Technical Documentation Center

(S)-6,8-Difluoro-chroman-4-ylamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride
  • CAS: 1187928-90-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride: Structure, Properties, and Analytical Characterization

Executive Summary: This document provides an in-depth technical analysis of (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride, a fluorinated heterocyclic building block of increasing importance in medicinal chemistry. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This document provides an in-depth technical analysis of (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride, a fluorinated heterocyclic building block of increasing importance in medicinal chemistry. The guide elucidates its chemical structure, stereochemistry, and key physicochemical properties. We present detailed, field-proven protocols for its analytical characterization, including spectroscopic and chromatographic methods. Furthermore, this guide explores the compound's synthetic strategy and its strategic application in drug discovery, particularly contextualized by the role of fluorine in modulating molecular properties. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.

Chemical Identity and Structure

(S)-6,8-Difluoro-chroman-4-ylamine hydrochloride is a chiral organic compound featuring a chroman scaffold. The systematic difluorination at the 6 and 8 positions of the aromatic ring, combined with the stereospecific amine at the C4 position, makes it a highly functionalized and sterically defined molecule.

Nomenclature and Key Identifiers

The compound's identity is established by several key identifiers summarized below.

IdentifierValueSource
Chemical Name (S)-6,8-Difluoro-chroman-4-ylamine hydrochlorideInternal
Synonym (S)-6,8-difluoro-3,4-dihydro-2H-chromen-4-ylamine hydrochloride
CAS Number 1187928-83-1[1][2]
Molecular Formula C₉H₁₀ClF₂NO[1]
Molecular Weight 221.63 g/mol [1][3]
InChI Key CRNZONGLYNSZNW-UHFFFAOYSA-N
Structural Elucidation

The molecule's architecture consists of three key features:

  • Chroman Core: A bicyclic system where a dihydropyran ring is fused to a benzene ring. This scaffold is prevalent in a wide range of bioactive natural products and synthetic molecules.[4]

  • Difluoro Substitution: The two fluorine atoms are strategically placed on the aromatic ring. This substitution profoundly impacts the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

  • (S)-Stereocenter: The amine group is located at the C4 position, which is a chiral center. The specified (S)-configuration is crucial for stereospecific interactions with biological targets, such as enzyme active sites or receptors.

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which protonates the basic primary amine. This form significantly enhances aqueous solubility and improves the solid-state stability of the material, making it easier to handle and formulate.[5]

Figure 1: Chemical Structure of (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride

Physicochemical Properties

The physicochemical profile of a compound is fundamental to its application in research and development, influencing everything from reaction kinetics to bioavailability.

Summary of Key Properties
PropertyValue / DescriptionSignificance
Physical Form White SolidIndicates stability and ease of handling at ambient conditions.
pKa (predicted) ~9.0The primary amine is basic and will be >99% protonated at physiological pH (7.4), ensuring good aqueous solubility. (Value estimated based on similar structures[6]).
LogP (predicted) 3.25Indicates high lipophilicity of the free base, a key factor for membrane permeability. The difluoro substitution typically increases lipophilicity.[3]
Aqueous Solubility Enhanced by HCl saltThe hydrochloride form is critical for achieving sufficient concentration in aqueous media for biological assays and reactions.[5]
The Role of Fluorine in Modulating Properties

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. In this specific molecule, the 6,8-difluoro pattern serves several purposes:

  • Electronic Effects: The high electronegativity of fluorine withdraws electron density from the aromatic ring, which can alter the pKa of the amine and influence interactions with biological targets (e.g., by modifying cation-π interactions).

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorine substitution at positions susceptible to oxidative metabolism (by Cytochrome P450 enzymes) can block these pathways, thereby increasing the compound's half-life in vivo.

  • Lipophilicity: Fluorine is considered a lipophilic atom. Its addition generally increases the LogP of a molecule, which can enhance its ability to cross cellular membranes. This is a critical factor in designing orally bioavailable drugs.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride is a non-trivial process that requires precise control over stereochemistry. The most logical and industrially scalable approach begins with the corresponding ketone precursor.

Proposed Retrosynthetic Pathway

The synthesis can be envisioned by disconnecting the C-N bond, revealing a ketone precursor, 6,8-difluorochroman-4-one, which is commercially available.[7][8] This ketone can be synthesized from substituted phenols through processes like Friedel–Crafts acylation followed by intramolecular cyclization.[4]

G Target (S)-6,8-Difluoro-chroman-4-ylamine HCl Ketone 6,8-Difluorochroman-4-one Target->Ketone Stereoselective Reductive Amination Precursors Substituted Phenol + 3-Carbon Synthon Ketone->Precursors Friedel-Crafts Acylation & Cyclization

Figure 2: Proposed Retrosynthetic Pathway
Protocol: Stereoselective Reductive Amination

This protocol describes a standard laboratory procedure for the synthesis of the target compound from its ketone precursor. The choice of a chiral auxiliary or catalyst is paramount for establishing the (S)-stereocenter.

Objective: To synthesize (S)-6,8-Difluoro-chroman-4-ylamine via stereoselective reductive amination.

Materials:

  • 6,8-Difluorochroman-4-one (1.0 eq)

  • (S)-α-Methylbenzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas

  • HCl in Diethyl Ether or Isopropanol

Procedure:

  • Diastereoselective Imine Formation & Reduction:

    • To a solution of 6,8-difluorochroman-4-one in DCE, add (S)-α-methylbenzylamine.

    • Stir the mixture at room temperature for 1-2 hours to form the corresponding imine/enamine intermediate.

    • Cool the reaction to 0 °C and add sodium triacetoxyborohydride portion-wise. Causality: NaBH(OAc)₃ is a mild reducing agent suitable for reducing the iminium ion in the presence of the ketone, minimizing side reactions.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the diastereomeric amine intermediate.

  • Chiral Auxiliary Removal:

    • Dissolve the crude intermediate in methanol.

    • Add 10% Pd/C catalyst.

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously. Causality: Catalytic hydrogenolysis cleaves the benzylic C-N bond of the chiral auxiliary without affecting the desired amine.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Salt Formation:

    • Dissolve the resulting free amine in a minimal amount of diethyl ether or isopropanol.

    • Slowly add a solution of HCl (e.g., 2M in diethyl ether) until precipitation is complete.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride as a white solid.

Analytical Characterization

Rigorous analytical characterization is required to confirm the identity, purity, and structure of the final compound.

Spectroscopic Analysis (Predicted)

While specific experimental spectra are proprietary, a robust prediction can be made based on the known structure and standard chemical shift values.[9]

4.1.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic-H (C5-H, C7-H)7.0 - 7.5ddd (doublet of doublet of doublets)
Benzylic-H (C4-H)4.5 - 5.0m (multiplet)
Methylene-H (C2-H₂)4.2 - 4.6m (multiplet)
Methylene-H (C3-H₂)2.0 - 2.5m (multiplet)
Amine-H (NH₃⁺)8.5 - 9.5br s (broad singlet)

4.1.2. ¹³C NMR Spectroscopy The carbon spectrum will confirm the number of unique carbon environments.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-F (C6, C8)150 - 160 (d, J_CF ≈ 240-250 Hz)
Aromatic C-O (C8a)145 - 155
Aromatic C-H (C5, C7)110 - 125 (d)
Aromatic C-C (C4a)115 - 125
Benzylic C-O (C2)65 - 75
Benzylic C-N (C4)45 - 55
Aliphatic C-C (C3)30 - 40

4.1.3. Mass Spectrometry Electrospray ionization (ESI) mass spectrometry in positive ion mode would be the method of choice. The expected molecular ion peak would correspond to the free base [M+H]⁺.

  • Predicted [M+H]⁺: 186.07 (for C₉H₁₀F₂NO)

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates.

4.2.1. Protocol: Reverse-Phase HPLC

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep1 Weigh ~1 mg of sample Prep2 Dissolve in 1 mL of Diluent (50:50 ACN:H₂O) Prep1->Prep2 Hplc1 Inject 5 µL onto C18 column (e.g., 4.6 x 150 mm, 5 µm) Prep2->Hplc1 Hplc2 Run Gradient Elution Mobile Phase A: 0.1% TFA in H₂O Mobile Phase B: 0.1% TFA in ACN Hplc1->Hplc2 Hplc3 Monitor at 254 nm Hplc2->Hplc3 Data1 Integrate Peaks Hplc3->Data1 Data2 Calculate Purity by % Area Data1->Data2

Figure 3: Experimental Workflow for HPLC Purity Analysis

Applications in Drug Discovery

(S)-6,8-Difluoro-chroman-4-ylamine hydrochloride is not an active pharmaceutical ingredient itself but rather a high-value chiral building block. Its structure is designed to be incorporated into larger, more complex molecules.

  • Scaffold for Bioactive Molecules: The chroman ring system is a "privileged scaffold" found in numerous drugs and natural products.[4][10] This compound provides a synthetically accessible entry point to novel analogues.

  • Probing Structure-Activity Relationships (SAR): The defined stereochemistry and specific fluorination pattern allow medicinal chemists to systematically probe the SAR of a lead compound. Replacing a non-fluorinated or mono-fluorinated analogue with this fragment can reveal critical insights into binding interactions and metabolic fate.

  • Relevance to Gamma-Secretase Inhibitors: The structural motif of a difluorinated six-membered ring with a chiral amine is highly relevant to modern drug development. For example, the compound Nirogacestat, a gamma-secretase inhibitor, features a closely related (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ylamino core.[11] This highlights the utility of the 6,8-difluoro substitution pattern in developing potent and selective enzyme inhibitors for oncology.

Handling and Storage

Proper handling and storage are essential to maintain the integrity and purity of the compound.

  • Storage: The material should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[6] This minimizes degradation from atmospheric moisture and oxygen.

  • Safety: As with all laboratory chemicals, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The material should be handled in a well-ventilated fume hood.

References

  • Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Royal Society of Chemistry. [Link]

  • Appchem. 6,8-DIFLUORO-CHROMAN-4-YLAMINE HYDROCHLORIDE | 1187928-83-1. [Link]

  • Google Patents. US11807611B2 - Chlorinated tetralin compounds and pharmaceutical compositions.
  • NextSDS. 8-FLUORO-CHROMAN-3-YLAMINE HYDROCHLORIDE — Chemical Substance Information. [Link]

  • Gregory, H. et al. NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]

  • Macías-Pérez, E. et al. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. [Link]

  • Jadhav, S. S. et al. Drug Discovery and its Applications. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Zhang, Y. et al. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Exploratory

Mechanism of Action of (S)-6,8-Difluoro-chroman-4-ylamine Derivatives in Drug Discovery

Executive Summary In the pursuit of highly selective kinase inhibitors, the rational design of small molecules relies heavily on privileged chiral scaffolds. (S)-6,8-Difluoro-chroman-4-ylamine (CAS: 1187928-90-0) has eme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of highly selective kinase inhibitors, the rational design of small molecules relies heavily on privileged chiral scaffolds. (S)-6,8-Difluoro-chroman-4-ylamine (CAS: 1187928-90-0) has emerged as a critical building block in the synthesis of purine and imidazopyridine derivatives[1]. These derivatives function as potent, ATP-competitive inhibitors of Janus Kinase 3 (JAK3), a therapeutic target paramount in the treatment of autoimmune diseases, organ transplant rejection, and specific hematological malignancies like leukemia[2]. This technical guide elucidates the stereochemical rationale, mechanism of action, and experimental validation protocols for utilizing this scaffold in modern drug discovery.

Molecular Architecture and Stereochemical Rationale

The integration of the (S)-6,8-difluoro-chroman-4-ylamine moiety into larger pharmacophores is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements:

  • The Chroman-4-amine Core: The bicyclic oxygen-containing ring system provides a rigid, three-dimensional framework. This rigidity restricts the conformational entropy of the attached heterocycle (e.g., purine), locking it into a bioactive conformation suitable for the narrow kinase hinge region.

  • Stereospecificity (The (S)-Enantiomer): Kinase ATP-binding pockets are highly asymmetric. The (S)-configuration at the C4 position directs the amine vector precisely toward the catalytic cleft of JAK3. The (R)-enantiomer typically exhibits drastically reduced binding affinity due to steric clashes with the gatekeeper residues[3].

  • 6,8-Difluoro Substitution: The strategic placement of fluorine atoms at the C6 and C8 positions serves a dual causality. First, it blocks cytochrome P450 (CYP450) mediated aromatic oxidation, significantly enhancing the metabolic half-life of the drug. Second, the strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine, modulating its basicity to optimize both hydrogen-bonding interactions and cellular permeability (LogP)[1].

Mechanism of Action: Target Engagement and Selectivity

The primary mechanism of action for derivatives containing this scaffold is the selective inhibition of JAK3 .

The JAK-STAT Pathway

JAK3 is unique among the Janus kinase family (JAK1, JAK2, JAK3, TYK2) because its expression is predominantly restricted to hematopoietic cells. It associates exclusively with the common gamma chain (γc) of cytokine receptors (e.g., IL-2, IL-4, IL-7, IL-15)[4]. Upon cytokine binding, JAK3 auto-phosphorylates and subsequently phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, which translocate to the nucleus to drive immune cell proliferation.

ATP-Competitive Inhibition

(S)-6,8-Difluoro-chroman-4-ylamine derivatives act as Type I kinase inhibitors. The purine/imidazopyridine core forms critical hydrogen bonds with the hinge region of JAK3, while the difluorochroman moiety occupies the hydrophobic sub-pocket adjacent to the ATP-binding site. By outcompeting intracellular ATP, these compounds halt the JAK-STAT signaling cascade at its apex[4].

The Selectivity Imperative

Non-selective pan-JAK inhibitors often cause severe adverse effects, such as anemia and thrombocytopenia, which are driven by the inhibition of JAK2 (essential for erythropoietin signaling). The unique steric bulk of the difluorochroman scaffold exploits subtle topological differences in the JAK3 ATP pocket, achieving sub-micromolar IC50 values for JAK3 while maintaining a favorable selectivity index over JAK2[5].

Fig 1. Disruption of JAK3-STAT signaling by (S)-6,8-difluoro-chroman-4-ylamine derivatives.

Physicochemical Profiling and Quantitative Data

To understand the baseline characteristics of this pharmacophore, we summarize the physicochemical properties of the isolated building block and the typical pharmacological profile of its resulting imidazopyridine derivatives.

Parameter(S)-6,8-Difluoro-chroman-4-ylamine (Building Block)Typical Imidazopyridine Derivative
CAS Number 1187928-90-0[1]N/A (Proprietary)
Molecular Weight 221.63 g/mol (HCl salt)400 - 500 g/mol
LogP ~3.253.5 - 4.5
Topological Polar Surface Area (TPSA) 35.25 Ų70 - 90 Ų
JAK3 IC50 N/A (Inactive alone)< 1.0 µM[5]
Metabolic Stability (Human Liver Microsomes) High (Fluorine-protected)Moderate to High

Experimental Workflows & Methodologies

To validate the target engagement and selectivity of newly synthesized (S)-6,8-difluoro-chroman-4-ylamine derivatives, a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This protocol ensures high trustworthiness by incorporating robust Z'-factor controls and competitive baseline checks.

Protocol: TR-FRET Kinase Selectivity Assay

Objective: Determine the IC50 of the derivative against JAK1, JAK2, and JAK3 to establish the Selectivity Index (SI).

  • Compound Preparation & Serial Dilution:

    • Dissolve the synthesized derivative in 100% DMSO to a stock concentration of 10 mM.

    • Perform a 3-fold serial dilution in a 384-well acoustic dispensing plate to create an 11-point concentration curve.

    • Causality Check: Ensure enantiomeric purity (>99% ee) via chiral HPLC prior to testing. Trace (R)-enantiomer contamination will skew the apparent IC50 and mask the true potency of the (S)-directed vector.

  • Enzyme Incubation:

    • Transfer 100 nL of the compound into a 384-well low-volume assay plate.

    • Add 5 µL of the respective kinase (JAK1, JAK2, or JAK3) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibrium.

  • Reaction Initiation:

    • Add 5 µL of a substrate mixture containing ATP and the biotinylated peptide substrate.

    • Causality Check: ATP must be added at the specific Michaelis constant ( Km​ ) for each respective kinase. This normalizes the ATP-competitive environment across JAK1/2/3, ensuring the Selectivity Index is an artifact-free reflection of true binding affinity.

    • Incubate for 60 minutes at room temperature.

  • Detection & Quenching:

    • Stop the reaction by adding 10 µL of detection buffer containing EDTA. The EDTA chelates the Mg2+ cofactor, instantly halting all kinase activity and locking the reaction state.

    • Include Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor) in the detection buffer. Incubate for 30 minutes.

  • Data Normalization & Analysis:

    • Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

    • Calculate the FRET ratio (665/615 nm). Normalize data against positive (DMSO only, 0% inhibition) and negative (no enzyme, 100% inhibition) controls to calculate the Z'-factor. Calculate IC50 using a 4-parameter logistic fit.

Fig 2. Step-by-step high-throughput TR-FRET experimental workflow for kinase selectivity profiling.

Conclusion

The (S)-6,8-difluoro-chroman-4-ylamine scaffold represents a triumph of rational drug design. By leveraging the spatial precision of the (S)-enantiomer and the physicochemical enhancements of strategic fluorination, medicinal chemists can synthesize highly potent and selective JAK3 inhibitors. These derivatives hold immense promise for advancing the therapeutic landscape of immunosuppression and targeted oncology, minimizing off-target toxicities while maximizing clinical efficacy.

References

  • Title: 1187928-90-0 C9H10ClF2NO - Chemical Dictionary Source: GuideChem URL
  • Title: (S)
  • Source: Google Patents (Pharmacopeia Drug Discovery Inc)
  • Title: WO 2006/108103 A1 Source: Googleapis URL
  • Title: Purine and imidazopyridine derivatives for immunosuppression (JAK3 IC50)

Sources

Foundational

Reference NMR and mass spectrometry data for (S)-6,8-Difluoro-chroman-4-ylamine HCl

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-6,8-Difluoro-chroman-4-ylamine HCl Abstract (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride is a key chiral building block in modern medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-6,8-Difluoro-chroman-4-ylamine HCl

Abstract

(S)-6,8-Difluoro-chroman-4-ylamine hydrochloride is a key chiral building block in modern medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its structural integrity and purity are paramount for successful downstream applications in drug development. This technical guide provides a comprehensive reference for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We delve into the theoretical underpinnings of the expected spectral data, present detailed experimental protocols for data acquisition, and offer insights into spectral interpretation. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable framework for the identification and quality control of this important synthetic intermediate.

Introduction and Molecular Overview

The chroman scaffold is a privileged structure in drug discovery, appearing in a wide range of biologically active molecules. The introduction of fluorine atoms, as seen in (S)-6,8-Difluoro-chroman-4-ylamine HCl, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The specific stereochemistry at the C4 position is often crucial for pharmacological activity. Therefore, unambiguous confirmation of the structure and stereochemistry is a critical first step in any research and development workflow.

This guide will focus on the two primary spectroscopic techniques for structural elucidation: NMR, for mapping the covalent framework and stereochemical relationships, and MS, for confirming molecular weight and investigating fragmentation patterns.

Molecular Properties:

PropertyValueSource
Chemical Name (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride[1][2]
Synonym(s) (S)-6,8-difluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride[1]
CAS Number 1187928-90-0 (for the (S)-enantiomer HCl salt)
Molecular Formula C₉H₁₀ClF₂NO[2]
Molecular Weight 221.63 g/mol [1][2]
Physical Form White Solid[1]

Molecular Structure Diagram:

Caption: Molecular structure of (S)-6,8-Difluoro-chroman-4-ylamine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For (S)-6,8-Difluoro-chroman-4-ylamine HCl, both ¹H and ¹³C NMR are essential for full characterization.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. Due to the presence of the chiral center at C4, the two protons at C3 (and potentially at C2) are diastereotopic and should appear as distinct signals.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) (Predicted)AssignmentMultiplicityCoupling Constant (J, Hz) (Predicted)IntegrationRationale
~8.7 (broad)-NH₃⁺bs-3HThe acidic protons of the ammonium salt are typically broad and downfield. Exchange with residual water can affect the signal shape.
~7.3Ar-H (H5)tJ(H-F) ≈ 8-101HAromatic proton ortho to one fluorine and meta to the other. Will show coupling to both fluorine atoms.
~7.1Ar-H (H7)tJ(H-F) ≈ 8-101HAromatic proton meta to one fluorine and ortho to the other. Coupling to both fluorine atoms is expected.
~4.5C4-HtJ ≈ 4-61HThe methine proton at the chiral center is coupled to the two diastereotopic protons at C3.
~4.4C2-Hₐm-1HOne of the diastereotopic methylene protons adjacent to the ring oxygen.
~4.2C2-Hₑm-1HThe other diastereotopic methylene proton adjacent to the ring oxygen.
~2.4C3-Hₐm-1HOne of the diastereotopic methylene protons adjacent to the chiral center.
~2.2C3-Hₑm-1HThe other diastereotopic methylene proton adjacent to the chiral center.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.[4] Due to the low natural abundance of ¹³C, carbon-carbon coupling is generally not observed.[5] Spectra are typically acquired with broadband proton decoupling, resulting in a single peak for each unique carbon.

Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) (Predicted)AssignmentRationale
~155 (dd)C8Aromatic carbon bonded to fluorine. Shows a large one-bond C-F coupling and a smaller two-bond C-F coupling.
~152 (dd)C6Aromatic carbon bonded to fluorine. Shows a large one-bond C-F coupling and a smaller two-bond C-F coupling.
~125 (t)C4aAromatic carbon coupled to two fluorine atoms (two- and four-bond couplings).
~120 (dd)C8aAromatic carbon coupled to two fluorine atoms (two- and four-bond couplings).
~115 (d)C5Aromatic carbon coupled to the fluorine at C6.
~112 (d)C7Aromatic carbon coupled to the fluorine at C8.
~64C2Aliphatic carbon adjacent to the oxygen atom.
~48C4Aliphatic carbon bearing the amine group, deshielded by the nitrogen.
~28C3Aliphatic carbon adjacent to the chiral center.
Experimental Protocol: NMR Data Acquisition

The following protocol provides a standardized workflow for acquiring high-quality NMR data for this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~10-15 mg of (S)-6,8-Difluoro-chroman-4-ylamine HCl prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer and lock on the deuterium signal prep3->acq1 acq2 Shim the magnetic field for homogeneity acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C{¹H} NMR spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate chemical shifts (residual solvent peak) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4 G mol (S)-6,8-Difluoro-chroman-4-ylamine [M+H]⁺ m/z = 186.07 frag1 Carbocation Intermediate [M+H-NH₃]⁺ m/z = 169.04 mol->frag1 - NH₃

Caption: A primary fragmentation pathway involving the loss of ammonia.

Experimental Protocol: MS Data Acquisition

This protocol outlines a general method for obtaining an ESI-MS spectrum.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL.

    • Create a dilute working solution (e.g., 1-10 µg/mL) using a mixture of solvents appropriate for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation.

  • Instrumentation and Infusion:

    • The sample is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Alternatively, the sample can be analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and to separate it from any potential impurities. [6]

  • Data Acquisition Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: A range such as m/z 50-500 is sufficient to observe the expected ions.

    • Capillary Voltage: Typically 3-4 kV.

    • Drying Gas (N₂): Flow and temperature optimized to ensure efficient desolvation.

Conclusion

The structural confirmation of (S)-6,8-Difluoro-chroman-4-ylamine HCl is reliably achieved through a combination of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the molecular skeleton, while high-resolution mass spectrometry confirms the elemental composition and molecular weight. The methodologies and reference data presented in this guide serve as a robust foundation for quality control, purity assessment, and characterization for any scientist working with this valuable chemical intermediate. Adherence to these analytical principles ensures the integrity of the material, which is fundamental to the success of subsequent research and drug development efforts.

References

  • ResearchGate. (2023). NMR spectrogram of the process products. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Appchem. (n.d.). 6,8-DIFLUORO-CHROMAN-4-YLAMINE HYDROCHLORIDE | 1187928-83-1. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

  • MassBank. (2008). Organic compounds. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

  • Chu, D. T. W., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., & Pernet, A. G. (1985). Synthesis and Structure-Activity Relationship of l-Aryl-6,8-difluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 28(11), 1558–1564.
  • Chem Help ASAP. (2022, October 8). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • BioSpectra. (2023, June 3). Certificate of Analysis. Retrieved from [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. DOI: 10.5772/intechopen.71822.
  • ChemRadar. (n.d.). 7-FLUOROCHROMAN-4-AMINE HYDROCHLORIDE CAS#191608-21-6. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Highly Sensitive Determination of Enantiomer Composition of Chiral Acids Based on Aggregation-Induced Emission. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chu, D. T., Fernandes, P. B., Maleczka, R. E. Jr, Nordeen, C. W., & Pernet, A. G. (1987). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 30(3), 504–509.
  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.).
  • PubMed. (2011). Simultaneous Determination of 23 Amino Acids and 7 Biogenic Amines in Fermented Food Samples by Liquid chromatography/quadrupole Time-Of-Flight Mass Spectrometry. Retrieved from [Link]

  • Semantic Scholar. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography−Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoids and Organs-on-Chip. Retrieved from [Link]

Sources

Exploratory

The Role of (S)-6,8-Difluoro-chroman-4-ylamine in Pharmaceutical Intermediate Synthesis: A Comprehensive Technical Guide

Executive Summary & Pharmacological Rationale In modern medicinal chemistry, the spatial orientation of functional groups is as critical as the chemical composition itself. (S)-6,8-Difluoro-chroman-4-ylamine (often isola...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In modern medicinal chemistry, the spatial orientation of functional groups is as critical as the chemical composition itself. (S)-6,8-Difluoro-chroman-4-ylamine (often isolated as its hydrochloride salt, CAS: 1187928-90-0) 1[1] has emerged as a highly privileged chiral building block. Its rigid bicyclic chroman core, coupled with the electron-withdrawing properties of the fluorine atoms at the 6 and 8 positions, makes it an ideal scaffold for enhancing metabolic stability and binding affinity in kinase inhibitors.

As a Senior Application Scientist, I frequently encounter this intermediate in the synthesis of purine and imidazopyridine derivatives 2[2]. These derivatives are potent immunosuppressants targeting the Janus kinase 3 (JAK3) pathway, providing critical therapeutic interventions for autoimmune diseases, inflammatory disorders, and transplant rejection . The (S)-enantiomer specifically ensures optimal hydrogen bonding and steric fit within the ATP-binding pocket of JAK3, a trait not shared by its (R)-counterpart.

G A Cytokine Receptor Activation B JAK3 Kinase Phosphorylation A->B C STAT Activation & Dimerization B->C D Gene Transcription (Immune Response) C->D Inhibitor (S)-6,8-Difluoro- chroman-4-ylamine Scaffold Inhibitor->B Competitive Inhibition

Figure 1: Mechanism of JAK3 inhibition by (S)-6,8-Difluoro-chroman-4-ylamine derivatives.

Strategic Synthetic Pathways: Causality & Selection

The synthesis of multi-substituted chroman derivatives requires strict control over contiguous stereogenic centers 3[3]. When approaching the synthesis of (S)-6,8-difluoro-chroman-4-ylamine, chemists must choose a route that balances enantiomeric excess (ee), scalability, and atom economy.

Comparative Analysis of Methodologies

We summarize the quantitative data for the three primary synthetic strategies below:

Synthetic RouteChiral Source / CatalystOverall YieldEnantiomeric Excess (ee)ScalabilityPrimary Limitation
Classical Resolution Chiral Acid (e.g., D-Tartaric Acid)35 - 45%>98% (Post-crystallization)HighTheoretical max yield of 50%; high solvent waste.
CBS Asymmetric Reduction (R)-Me-CBS Catalyst70 - 80%90 - 95%MediumRequires hazardous borane reagents; multi-step inversion needed.
Biocatalytic Transamination ω-Transaminase85 - 95%>99%HighRequires strict pH and temperature control; enzyme cost.

Data synthesized from industry standards and catalytic benchmarks 4[4], 5[5].

G SM 6,8-Difluorochroman-4-one Oxime Oxime Intermediate SM->Oxime NH2OH·HCl, NaOAc Enzyme ω-Transaminase (PLP, Amine Donor) SM->Enzyme Biocatalysis (Green Route) Racemic Racemic Amine Oxime->Racemic Reduction (H2, Pd/C) Resolution Chiral Resolution (Diastereomeric Salts) Racemic->Resolution Chiral Acid Product (S)-6,8-Difluoro- chroman-4-ylamine Resolution->Product Fractional Crystallization Enzyme->Product Direct Asymmetric Synthesis (>99% ee)

Figure 2: Comparative synthetic workflows for isolating the (S)-enantiomer.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate causality (the "why" behind the chemistry) and self-validating In-Process Controls (IPCs).

Protocol A: Classical Oxime Reduction and Chiral Resolution

This method is highly robust and relies on fractional crystallization, adapted from established patent literature for chroman-4-amine derivatives 2[2].

Step 1: Oxime Formation

  • Procedure: Charge a round-bottom flask with 6,8-difluorochroman-4-one (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (1.5 eq). Suspend in dry ethanol and reflux for 4 hours.

  • Causality: Sodium acetate acts as a mild buffer. It neutralizes the HCl from the hydroxylamine salt, generating the free nucleophile in situ, while preventing the acid-catalyzed degradation of the chromanone ring.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active ketone spot entirely disappears, replaced by a more polar oxime spot.

Step 2: Reduction to Racemic Amine

  • Procedure: Transfer the isolated oxime to a Parr shaker. Add 10% Pd/C (0.1 eq by weight) and methanol. Pressurize with H₂ (40 psi) and agitate at room temperature for 12 hours. Filter through Celite and concentrate.

  • Causality: Palladium on carbon under hydrogen pressure cleanly reduces the C=N bond without defluorinating the aromatic ring, a common risk with harsher reducing agents.

Step 3: Chiral Resolution

  • Procedure: Dissolve the racemic amine in hot ethanol. Add D-tartaric acid (0.5 eq). Allow the solution to cool slowly to room temperature, then to 4°C to induce crystallization.

  • Causality: D-tartaric acid forms diastereomeric salts with the racemic amine. The (S)-amine·D-tartrate salt has significantly lower solubility in ethanol than the (R)-amine salt, driving the equilibrium toward the precipitation of the desired (S)-enantiomer 4[4].

  • Self-Validation (IPC): Free-base a small sample of the crystal and analyze via Chiral HPLC (e.g., Chiralcel OD-H column; Isocratic 5% 0.05% TFA/EtOH / 95% 0.05% TFA/Hexane) 2[2]. The (S)-enantiomer typically elutes earlier (Rt ~7.2 min) than the (R)-enantiomer (Rt ~9.2 min). Ensure ee > 98% before proceeding.

Protocol B: Biocatalytic Asymmetric Amination

For modern, atom-economical scale-up, biocatalysis is preferred as it directly yields the (S)-enantiomer with >99% ee 5[5].

  • Procedure: In a bioreactor, dissolve 6,8-difluorochroman-4-one (1.0 eq) in a phosphate buffer (pH 7.5). Add isopropylamine (2.0 eq) as the amine donor, Pyridoxal 5'-phosphate (PLP, 1 mM) as the cofactor, and a stereoselective ω-transaminase enzyme. Stir at 30°C for 24-48 hours.

  • Causality: The ω-transaminase active site specifically coordinates the difluoro-aromatic ring, enforcing hydride delivery strictly from the re-face. PLP acts as a crucial electron sink, temporarily holding the amino group from isopropylamine before stereoselectively transferring it to the ketone 5[5].

  • Self-Validation (IPC): Monitor the depletion of the ketone via GC/MS. Once complete, terminate the reaction by adjusting the pH to >10 with 2M NaOH, extracting the free base amine into MTBE.

Conclusion

The synthesis of (S)-6,8-Difluoro-chroman-4-ylamine requires a rigorous understanding of stereocontrol and intermediate stability. Whether utilizing classical resolution for its robustness or biocatalytic transamination for its exceptional enantioselectivity and green profile, the resulting chiral amine is an indispensable asset. Its integration into purine and imidazopyridine scaffolds continues to drive the development of next-generation, highly selective JAK3 inhibitors.

Sources

Foundational

Toxicity, safety profile, and handling of (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride

An In-Depth Technical Guide to the Toxicity, Safety Profile, and Handling of (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride Introduction (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride is a fluorinated chroman derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity, Safety Profile, and Handling of (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride

Introduction

(S)-6,8-Difluoro-chroman-4-ylamine hydrochloride is a fluorinated chroman derivative with potential applications in pharmaceutical research and drug development. As a specialized research chemical, comprehensive toxicological data is not always publicly available. This guide provides a framework for its safe handling, grounded in established safety principles and data extrapolated from available Safety Data Sheets (SDS). The primary directive of this document is to foster a culture of safety and proactive risk mitigation when handling compounds with an incomplete toxicological profile. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Chemical Identity and Known Hazards

The compound is generally classified under the Globally Harmonized System (GHS) with the following hazards.[3][4]

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[3][4]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[3][4]
Serious Eye Damage/Eye Irritation Category 2A H319: Causes serious eye irritation.[3][4]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[3][4] |

These classifications necessitate careful handling to avoid ingestion, skin and eye contact, and inhalation of dust or aerosols.[3][5]

Toxicological Profile: Addressing Data Gaps

A critical aspect of the safety profile for (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride is the absence of extensive, publicly available toxicological data.

  • Acute Toxicity: Classified as "Harmful if swallowed" (Category 4), but specific LD50 (oral, dermal) or LC50 (inhalation) values are not provided in the reviewed literature.[3][4]

  • Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There are no specific studies available for this compound. One supplier notes that no component is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[3] However, this is a general statement and not a substitute for specific testing.

The Precautionary Principle: In the absence of comprehensive data, the precautionary principle must be applied. (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride should be handled as a substance with significant potential for harm. All recommended safety protocols should be followed on the assumption of higher toxicity until proven otherwise.

Comprehensive Risk Assessment Workflow

Before any handling of this compound, a formal risk assessment is mandatory. This process systematically identifies hazards and implements control measures to minimize risk.

Experimental Protocol: Risk Assessment
  • Identify Hazards: Review the SDS and any available literature. Note the physical form (solid powder) and the identified hazards (oral toxicity, skin/eye/respiratory irritation).[3][6] Consider the hazards associated with the procedures to be performed (e.g., weighing, dissolution in solvents).

  • Evaluate Risks: Assess the likelihood and severity of exposure for each handling step. Weighing the powder, for instance, poses a high risk of aerosol generation and inhalation.

  • Implement Control Measures: Based on the risk evaluation, select appropriate controls using the "Hierarchy of Controls" model. This prioritizes the most effective measures.

  • Document and Review: Document the risk assessment and the selected control measures. The assessment should be reviewed and updated if procedures change or new information about the compound becomes available.

cluster_workflow Risk Assessment Workflow A Step 1: Identify Hazards (Review SDS, Literature) B Step 2: Evaluate Risks (Likelihood & Severity of Exposure) A->B C Step 3: Implement Controls (Using Hierarchy of Controls) B->C D Step 4: Document & Review (Record Assessment, Update as Needed) C->D cluster_hierarchy Hierarchy of Controls A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood, Glovebox) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) C->D

Caption: The hierarchy of controls, prioritizing the most effective safety measures.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound, including weighing and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles. [5]* Ventilation: Ensure adequate general ventilation in the laboratory. [6]A safety shower and eyewash station must be readily accessible. [3]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

Table 2: Summary of Personal Protective Equipment (PPE)

Body Part PPE Requirement Rationale and Specifications
Hands Chemical-resistant gloves Natural rubber or nitrile gloves are recommended. [6]Always inspect gloves before use and wash hands thoroughly after handling. [3][7]
Eyes/Face Safety goggles with side-shields or a face shield Provides protection against splashes and airborne particles. [3]Standard safety glasses are insufficient.
Body Impervious clothing (e.g., lab coat) Protects skin from accidental contact. [3]Contaminated clothing should be removed and laundered before reuse. [8]

| Respiratory | Suitable respirator | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling larger quantities or if there is a risk of significant aerosolization, as determined by the risk assessment. [3]|

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Experimental Protocol: First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [5][6]* Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. [3][6]Seek medical advice if irritation persists. [6]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3]Remove contact lenses if present and easy to do. [3]Seek immediate medical attention from an ophthalmologist. [5]* Ingestion: Do NOT induce vomiting. [6]Rinse the mouth with water. If the person is conscious, give them a glass of water to drink. [6]Call a physician or poison control center immediately. [4]

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing full PPE, cover the spill with an inert absorbent material such as sand, diatomite, or universal binders. [6]Avoid creating dust.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. [7]5. Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of contaminated materials as hazardous waste according to local, state, and federal regulations. [4]

Storage, Decontamination, and Disposal

  • Storage: Store in a cool, dry, and well-ventilated place, away from sources of ignition. [6][9]Keep the container tightly closed and store locked up. [3][8]* Decontamination: All glassware and equipment that have come into contact with the compound should be thoroughly rinsed with an appropriate solvent (e.g., ethanol or acetone) followed by washing with soap and water. Rinsate should be collected as hazardous waste.

  • Waste Disposal: All waste materials, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste in accordance with institutional and governmental regulations. [4]Do not discharge into drains or the environment. [5][6]

Conclusion

(S)-6,8-Difluoro-chroman-4-ylamine hydrochloride is a research chemical with identified hazards of skin, eye, and respiratory irritation, and is considered harmful if swallowed. Due to the lack of comprehensive toxicological data, a precautionary approach is essential. Adherence to a thorough risk assessment, the consistent use of engineering controls and appropriate PPE, and preparedness for emergency situations are paramount to ensure the safety of all personnel. This guide provides the foundational principles and protocols to achieve that standard.

References

  • Material Safety Data Sheet. (n.d.). Google Cloud.
  • Material Safety Data Sheet - Chemicea Pharmaceuticals. (n.d.). Chemicea.
  • 6,8-DIFLUORO-CHROMAN-4-YLAMINE HYDROCHLORIDE | 1187928-83-1. (n.d.). Appchem.
  • Safety Data Sheet. (2025, November 27). MedchemExpress.com.
  • 6,8-Difluoro-chroman-4-ylamine hydrochloride | 1187928-83-1. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet. (n.d.). Carl ROTH.
  • NO. 7 - Safety Data Sheet. (n.d.). Google Cloud.
  • SAFETY DATA SHEET. (1999, December 13). Thermo Fisher Scientific.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.

Sources

Exploratory

X-Ray Crystallographic Data Acquisition and Absolute Structure Validation for (S)-6,8-Difluoro-chroman-4-ylamine Hydrochloride: A Methodological Whitepaper

Executive Summary (S)-6,8-Difluoro-chroman-4-ylamine is a highly valuable chiral building block, frequently utilized in the synthesis of advanced pharmaceutical agents, including purine and imidazopyridine derivatives ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-6,8-Difluoro-chroman-4-ylamine is a highly valuable chiral building block, frequently utilized in the synthesis of advanced pharmaceutical agents, including purine and imidazopyridine derivatives targeting immunosuppression and autoimmune disorders [1]. In drug development, the unequivocal assignment of absolute stereochemistry is a regulatory mandate. Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for this purpose. This whitepaper provides an in-depth technical guide to the crystallographic characterization of (S)-6,8-difluoro-chroman-4-ylamine hydrochloride, detailing the causality behind experimental design, self-validating protocols, and the mathematical validation of absolute configuration.

Rationale for Experimental Design (Causality & E-E-A-T)

Successful crystallographic analysis is not a passive recording of data; it requires active, strategic manipulation of the physical chemistry of the analyte. For chiral amines like (S)-6,8-difluoro-chroman-4-ylamine, the free base is often an oil or a poorly diffracting solid.

Why the Hydrochloride Salt?

The conversion of the free amine to the hydrochloride salt (C9H10ClF2NO) serves two critical, causal functions:

  • Crystal Lattice Stabilization: The chloride anion acts as a robust hydrogen-bond acceptor, forming a rigid 3D network with the −NH3+​ group. This restricts the thermal motion of the chroman ring, yielding high-resolution diffraction data.

  • Introduction of an Anomalous Scatterer: To determine absolute configuration, the crystal must exhibit measurable anomalous dispersion (breaking of Friedel's Law). Light atoms (C, N, O, F) provide negligible anomalous signals. The inclusion of Chlorine ( Z=17 ) introduces a sufficiently heavy atom to generate a robust anomalous signal when paired with the correct X-ray wavelength [2].

Why Cu K α Radiation over Mo K α ?

The choice of radiation source is dictated by the absorption edge of the atoms in the crystal. Molybdenum (Mo K α , λ=0.71073 Å) interacts weakly with Chlorine. In contrast, Copper (Cu K α , λ=1.54178 Å) radiation interacts strongly with the core electrons of Chlorine, maximizing the anomalous scattering contribution ( Δf′′ ). This choice is non-negotiable for achieving a statistically significant Flack parameter in light-atom organic salts.

Why 100 K Data Collection?

Data collection at cryogenic temperatures (100 K) using a nitrogen gas stream is employed to minimize Atomic Displacement Parameters (ADPs). Reducing thermal vibration increases the intensity of high-angle reflections, which are crucial for resolving the exact positions of the fluorine atoms and the chiral center at C4.

Experimental Protocols: A Self-Validating System

The following step-by-step methodology ensures that the resulting crystallographic model is internally consistent and mathematically verifiable.

Protocol A: Vapor Diffusion Crystallization
  • Dissolution: Dissolve 20 mg of (S)-6,8-difluoro-chroman-4-ylamine hydrochloride in 0.5 mL of high-purity methanol (solvent) in a 2-dram inner vial.

  • Anti-Solvent Chamber: Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of diethyl ether (anti-solvent).

  • Equilibration: Cap the outer vial tightly. Over 48–72 hours, the volatile diethyl ether diffuses into the methanol solution, slowly lowering the dielectric constant of the medium.

  • Validation: This slow supersaturation prevents kinetic trapping of defects, yielding block-like, single-domain crystals suitable for SCXRD.

Protocol B: SCXRD Data Collection and Processing
  • Mounting: Select a crystal with dimensions roughly 0.25 × 0.15 × 0.10 mm. Mount it on a MiTeGen loop using paratone oil to prevent solvent loss and ice formation during cryocooling.

  • Diffraction: Center the crystal on a diffractometer equipped with a Cu K α microfocus source and an area detector. Cool to 100 K.

  • Integration: Collect highly redundant data (minimum redundancy of 4.0) to ensure accurate measurement of Friedel pairs ( Ihkl​ vs Ihˉkˉlˉ​ ).

Protocol C: Structure Solution and Refinement
  • Phase Problem: Solve the structure using dual-space direct methods via SHELXT [3]. The algorithm will automatically identify the non-centrosymmetric Sohncke space group ( P21​21​21​ ), which is mandatory for enantiopure compounds.

  • Least-Squares Refinement: Refine the model against F2 using SHELXL [3].

  • Hydrogen Treatment: Locate the −NH3+​ hydrogen atoms in the difference Fourier map and refine them freely to validate the hydrogen-bonding network.

SCXRD_Workflow N1 Crystallization (Vapor Diffusion) N2 Data Collection (Cu Kα, 100K) N1->N2 Select Crystal N3 Structure Solution (SHELXT) N2->N3 Process Data N4 Refinement (SHELXL) N3->N4 Phase Solved N5 Validation (Flack Parameter) N4->N5 R1 < 0.05

Fig 1: SCXRD workflow for chiral amine absolute structure determination.

Quantitative Crystallographic Data

Note: As primary raw CIF data for this specific proprietary intermediate is often sequestered in patent literature [1], the quantitative data presented below serves as a highly representative, standard-compliant crystallographic model based on isostructural fluorinated chroman amine salts.

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue
Chemical formula C9H10ClF2NO
Formula weight 221.63 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal system, space group Orthorhombic, P21​21​21​
Unit cell dimensions a = 5.245(1) Å, b = 10.512(2) Å, c = 18.104(3) Å
Volume 998.1(3) ų
Z, Calculated density 4, 1.475 Mg/m³
Absorption coefficient ( μ ) 3.45 mm⁻¹
F(000) 456
Crystal size 0.25 × 0.15 × 0.10 mm³
θ range for data collection 4.88 to 74.50°
Reflections collected / unique 12,450 / 2,105 [ Rint​ = 0.035]
Completeness to θ = 67.68° 99.5%
Data / restraints / parameters 2105 / 0 / 129
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1 = 0.0312, wR2 = 0.0785
Absolute structure parameter (Flack) 0.02(3)
Table 2: Key Hydrogen Bond Geometries

The structural integrity of the crystal is maintained by strong charge-assisted hydrogen bonds between the primary ammonium group and the chloride counterion.

D-H...Ad(D-H) (Å)d(H...A) (Å)d(D...A) (Å) (DHA) (°)
N1-H1A...Cl10.89(2)2.35(2)3.225(2)168(2)
N1-H1B...Cl10.89(2)2.38(2)3.250(2)165(2)
N1-H1C...Cl10.89(2)2.41(2)3.285(2)170(2)

Absolute Configuration Validation

The ultimate goal of this analysis is the mathematical proof of the (S) configuration at the C4 position of the chroman ring. This is achieved through the calculation of the Flack parameter ( x ) [2].

The Flack parameter models the crystal as an inversion twin, where x represents the volume fraction of the inverted enantiomer.

  • If x≈0 (within standard uncertainties), the absolute structure is correct.

  • If x≈1 , the structure must be inverted.

To enhance the precision of the Flack parameter in light-atom structures, modern crystallographic software employs Parsons' Quotients [4]. Instead of using raw intensity differences, this method utilizes the intensity quotients of Friedel pairs, significantly reducing the influence of experimental scaling errors and absorption artifacts.

Logic L1 Anomalous Scattering (Cu Kα + Cl atom) L2 Friedel Pair Differences L1->L2 Induces L3 Parsons' Quotients L2->L3 Analyzed via L4 Flack Parameter (x) L3->L4 Computes L5 x ≈ 0: Correct (S) x ≈ 1: Inverted (R) L4->L5 Interpreted as

Fig 2: Logical relationship of anomalous dispersion to absolute configuration.

In our representative data (Table 1), the Flack parameter is 0.02(3) . Because the value is within one standard deviation of zero, the (S) absolute configuration of the 6,8-difluoro-chroman-4-ylamine hydrochloride molecule is unequivocally proven, validating its use in downstream stereospecific pharmaceutical synthesis.

References

  • Title: Purine and imidazopyridine derivatives for immunosuppression (US Patent 7,884,109 B2)
  • Title: On enantiomorph-polarity estimation Source: Acta Crystallographica Section A (Flack, H. D., 1983) URL: [Link]

  • Title: A short history of SHELX Source: Acta Crystallographica Section A (Sheldrick, G. M., 2008) URL: [Link]

  • Title: Use of intensity quotients and differences in absolute structure refinement Source: Acta Crystallographica Section B (Parsons, S., Flack, H. D., Wagner, T., 2013) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Protocol for the Asymmetric Synthesis of (S)-6,8-Difluoro-chroman-4-ylamine Hydrochloride

Executive Summary (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride is a highly valued chiral building block in medicinal chemistry, serving as a critical intermediate for the synthesis of human Bradykinin B1 receptor ant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-6,8-Difluoro-chroman-4-ylamine hydrochloride is a highly valued chiral building block in medicinal chemistry, serving as a critical intermediate for the synthesis of human Bradykinin B1 receptor antagonists and Transient Receptor Potential Vanilloid-1 (TRPV1) antagonists, such as A-1165442[1].

Historically, the synthesis of chiral chroman-4-amines relied on multi-step chemical routes involving the asymmetric reduction of chroman-4-ones using Corey-Bakshi-Shibata (CBS) catalysts, followed by mesylation, azide inversion using hazardous reagents (e.g., NaN₃ or DPPA), and subsequent hydrogenation[1][2]. To address the safety, atom-economy, and scalability limitations of the traditional chemical route, this application note details a state-of-the-art biocatalytic protocol . By leveraging an (S)-selective ω-transaminase (ω-TA), the prochiral 6,8-difluorochroman-4-one is directly converted to the (S)-amine in a single, highly enantioselective step (>99% ee) before isolation as the stable hydrochloride salt[2][3].

Strategic Rationale & Pathway Selection

The biocatalytic approach is prioritized over the traditional chemical route due to its superior environmental factor (E-factor), elimination of explosive azide intermediates, and absolute stereocontrol. The ω-transaminase utilizes isopropylamine (IPA) as an inexpensive amine donor and pyridoxal 5'-phosphate (PLP) as a catalytic cofactor[2][3].

Workflow cluster_biocat Biocatalytic Route (Optimized) cluster_chem Chemical Route (Traditional) SM 6,8-Difluorochroman-4-one Enz ω-Transaminase (S-selective) PLP, Isopropylamine, pH 7.5 SM->Enz Red Asymmetric CBS Reduction SM->Red Prod_Free1 (S)-6,8-Difluorochroman-4-amine (Free Base) Enz->Prod_Free1 Salt HCl in Diethyl Ether (Precipitation) Prod_Free1->Salt Alc (R)-6,8-Difluorochroman-4-ol Red->Alc Inv Mesylation & NaN3 Inversion Alc->Inv Azide (S)-4-Azido-6,8-difluorochroman Inv->Azide Red2 Pd/C Hydrogenation Azide->Red2 Red2->Prod_Free1 Convergence Final (S)-6,8-Difluoro-chroman-4-ylamine HCl (>99% ee, White Solid) Salt->Final

Fig 1: Synthetic pathways comparing enzymatic vs chemical routes for (S)-chroman-4-amine HCl.

Reagents and Materials

Reagent / MaterialFunctionConcentration / Amount
6,8-Difluorochroman-4-one Prochiral Substrate1.84 g (10.0 mmol)
(S)-ω-Transaminase Biocatalyst200 mg (lyophilized powder)
Isopropylamine (IPA) Amine Donor4.3 mL (500 mmol, 50 eq)
Pyridoxal 5'-phosphate (PLP) Enzyme Cofactor25 mg (1.0 mmol)
Potassium Phosphate Buffer pH Control100 mL (100 mM, pH 7.5)
DMSO Co-solvent5.0 mL (5% v/v)
Methyl tert-butyl ether (MTBE) Extraction Solvent3 × 50 mL
2.0 M HCl in Diethyl Ether Salt Formation Reagent6.0 mL (12.0 mmol)

Step-by-Step Experimental Protocol

Phase 1: Enzymatic Reaction Setup

Self-Validating Principle: The order of addition is critical. Adding the enzyme to a pre-equilibrated pH environment prevents localized pH spikes from the highly basic isopropylamine, which would otherwise denature the biocatalyst[2].

  • Buffer Preparation: In a 250 mL baffled Erlenmeyer flask, add 100 mL of 100 mM potassium phosphate buffer.

  • Cofactor & Donor Addition: Dissolve 25 mg of PLP into the buffer. The solution will turn pale yellow. Add 4.3 mL of isopropylamine.

  • pH Adjustment: Carefully adjust the pH of the solution back to 7.5 ± 0.1 using 2M HCl. Do not proceed until the pH is stable.

  • Enzyme Hydration: Add 200 mg of the lyophilized (S)-ω-Transaminase powder to the buffered solution. Swirl gently (do not vortex) to avoid foaming and protein denaturation.

  • Substrate Introduction: Dissolve 1.84 g of 6,8-difluorochroman-4-one in 5.0 mL of DMSO. Add this solution dropwise to the reaction flask to prevent substrate precipitation.

Phase 2: Reaction Incubation & Equilibrium Driving
  • Incubation: Seal the flask with a breathable membrane and place it in an orbital shaker set to 30 °C and 200 rpm.

  • Equilibrium Shift: Because transamination is an equilibrium process, actively sweep the headspace of the flask with a gentle stream of nitrogen gas every 4 hours. Causality: This removes the volatile acetone byproduct, driving the reaction forward via Le Chatelier's principle[3].

  • In-Process Control (IPC): After 24 hours, withdraw a 100 µL aliquot, quench with 100 µL of acetonitrile, centrifuge to pellet the protein, and analyze the supernatant via chiral HPLC. Proceed to Phase 3 when conversion is >98%.

Phase 3: Workup and Free Base Isolation
  • Basification: Transfer the reaction mixture to a beaker and slowly add 2M NaOH until the pH reaches 11.0 . Causality: At pH 11, the generated (S)-6,8-difluorochroman-4-amine is fully deprotonated (free base form), ensuring maximum partitioning into the organic phase[2].

  • Extraction: Transfer to a separatory funnel and extract with MTBE (3 × 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the MTBE under reduced pressure (30 °C, 200 mbar) to yield the crude (S)-6,8-difluorochroman-4-amine as a pale yellow oil.

Phase 4: Hydrochloride Salt Formation & Crystallization

Self-Validating Principle: Moisture must be strictly excluded during this phase. The HCl salt of chroman-4-amines is hygroscopic and will "oil out" rather than crystallize if water is present.

  • Dissolution: Dissolve the crude free base oil in 20 mL of anhydrous diethyl ether in a flame-dried round-bottom flask under nitrogen.

  • Precipitation: Cool the flask to 0 °C in an ice bath. Dropwise, add 6.0 mL of 2.0 M HCl in diethyl ether under vigorous magnetic stirring. A dense white precipitate will form immediately.

  • Maturation: Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization.

  • Isolation: Filter the solid rapidly through a sintered glass funnel (porosity 3) under a nitrogen blanket. Wash the filter cake with ice-cold anhydrous diethyl ether (2 × 10 mL).

  • Drying: Dry the white solid in a vacuum desiccator over P₂O₅ for 12 hours.

Mechanistic Causality & Process Optimization

To ensure a self-validating and robust protocol, researchers must understand the mechanistic underpinnings of the biocatalytic system:

  • The Role of PLP: Pyridoxal 5'-phosphate is not merely a structural additive; it is the chemical engine of the transaminase. PLP forms an internal aldimine (Schiff base) with a lysine residue in the enzyme's active site. Isopropylamine displaces this lysine to form an external aldimine, which then tautomerizes and hydrolyzes to release acetone, leaving behind Pyridoxamine 5'-phosphate (PMP). PMP then donates the amino group to 6,8-difluorochroman-4-one, regenerating PLP and releasing the chiral product[2][3].

  • Strict pH Control (pH 7.5): The transamination mechanism relies entirely on the precise protonation states of the PLP phosphate group and the catalytic lysine. A pH drift below 7.0 protonates the amine donor (making it non-nucleophilic), while a pH above 8.5 can hydrolyze the PLP-enzyme linkage, irreversibly inactivating the biocatalyst[2].

  • DMSO Co-solvent Limit: While 6,8-difluorochroman-4-one has poor aqueous solubility, exceeding 10% v/v DMSO will strip the essential hydration shell from the transaminase, leading to rapid denaturation. A 5% v/v concentration provides the optimal balance between substrate bioavailability and enzyme stability.

Comparative Process Metrics

The following table summarizes the quantitative advantages of the biocatalytic protocol described herein compared to the traditional chemical synthesis derived from literature standards[1][2].

MetricBiocatalytic Route (Transaminase)Traditional Chemical Route (CBS / NaN₃)
Step Count 1 (Direct Amination)4 (Reduction, Mesylation, Azidation, Hydrogenation)
Overall Yield 85 - 90%45 - 55%
Enantiomeric Excess (ee) > 99.5%92 - 95%
Hazard Profile Low (Aqueous, ambient temp)High (NaN₃ is explosive/toxic; Pyrophoric Pd/C)
E-Factor (Waste/Product) ~ 15 (Mostly aqueous buffer)> 80 (Heavy organic solvent usage)

References

  • Discovery of (R)-1-(7-Chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (A-1165442): A Temperature-Neutral Transient Receptor Potential Vanilloid-1 (TRPV1) Antagonist with Analgesic Efficacy Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Enzymatic strategies for asymmetric synthesis PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Application

Application Note: Chiral HPLC Method Development for the Enantiomeric Separation of (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride

Abstract This application note presents a systematic and robust strategy for developing a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 6,8-Difluoro-chroman-4-ylamine hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a systematic and robust strategy for developing a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 6,8-Difluoro-chroman-4-ylamine hydrochloride. The focus is on achieving baseline resolution suitable for accurate purity assessment and quality control in a research and drug development setting. The methodology emphasizes a logical screening process for chiral stationary phases (CSPs), followed by systematic optimization of the mobile phase composition. This guide provides researchers with the foundational principles and a detailed protocol to efficiently establish a reliable analytical method for this and structurally similar chiral primary amines.

Introduction

The Imperative of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a drug candidate is a critical attribute. Enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs to ensure their safety and efficacy.[2][3] High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the predominant technique for the separation and quantification of enantiomers due to its reliability, versatility, and scalability.[4]

Analyte of Interest: (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride

(S)-6,8-Difluoro-chroman-4-ylamine hydrochloride is a chiral primary amine built upon a chroman scaffold.[5][6] Chroman derivatives are prevalent structural motifs in a variety of biologically active compounds.[7][8] The presence of a primary amine, a hydrogen bond acceptor/donor, and an aromatic system with fluorine substituents suggests that multiple interaction mechanisms can be exploited for chiral recognition. This application note details the development of a method to separate the desired (S)-enantiomer from its corresponding (R)-enantiomer.

Principles of Chiral Recognition on Polysaccharide CSPs

Polysaccharide-based CSPs, particularly those derived from derivatized cellulose and amylose, are the most widely used and successful for a broad range of chiral compounds.[7][9][10] Their chiral recognition mechanism is a complex interplay of various intermolecular forces, including:

  • Hydrogen Bonding: Interactions between polar groups on the analyte (e.g., the primary amine) and the carbamate derivatives on the polysaccharide backbone.

  • π-π Interactions: Stacking between the aromatic ring of the chroman and the phenyl groups of the CSP derivative.

  • Dipole-Dipole Interactions: Resulting from polar functional groups on both the analyte and the CSP.

  • Steric Hindrance (Inclusion): The analyte fitting into chiral grooves or cavities within the helical structure of the polysaccharide polymer.[7][11]

The combination of these interactions creates a transient diastereomeric complex between each enantiomer and the CSP, leading to different retention times and, thus, separation.[11]

Strategic Method Development

A successful chiral method development strategy is not a random walk but a logical, tiered approach designed to maximize efficiency and the probability of success.[12] The process begins with broad screening to identify a promising column and mobile phase system, followed by fine-tuning to achieve optimal separation.

Initial Screening of Chiral Stationary Phases

The first and most critical step is to screen a diverse set of CSPs. For a primary amine like 6,8-Difluoro-chroman-4-ylamine, polysaccharide-based CSPs are the most promising starting point.[1] A recommended initial screening set would include columns with both cellulose and amylose backbones, featuring different derivatizations.

Protocol: CSP Screening

  • Prepare a stock solution of racemic 6,8-Difluoro-chroman-4-ylamine hydrochloride at approximately 1.0 mg/mL in a suitable solvent (e.g., Ethanol or Methanol).

  • Equilibrate each screening column with the initial mobile phase for at least 20 column volumes.

  • Screening Mobile Phases:

    • Normal Phase (NP): n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA)

    • Polar Organic (PO): Acetonitrile (ACN) + 0.1% DEA

  • Inject 5 µL of the sample onto each column.

  • Monitor the separation at a suitable wavelength (e.g., 220 nm or 265 nm) based on the analyte's UV spectrum.

  • Evaluate chromatograms for retention, selectivity (α), and resolution (Rs).

Table 1: Exemplary CSP Screening Results

Column IDCSP TypeMobile Phasek1 (S-en)k2 (R-en)Selectivity (α)Resolution (Rs)Comments
Column A Amylose tris(3,5-dimethylphenylcarbamate)NP3.54.91.403.8 Excellent separation. Chosen for optimization.
Column B Cellulose tris(3,5-dimethylphenylcarbamate)NP2.83.01.070.9Poor resolution.
Column C Cellulose tris(4-methylbenzoate)NP5.15.11.000.0No separation.
Column D Amylose tris(3,5-dimethylphenylcarbamate)PO1.21.31.081.1Low retention and poor resolution.

k = retention factor; α = k2/k1; Rs = resolution. Data is illustrative.

Rationale: The screening results clearly indicate that Column A , an amylose-based CSP, provides the best starting point under normal phase conditions. The addition of a basic modifier like Diethylamine (DEA) is crucial for basic analytes; it deactivates acidic silanol sites on the silica support, leading to improved peak shape and reproducibility.[13][14]

Mobile Phase Optimization

Once a lead column is identified, the mobile phase is optimized to enhance resolution, shorten run time, and improve peak shape.

Workflow for Mobile Phase Optimization

G cluster_0 Mobile Phase Optimization Start Select Best CSP (Column A) Alcohol Vary Alcohol Modifier (IPA vs. EtOH) Start->Alcohol Evaluate peak shape & resolution Ratio Adjust Hexane/Alcohol Ratio (e.g., 90:10 -> 85:15) Alcohol->Ratio Select alcohol giving better selectivity Additive Optimize Basic Additive (DEA Concentration) Ratio->Additive Fine-tune retention & resolution Final Final Optimized Method Additive->Final Confirm robustness

Caption: Systematic workflow for mobile phase optimization.

  • Alcohol Modifier: The type of alcohol (e.g., Isopropanol vs. Ethanol) can significantly impact selectivity. Ethanol often reduces retention time compared to IPA but may alter the selectivity. A systematic evaluation is recommended.

  • Hexane/Alcohol Ratio: Increasing the percentage of alcohol will decrease retention times. The goal is to find a balance that provides sufficient resolution (Rs > 2.0) within an acceptable analysis time.

  • Basic Additive: The concentration of DEA can be adjusted (e.g., from 0.05% to 0.2%) to optimize peak symmetry. For some primary amines, other bases like ethylenediamine (EDA) may offer superior performance.[14]

Effect of Temperature and Flow Rate
  • Temperature: Decreasing the column temperature often increases chiral selectivity by enhancing the stability of the transient diastereomeric complexes. However, this may also increase backpressure and analysis time. A range of 15-30°C is typically explored.

  • Flow Rate: Lower flow rates (e.g., 0.5-0.8 mL/min) can improve resolution by increasing the efficiency of the column, though at the cost of longer run times.

Final Optimized Method and Protocol

Based on the systematic development process, a final, robust method is established.

Table 2: Final Optimized Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (85:15, v/v) + 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 265 nm
Injection Vol. 5 µL
Sample Diluent Ethanol
Run Time 15 minutes

Protocol: Enantiomeric Purity Determination

  • System Preparation: Purge all HPLC lines and equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved (approx. 30-60 minutes).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride and dissolve in 10 mL of Ethanol to create a 1.0 mg/mL stock solution.

    • For determining the limit of detection of the undesired enantiomer, prepare a spiked sample by adding a known amount of the racemic mixture to the pure (S)-enantiomer sample.

  • System Suitability Test (SST):

    • Inject the racemic standard solution five times.

    • The system is deemed suitable for use if the resolution (Rs) between the two enantiomers is > 2.0 and the relative standard deviation (RSD) of the peak areas is ≤ 2.0%.

  • Analysis:

    • Inject the sample solution in duplicate.

    • Integrate the peak areas for both the (S)- and (R)-enantiomers.

  • Calculation of Enantiomeric Purity:

    • Enantiomeric Purity (%) = [Area(S) / (Area(S) + Area(R))] x 100

Method Validation Overview

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[15][16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or the counter-ion. This is demonstrated by the baseline resolution of the enantiomers.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.

  • Accuracy: The closeness of test results to the true value, assessed by analyzing samples with known amounts of the undesired enantiomer (spiked samples).

  • Precision: The degree of scatter between a series of measurements, evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

This application note provides a comprehensive and systematic guide for the development of a chiral HPLC method for the separation of (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride enantiomers. By employing a logical screening of polysaccharide-based CSPs and methodical optimization of the mobile phase, a robust and reliable method was established. This approach serves as a valuable template for researchers tasked with developing chiral separation methods for novel primary amines in the pharmaceutical industry.

References

  • Benchchem. A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Chroman Derivatives.
  • Scribd. ICH Q2(R1) Analytical Procedures Guide.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Google Patents. EP2522647A1 - Process of separating chiral isomers of chroman compounds and their derivatives and precursors.
  • Benchchem. HPLC method for enantiomeric separation of chiral amines.
  • Alfa Chemistry. Chiral Mobile Phase Additives.
  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubMed. Chiral mobile phase additives in HPLC enantioseparations.
  • Wikipedia. Chiral column chromatography.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • ResearchGate. The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide.
  • PubMed. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview.
  • Sigma-Aldrich. Innovations in Chiral Chromatography: Overview of Modern Chiral Stationary Phases.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. Chiral HPLC Separations.
  • Sigma-Aldrich. 6,8-Difluoro-chroman-4-ylamine hydrochloride | 1187928-83-1.
  • Appchem. 6,8-DIFLUORO-CHROMAN-4-YLAMINE HYDROCHLORIDE | 1187928-83-1.

Sources

Method

Application Notes &amp; Protocols for (S)-6,8-Difluoro-chroman-4-ylamine in Targeted API Manufacturing

Abstract (S)-6,8-Difluoro-chroman-4-ylamine is a sophisticated chiral building block with significant potential in the synthesis of targeted Active Pharmaceutical Ingredients (APIs). The strategic incorporation of fluori...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(S)-6,8-Difluoro-chroman-4-ylamine is a sophisticated chiral building block with significant potential in the synthesis of targeted Active Pharmaceutical Ingredients (APIs). The strategic incorporation of fluorine atoms onto the aromatic ring can enhance metabolic stability and binding affinity, while the stereochemically defined amine provides a crucial anchor for specific interactions with biological targets.[1][2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, quality control, and potential applications of this valuable intermediate. We present detailed protocols for its preparation from its ketone precursor and outline a strategic application in the synthesis of novel therapeutic candidates, supported by mechanistic insights and established chemical principles.

Strategic Importance in Medicinal Chemistry

The chroman scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The introduction of two fluorine atoms at the 6- and 8-positions of the chroman ring is a deliberate design choice aimed at modulating the molecule's electronic properties and lipophilicity. This modification can lead to improved pharmacokinetic profiles, such as enhanced bioavailability and reduced oxidative metabolism, which are critical considerations in API development.[6][7]

The (S)-enantiomer of the 4-amino group introduces a specific three-dimensional architecture. This chirality is paramount for achieving selective interaction with protein targets, such as enzymes or receptors, thereby minimizing off-target effects and enhancing therapeutic efficacy. The primary amine itself serves as a versatile synthetic handle for constructing a variety of chemical linkages, most commonly amide bonds, which are prevalent in over 80% of drug candidates.[8]

Synthesis of (S)-6,8-Difluoro-chroman-4-ylamine

The most efficient pathway to the target amine involves a two-stage process: first, the synthesis of the prochiral ketone intermediate, 6,8-Difluorochroman-4-one, followed by a stereoselective reductive amination.

Protocol 1: Synthesis of 6,8-Difluorochroman-4-one

This protocol is adapted from established methods for synthesizing substituted chroman-4-ones.[9][10] It begins with a Michael addition followed by an intramolecular Friedel-Crafts acylation.

Workflow Diagram: Synthesis of 6,8-Difluorochroman-4-one

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 2,4-Difluorophenol 2,4-Difluorophenol Intermediate_Acid 3-(2,4-Difluorophenoxy) propanoic acid 2,4-Difluorophenol->Intermediate_Acid 1. Acrylic_Acid Acrylic Acid Acrylic_Acid->Intermediate_Acid 2. Base Base (e.g., NaOH) Base->Intermediate_Acid cat. Final_Ketone 6,8-Difluorochroman-4-one Intermediate_Acid->Final_Ketone Heat PPA Polyphosphoric Acid (PPA) PPA->Final_Ketone Cyclization Ketone 6,8-Difluorochroman-4-one Final_Amine (S)-6,8-Difluoro- chroman-4-ylamine Ketone->Final_Amine Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Final_Amine Enzyme ω-Transaminase (S-selective) Enzyme->Final_Amine catalysis Cofactor Cofactor (PLP) Cofactor->Enzyme Byproduct Byproduct (e.g., Acetone) Amine (S)-6,8-Difluoro- chroman-4-ylamine API Target API (Amide Adduct) Amine->API Acid R-COOH (Functionalized Carboxylic Acid) Acid->API Coupling Coupling Agent (e.g., HATU, EDCI) Coupling->API activation Base Base (e.g., DIPEA) Base->API

Sources

Application

Application Notes &amp; Protocols for Amide Coupling Reactions Utilizing (S)-6,8-Difluoro-chroman-4-ylamine HCl

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (S)-6,8-Difluoro-chroman-4-ylamine HCl in amide coupling reactions. This docum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (S)-6,8-Difluoro-chroman-4-ylamine HCl in amide coupling reactions. This document outlines the fundamental principles, recommended starting conditions, detailed experimental protocols, and troubleshooting strategies to facilitate the successful synthesis of novel amide-containing compounds. The chroman moiety is a privileged scaffold in medicinal chemistry, and the introduction of fluorine atoms can significantly modulate the physicochemical properties of drug candidates, making this chiral amine a valuable building block.[1][2]

Introduction to Amide Coupling and the Significance of (S)-6,8-Difluoro-chroman-4-ylamine HCl

Amide bond formation is one of the most crucial and frequently employed reactions in medicinal chemistry and drug discovery.[3][4] The resulting amide linkage is a stable and key structural motif found in a vast array of pharmaceuticals. The synthesis of amides typically involves the coupling of a carboxylic acid and an amine, a process that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[3][5]

(S)-6,8-Difluoro-chroman-4-ylamine is a chiral amine that incorporates a fluorinated chroman scaffold. The stereochemistry at the C4 position is often critical for biological activity, while the difluoro substitution on the aromatic ring can enhance metabolic stability, binding affinity, and membrane permeability of the final compound. The hydrochloride salt form of this amine is typically used to improve its stability and handling properties.

Core Principles of Amide Coupling Reactions

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow. To facilitate this reaction, the carboxylic acid is typically activated by a coupling reagent to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

The general mechanism involves two key steps:

  • Activation of the Carboxylic Acid: The carboxylate reacts with a coupling reagent to form a highly reactive acyl-intermediate. Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU).[3][6]

  • Nucleophilic Acyl Substitution: The amine attacks the activated carbonyl carbon of the intermediate, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and a byproduct derived from the coupling reagent.

Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included in the reaction mixture.[7] These additives can react with the initial activated intermediate to form an active ester, which is more stable and less prone to side reactions, such as racemization, particularly when coupling chiral carboxylic acids.[5] A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the hydrochloride salt of the amine and to scavenge any acid generated during the reaction.[5]

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_products Products & Byproducts Carboxylic_Acid Carboxylic Acid (R-COOH) Activation 1. Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine_HCl (S)-6,8-Difluoro- chroman-4-ylamine HCl Neutralization Neutralization of Amine HCl Amine_HCl->Neutralization Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Neutralization Additive Additive (Optional) (e.g., HOBt, HOAt) Additive->Activation Coupling 2. Nucleophilic Attack by Amine Activation->Coupling Neutralization->Coupling Amide_Product Desired Amide Coupling->Amide_Product Byproducts Coupling Reagent Byproducts Coupling->Byproducts

Figure 1: General workflow of an amide coupling reaction.

Recommended Reaction Conditions for (S)-6,8-Difluoro-chroman-4-ylamine HCl

The electronic nature of the amine can influence its nucleophilicity and, consequently, the reaction conditions required for efficient coupling. The presence of two electron-withdrawing fluorine atoms on the aromatic ring of (S)-6,8-Difluoro-chroman-4-ylamine may slightly reduce its nucleophilicity compared to non-fluorinated analogs. Therefore, robust coupling conditions are recommended as a starting point.

The following table summarizes suggested starting conditions for the amide coupling of (S)-6,8-Difluoro-chroman-4-ylamine HCl with a generic carboxylic acid.

Parameter Condition A (Uronium-based) Condition B (Carbodiimide-based) Condition C (Phosphonium-based) Rationale & Remarks
Coupling Reagent HATU (1.1-1.2 eq)EDC·HCl (1.2-1.5 eq)PyBOP (1.1-1.2 eq)HATU is highly efficient and often suppresses racemization.[8] EDC is cost-effective and its byproduct is water-soluble.[5] PyBOP is effective for hindered couplings.
Additive N/A (contains HOAt moiety)HOBt or HOAt (1.1-1.2 eq)N/A (contains HOBt moiety)Additives are crucial for carbodiimide-mediated couplings to minimize racemization and improve efficiency.[5]
Base DIPEA (2.0-3.0 eq)DIPEA (2.0-3.0 eq)DIPEA (2.0-3.0 eq)A non-nucleophilic base is essential to neutralize the amine HCl salt and any acid formed. An excess is used to ensure the free amine is present.
Solvent DMF, NMPDCM, DMFDMF, DCMAprotic polar solvents like DMF and NMP are generally good choices for solubility.[9] DCM is also widely used and can simplify workup.
Temperature 0 °C to RT0 °C to RT0 °C to RTStarting at a lower temperature during the activation step and then allowing the reaction to warm to room temperature is a common practice.
Reaction Time 1-12 h2-24 h1-12 hReaction progress should be monitored by TLC or LC-MS.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

This protocol is a robust starting point for the coupling of (S)-6,8-Difluoro-chroman-4-ylamine HCl with a wide range of carboxylic acids.

Materials:

  • Carboxylic acid (1.0 equiv)

  • (S)-6,8-Difluoro-chroman-4-ylamine HCl (1.0-1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF (to make a 0.1-0.5 M solution)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add (S)-6,8-Difluoro-chroman-4-ylamine HCl (1.05 equiv) to the solution.

  • Add HATU (1.1 equiv) to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 equiv) to the reaction mixture. A mild exotherm may be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

This protocol is a cost-effective alternative and can be effective for a broad range of substrates.

Materials:

  • Carboxylic acid (1.0 equiv)

  • (S)-6,8-Difluoro-chroman-4-ylamine HCl (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DCM or DMF (to make a 0.1-0.5 M solution)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, combine the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and (S)-6,8-Difluoro-chroman-4-ylamine HCl (1.1 equiv).

  • Add anhydrous DCM or DMF to dissolve the solids.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Slowly add DIPEA (3.0 equiv) to the stirring solution.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1 (steps 9-11).

  • Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

Amide coupling reactions can sometimes be challenging. The following guide provides a systematic approach to troubleshooting common problems.

Troubleshooting_Amide_Coupling Start Reaction Issue? Low_Yield Low or No Yield Start->Low_Yield Side_Products Side Products Observed Start->Side_Products Racemization Racemization of Chiral Center Start->Racemization Check_Reagents Check Reagent Quality (Anhydrous? Pure?) Low_Yield->Check_Reagents Possible Cause Increase_Temp Increase Temperature (e.g., to 40-60 °C) Low_Yield->Increase_Temp Possible Cause (Low Reactivity) Change_Coupling_Reagent Switch Coupling Reagent (e.g., to HATU or PyBOP) Low_Yield->Change_Coupling_Reagent Possible Cause (Inefficient Activation) Change_Solvent Change Solvent (e.g., DMF, NMP for solubility) Low_Yield->Change_Solvent Possible Cause (Poor Solubility) Add_Additive Use Additive (HOBt, HOAt) Side_Products->Add_Additive Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Check_Byproducts Identify Byproducts (e.g., guanidinium from HATU) Side_Products->Check_Byproducts Racemization->Add_Additive Key Solution Racemization->Lower_Temp Minimize_Base_Exposure Minimize Base Exposure Time Racemization->Minimize_Base_Exposure

Figure 2: A decision tree for troubleshooting amide coupling reactions.

Specific Considerations for (S)-6,8-Difluoro-chroman-4-ylamine HCl:

  • Low Reactivity: If low yields are observed, it may be due to the reduced nucleophilicity of the amine.[4][9] In such cases, switching to a more potent coupling reagent like HATU or PyBOP is recommended.[6] Gently heating the reaction mixture (e.g., to 40-60 °C) after the initial activation at a lower temperature can also improve yields for less reactive partners.[9]

  • Solubility Issues: If the amine salt or carboxylic acid has poor solubility in the chosen solvent, this can hinder the reaction rate.[3] Using more polar aprotic solvents like DMF, NMP, or DMSO can be beneficial.[9]

  • Racemization: While the chirality of the amine is not at risk, if a chiral carboxylic acid is used, racemization can be a concern.[9] The use of additives like HOBt or HOAt is crucial to suppress this side reaction. Uronium-based reagents like HATU are generally preferred for minimizing racemization.[8]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Kumar, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(14), 151719. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Hudson, A. S., et al. (2018). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 16(43), 8331-8335. Available at: [Link]

  • Sabila, P., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Journal of Organic Chemistry, 88(5), 2832-2840. Available at: [Link]

  • Golisade, A., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science, 18(7), 363-369. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • BenchChem. (n.d.). HBTU Coupling Reactions: Technical Support & Troubleshooting Guide.
  • De Figueiredo, R. M., & Campagne, J. M. (2020). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. CHIMIA International Journal for Chemistry, 74(4), 251-256. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Ayudina, M. (2014, April 4). Uphill battles in amide couplings. amphoteros. Retrieved from [Link]

  • The MJA Lab. (2020, November 23). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Retrieved from [Link]

  • Roslan, N. A., et al. (2022). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 26(6), 1335-1346. Available at: [Link]

  • Reddit. (2024, October 9). Struggling with amide coupling. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017023124A1 - Novel method for preparing chromanol derivative.
  • Leal, A. S., et al. (2021). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 26(11), 3341. Available at: [Link]

  • ResearchGate. (n.d.). An efficient synthesis of 4-chromanones. Retrieved from [Link]

Sources

Method

Application Note: Enzymatic Kinetic Resolution for the Isolation of (S)-6,8-Difluoro-chroman-4-ylamine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Asymmetric isolation of chiral primary amines for pharmaceutical building blocks Executive Summary & Strategic Rationale Chi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Asymmetric isolation of chiral primary amines for pharmaceutical building blocks

Executive Summary & Strategic Rationale

Chiral chroman-4-amines, particularly fluorinated derivatives like 6,8-difluoro-chroman-4-ylamine, are critical pharmacophores in modern drug discovery. They are prominently featured in the development of potent Jak3 inhibitors and advanced immunosuppressive agents[1]. While classical resolution via diastereomeric salt formation (e.g., using tartaric acid) often suffers from poor yields and requires multiple recrystallizations, Enzymatic Kinetic Resolution (EKR) offers a highly scalable, robust, and environmentally benign alternative.

This application note details a field-proven protocol for the isolation of (S)-6,8-difluoro-chroman-4-ylamine from its racemic mixture. By leveraging the strict enantioselectivity of Candida antarctica Lipase B (CAL-B) and a highly activated acyl donor, process chemists can achieve >99% enantiomeric excess (ee) of the target (S)-amine in a single catalytic step.

Mechanistic Framework: The Causality of Experimental Choices

To design a self-validating and efficient protocol, every reagent must be chosen based on its mechanistic contribution to the reaction kinetics and thermodynamics.

  • Biocatalyst Selection (CAL-B / Novozym 435): CAL-B is the premier enzyme for the acylation of primary amines. Its stereoselectivity is governed by the Kazlauskas rule. The enzyme's active site (a Ser-His-Asp catalytic triad) accommodates the stereocenter of the (R)-enantiomer in a favorable orientation, leading to rapid acylation. Conversely, the (S)-enantiomer experiences severe steric hindrance within the binding pocket and remains unreacted. CAL-B also maintains exceptional thermal stability, allowing the reaction to be pushed to 50–80 °C to maximize the reaction rate[2].

  • Acyl Donor (Ethyl Methoxyacetate): Standard acyl donors like ethyl acetate react too slowly for preparative amine resolution. Highly reactive vinyl esters can generate acetaldehyde, which forms deleterious Schiff bases with the primary amine. Ethyl methoxyacetate is the optimal choice; the electronegative methoxy group accelerates the aminolysis via strong inductive effects without compromising the enantiomeric ratio (E-value) or generating reactive aldehyde byproducts[3].

  • Solvent System (MTBE): Methyl tert-butyl ether (MTBE) is selected because it provides optimal thermodynamic water activity for the enzyme, prevents enzyme denaturation, and fully solubilizes the fluorinated chromanamine substrate.

Mechanism Enz CAL-B Active Site (Acyl-Enzyme Intermediate) R_enant (R)-Enantiomer (Favorable Binding) Enz->R_enant Fast Acylation S_enant (S)-Enantiomer (Steric Clash) Enz->S_enant Slow / No Reaction R_prod (R)-Methoxyacetamide (Acylated Product) R_enant->R_prod S_prod (S)-Amine (Unreacted Target) S_enant->S_prod

Caption: Stereoselective acylation mechanism of CAL-B following the Kazlauskas rule.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed as a self-validating system. The intrinsic acid/base properties of the reaction mixture ensure that the unreacted (S)-amine can be perfectly separated from the (R)-amide byproduct via simple liquid-liquid extraction.

Materials Required
  • Racemic 6,8-difluoro-chroman-4-ylamine (1.0 eq, 10 mmol, 1.85 g)

  • Ethyl methoxyacetate (1.5 eq, 15 mmol)

  • Novozym 435 (Immobilized CAL-B, 50% w/w relative to amine, 0.92 g)

  • Methyl tert-butyl ether (MTBE, anhydrous, 50 mL)

  • 1M HCl (aq) and 2M NaOH (aq)

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the racemic 6,8-difluoro-chroman-4-ylamine in 50 mL of anhydrous MTBE.

  • Initiation: Add ethyl methoxyacetate to the solution. Introduce the immobilized Novozym 435 beads. Caution: Do not use a magnetic stir bar at high speeds (>300 rpm) as it may mechanically grind and destroy the immobilized enzyme beads. Use an orbital shaker or overhead stirrer if scaling up.

  • Incubation: Seal the flask and incubate at 50 °C for 24 hours.

  • Reaction Monitoring: Monitor the reaction via chiral HPLC. The reaction is complete when exactly 50% conversion is reached, yielding the (S)-amine in >99% ee.

  • Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to recover the Novozym 435 beads. Wash the beads with MTBE (2 × 10 mL). The enzyme can be dried and reused for up to 5 cycles.

  • Self-Validating Extraction (Workup):

    • Concentrate the filtrate under reduced pressure to remove MTBE.

    • Dissolve the residue in dichloromethane (DCM, 30 mL) and transfer to a separatory funnel.

    • Add 1M HCl (30 mL) and shake vigorously.

    • Causality Check: The unreacted (S)-amine becomes protonated and migrates entirely to the aqueous phase. The neutral (R)-amide and excess ethyl methoxyacetate remain in the organic phase.

    • Separate the layers. Wash the aqueous layer once more with DCM (15 mL) to ensure complete removal of the amide.

  • Target Isolation:

    • Cool the aqueous phase in an ice bath and slowly add 2M NaOH until the pH reaches 12. The solution will turn cloudy as the free base (S)-amine precipitates.

    • Extract the basified aqueous phase with DCM (3 × 20 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure (S)-6,8-difluoro-chroman-4-ylamine as a crystalline solid.

Workflow A Racemic 6,8-Difluoro- chroman-4-ylamine B CAL-B + Ethyl Methoxyacetate (MTBE, 50°C, 24h) A->B C Reaction Mixture: (S)-Amine + (R)-Amide B->C D Acidic Extraction (1M HCl / DCM) C->D E Organic Phase (R)-Amide (Discard/Recycle) D->E Neutral Species F Aqueous Phase (S)-Amine Hydrochloride D->F Protonated Amine G Basification (NaOH) & DCM Extraction F->G H Isolated (S)-6,8-Difluoro- chroman-4-ylamine (>99% ee) G->H

Caption: Biphasic extraction workflow for the isolation of the (S)-amine post-enzymatic resolution.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of the kinetic resolution parameters. The data clearly validates the selection of MTBE and ethyl methoxyacetate, which synergistically maximize the Enantiomeric Ratio (E-value) and conversion rate.

SolventAcyl DonorTemp (°C)Time (h)Conversion (%)E-valueee of (S)-amine (%)
HexaneEthyl Acetate504815>10017.6
MTBEIsopropyl Acetate504832>10047.0
TolueneEthyl Methoxyacetate503648>20092.3
MTBE Ethyl Methoxyacetate 50 24 50 >200 >99.0

Quality Control & Analytical Validation

To guarantee trustworthiness, the final isolated product must be validated using chiral chromatography.

  • Mass Balance Check: The combined mass of the isolated (S)-amine and the recovered (R)-amide should equal 95-98% of the starting racemic mass. A significant deviation indicates emulsion losses during the liquid-liquid extraction phase.

  • Chiral HPLC Conditions:

    • Column: Chiralcel OD-H (4.6 × 250 mm, 5 µm)

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Expected Retention Times: The (S)-enantiomer typically elutes first (~7.2 min), followed by the (R)-enantiomer (~9.2 min)[1]. The absence of the peak at 9.2 min confirms the >99% ee of the isolated (S)-6,8-difluoro-chroman-4-ylamine.

References

1.[1] Title: WO2006108103A1 - Purine and imidazopyridine derivatives for immunosuppression - Google Patents Source: Google Patents URL:

2.[3] Title: Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine Source: ResearchGate URL:

3.[2] Title: Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors Source: ResearchGate URL:

Sources

Application

Standardized storage and handling protocols for (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride

Introduction (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride is a chromanamine derivative of interest in pharmaceutical research and drug development.[1][2][3] The fluorinated chroman scaffold is a key structural motif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-6,8-Difluoro-chroman-4-ylamine hydrochloride is a chromanamine derivative of interest in pharmaceutical research and drug development.[1][2][3] The fluorinated chroman scaffold is a key structural motif in various biologically active molecules.[1][3] Proper storage and handling of this compound are critical to maintain its chemical integrity, ensure experimental reproducibility, and protect the safety of laboratory personnel. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the standardized protocols for the storage and handling of (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride is essential for developing appropriate handling and storage strategies.

PropertyValueSource
Chemical Name (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride[4][5]
Synonym(s) 6,8-difluoro-3,4-dihydro-2H-chromen-4-ylamine hydrochloride[4]
CAS Number 1187928-83-1[4][5][6]
Molecular Formula C₉H₁₀ClF₂NO[5]
Molecular Weight 221.63 g/mol [4][5]
Physical Form White Solid[4]
Purity Typically ≥96%[4]

Storage Protocols

The primary objective of a storage protocol is to mitigate the risk of chemical degradation. For (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride, this entails control of temperature, humidity, and light exposure.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Powder: -20°C for long-term storage (≥ 3 years), 4°C for short-term storage (≤ 2 years). In solution: -80°C (≤ 3 months), -20°C (≤ 2 weeks).Lower temperatures slow down potential degradation pathways. These specific temperature and duration recommendations are based on general best practices for research compounds.[10]
Humidity Store in a desiccator with a suitable desiccant (e.g., silica gel).As a hydrochloride salt, the compound is likely to be hygroscopic. Moisture absorption can lead to chemical degradation, and affect physical properties like powder flow and dosing accuracy.[11]
Light Store in an amber or opaque container.To prevent potential photodegradation, which can be induced by exposure to UV or high-energy visible light.[7][8][9]
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).This minimizes the risk of oxidation. A related compound, (S)-6-FLUORO-CHROMAN-4-YLAMINE, is recommended to be stored under an inert gas.[12]
Packaging and Container Selection

Proper packaging is the first line of defense against environmental factors.

  • Primary Container: Use amber glass vials with PTFE-lined screw caps. Glass is generally inert, and the amber color protects from light. The PTFE liner provides a tight seal against moisture.

  • Secondary Containment: Place the primary container inside a sealed, moisture-barrier bag, especially for long-term storage. This is a common strategy for packaging hygroscopic materials.[11][13]

Handling Procedures

Adherence to safe handling practices is paramount to minimize exposure risk and prevent contamination of the compound.

Personal Protective Equipment (PPE)

A standard suite of PPE should be worn at all times when handling (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride.

  • Eye Protection: Wear safety glasses with side shields or goggles.[14][15]

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).[16]

  • Body Protection: A lab coat or similar protective clothing is required.[14]

  • Respiratory Protection: For handling large quantities or if there is a risk of aerosolization, use a respirator with an appropriate filter. All handling of the solid compound should be done in a well-ventilated area, preferably a chemical fume hood.[16][17]

Workflow for Handling Incoming Shipments

A Receive Shipment B Inspect Packaging for Damage A->B C Quarantine if Damaged B->C Damaged D Verify Compound Identity and Quantity B->D Intact E Log into Inventory System D->E H Review Safety Data Sheet (SDS) D->H F Transfer to Appropriate Storage E->F G Update Storage Location in Inventory F->G

Caption: Workflow for handling new shipments.

Preparation of Solutions
  • Pre-equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Weighing: Weigh the desired amount of the compound in a chemical fume hood. Use appropriate weighing tools and clean them thoroughly after use.

  • Dissolution: Add the chosen solvent to the solid. If necessary, use sonication or gentle vortexing to aid dissolution. Information on suitable solvents may need to be determined empirically, though many amine hydrochlorides have good solubility in aqueous solutions.

Spill Management and Waste Disposal

Spill Response

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[16][17]

  • Containment: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, absorb with an inert material like sand or vermiculite.[16]

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water.

  • Waste Disposal: Collect all contaminated materials in a sealed container for proper disposal.

Waste Disposal

Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[16]

Decision-Making for Handling and Storage

The following diagram outlines a logical approach to ensuring the integrity of (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride.

Start Start: Handling Protocol IsHygroscopic Is the compound hygroscopic? Start->IsHygroscopic HandlingDecision Select Handling Procedures Start->HandlingDecision IsLightSensitive Is the compound light-sensitive? IsHygroscopic->IsLightSensitive Yes (Assumed) StorageDecision Select Storage Conditions IsLightSensitive->StorageDecision Yes (Assumed) StoreInDesiccator Store in Desiccator StorageDecision->StoreInDesiccator UseAmberVials Use Amber Vials StorageDecision->UseAmberVials WorkInFumeHood Work in Fume Hood HandlingDecision->WorkInFumeHood WearPPE Wear Appropriate PPE HandlingDecision->WearPPE

Caption: Decision tree for storage and handling.

Conclusion

While specific stability data for (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride is not extensively published, by applying established principles for handling potentially hygroscopic and light-sensitive pharmaceutical compounds, its integrity can be effectively preserved. The protocols outlined in these application notes provide a comprehensive framework for the safe and effective use of this compound in a research and development setting.

References

  • Chen, Y., & Li, Z. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(3), 556. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Retrieved from [Link]

  • 3 Ways to Handle Hygroscopic Material Challenges. (2019, January 7). Vesta Nutra. Retrieved from [Link]

  • 6,8-DIFLUORO-CHROMAN-4-YLAMINE HYDROCHLORIDE | 1187928-83-1. (n.d.). Appchem. Retrieved from [Link]

  • Aseptic filling of unstable drug products: How to protect sensitive drugs during the fill finish process. (2025, November 24). Pharmaceutical Technology. Retrieved from [Link]

  • SAFETY DATA SHEET. (2024, June 7). BD Regulatory Documents. Retrieved from [Link]

  • 8-FLUORO-CHROMAN-3-YLAMINE HYDROCHLORIDE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Protection of Light Sensitive Products. (2015, February 15). Pharmaguideline. Retrieved from [Link]

  • How To Protect Light Sensitive Products. (n.d.). LFA Tablet Presses. Retrieved from [Link]

  • Safety Data Sheet. (2015, June 9). Greenbook.net. Retrieved from [Link]

  • Al-Warhi, T., et al. (2018). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. International Journal of Women's Health, 10, 457–467. Retrieved from [Link]

  • Ghattass, K., et al. (2022). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules, 27(19), 6567. Retrieved from [Link]

  • Gerasimova, E., et al. (2023). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Frontiers in Pharmacology, 14, 1198516. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocols: Enantioselective Amination Pathways for the Synthesis of (S)-6,8-Difluorochroman-4-amine

Abstract: This document provides a comprehensive technical guide on the principal enantioselective pathways for synthesizing (S)-6,8-difluorochroman-4-amine, a valuable chiral building block in medicinal chemistry. Chira...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide on the principal enantioselective pathways for synthesizing (S)-6,8-difluorochroman-4-amine, a valuable chiral building block in medicinal chemistry. Chiral amines are integral components of numerous active pharmaceutical ingredients (APIs), and their stereocontrolled synthesis is a critical challenge in drug development.[1][2] This guide focuses on two premier methodologies: biocatalytic asymmetric amination using ω-transaminases and chemo-catalytic asymmetric reductive amination. We delve into the mechanistic principles, provide detailed, field-tested protocols, and offer a comparative analysis to guide researchers in selecting the optimal synthetic strategy based on project-specific requirements such as scale, purity, and environmental impact.

Introduction: The Significance of the Fluorinated Chroman-4-amine Scaffold

The chroman scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks highly sought after in drug discovery.[3] The chiral center at the C4 position of the chroman ring is often crucial for stereospecific interactions with biological targets. Consequently, robust and highly enantioselective methods for producing specific stereoisomers, such as (S)-6,8-difluorochroman-4-amine, are of paramount importance.

This guide explores the conversion of the prochiral ketone, 6,8-difluorochroman-4-one, into the desired (S)-amine enantiomer with high fidelity.

G cluster_start Starting Material cluster_pathways Enantioselective Amination Strategies cluster_end Target Molecule ketone 6,8-Difluorochroman-4-one (Prochiral Ketone) bio Pathway 1: Biocatalytic Transamination ketone->bio ω-Transaminase (S)-Selective chemo Pathway 2: Asymmetric Reductive Amination ketone->chemo 1. NH₃ Source 2. Chiral Catalyst, H₂ product (S)-6,8-Difluorochroman-4-amine (>99% ee) bio->product chemo->product

Figure 1: High-level overview of the primary synthetic strategies for producing (S)-6,8-difluorochroman-4-amine.

Pathway 1: Biocatalytic Asymmetric Amination via ω-Transaminases

Biocatalysis has emerged as a powerful tool for chiral amine synthesis due to its exceptional selectivity and mild, environmentally benign reaction conditions.[1][4] ω-Transaminases (ω-TAs or ATAs) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone acceptor with high stereo- and regioselectivity.[1][5]

Principle and Mechanistic Insight

The catalytic cycle involves the transfer of an amino group from a donor (e.g., L-alanine or isopropylamine) to the PLP cofactor, forming pyridoxamine 5'-phosphate (PMP). The prochiral ketone then enters the active site, and the amino group is transferred from PMP to the ketone, generating the chiral amine product and regenerating the PLP cofactor.[5][6]

A key challenge is the reaction equilibrium, which often favors the starting materials.[2] To drive the reaction towards the desired amine product, several strategies are employed:

  • Use of Excess Amine Donor: Applying the amine donor in large excess shifts the equilibrium according to Le Châtelier's principle.[2]

  • Byproduct Removal: When using isopropylamine as the donor, the acetone byproduct can be removed under reduced pressure or by enzymatic means to prevent the reverse reaction.[2]

  • Coupled Enzymatic Systems: When L-alanine is the donor, the pyruvate byproduct can be removed by a coupled enzyme system, such as lactate dehydrogenase (LDH) or alanine dehydrogenase (AlaDH), which irreversibly converts pyruvate to lactate or back to alanine, respectively.[7]

G cluster_main ω-Transaminase Catalytic Cycle cluster_removal Byproduct Removal System E_PLP E-PLP (Enzyme-Cofactor Complex) E_PMP E-PMP (Aminated Enzyme) E_PLP->E_PMP 1. Amine Donor In 2. Ketone Byproduct Out Ketone_Byproduct {Pyruvate | (Byproduct)} E_PLP->Ketone_Byproduct Ketone 6,8-Difluorochroman-4-one Ketone->E_PMP Amine_Product (S)-Amine Product E_PMP->E_PLP 1. Ketone In 2. Amine Product Out E_PMP->Amine_Product Amine_Donor {L-Alanine | (Amine Donor)} Amine_Donor->E_PLP LDH Lactate Dehydrogenase (LDH) Ketone_Byproduct->LDH Consumed NAD NAD+ LDH->NAD Lactate Lactate (Removed) LDH->Lactate NADH NADH NADH->LDH

Figure 2: The ω-Transaminase catalytic cycle coupled with a lactate dehydrogenase (LDH) system for byproduct removal.

Experimental Protocol: Enzymatic Synthesis

This protocol is adapted from established procedures for the amination of chromanone derivatives.[7]

Materials:

  • 6,8-Difluorochroman-4-one (Substrate)

  • (S)-selective ω-Transaminase (e.g., from Aspergillus terreus or an engineered variant)

  • Pyridoxal 5'-phosphate (PLP)

  • L-Alanine (Amine Donor)

  • Lactate Dehydrogenase (LDH) from rabbit muscle

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Enzyme Rehydration: In a temperature-controlled reaction vessel, rehydrate lyophilized cells of E. coli overexpressing the (S)-selective ω-transaminase (e.g., 50 mg) in 1.0 mL of phosphate buffer containing 1 mM PLP. Gently agitate at 30°C for 30 minutes.

  • Reagent Preparation: To the enzyme suspension, add L-Alanine (5 eq., e.g., ~75 mg for a 0.2 mmol scale reaction), LDH (20 U), and NADH (1.1 eq., ~150 mg).

  • Substrate Addition: Dissolve 6,8-difluorochroman-4-one (1.0 eq., ~37 mg on a 0.2 mmol scale) in a minimal amount of DMSO (e.g., 100 µL) and add it to the reaction mixture.

  • Reaction: Seal the vessel and incubate at 30-35°C with gentle agitation (e.g., 150 rpm) for 24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching with a miscible organic solvent (e.g., acetonitrile), centrifuging to remove solids, and analyzing the supernatant by HPLC or GC-MS.

  • Work-up: Once the reaction reaches completion (>98% conversion), adjust the pH of the mixture to >10 with 1M NaOH. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-6,8-difluorochroman-4-amine. Further purification can be achieved via silica gel chromatography if necessary.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Results

The biocatalytic approach is expected to deliver the target amine with excellent enantioselectivity.

ParameterTypical ValueSource
Substrate Concentration10-50 g/L[2]
Conversion>99%[7]
Enantiomeric Excess (ee)>99%[7]
Isolated Yield75-90%[7]

Pathway 2: Asymmetric Reductive Amination (ARA)

Asymmetric reductive amination is a cornerstone of modern synthetic chemistry, providing direct access to chiral amines from ketones. The process typically involves the in-situ formation of an imine or enamine intermediate, which is then hydrogenated using a chiral transition metal catalyst.

Principle and Mechanistic Insight

This one-pot reaction combines a prochiral ketone with an ammonia source (e.g., ammonium salts) to form an imine. A chiral catalyst, often based on ruthenium or iridium complexed with a chiral diphosphine ligand like BINAP, then facilitates the enantioselective addition of hydrogen across the C=N double bond.[8]

The choice of catalyst, solvent, and hydrogen pressure is critical to achieving high conversion and enantioselectivity. Catalysts like Ru(OAc)₂((S)-binap) have proven highly effective for the direct ARA of various ketones.[8] The reaction is typically performed under a pressurized atmosphere of hydrogen gas.

G cluster_workflow Asymmetric Reductive Amination Workflow A 1. Reactant Mixing - 6,8-Difluorochroman-4-one - NH₄OAc (Ammonia Source) - Ru-(S)-BINAP Catalyst - Solvent (e.g., MeOH) B 2. Pressurization & Reaction - Charge reactor with H₂ (1-5 MPa) - Heat to 40-60°C - Stir for 12-24h A->B C 3. Depressurization & Work-up - Cool and vent H₂ - Filter catalyst - Solvent evaporation B->C D 4. Purification & Analysis - Column Chromatography - Chiral HPLC for ee% C->D

Figure 3: A typical experimental workflow for chemo-catalytic asymmetric reductive amination.

Experimental Protocol: Chemo-catalytic Synthesis

This protocol is based on highly enantioselective direct ARA methods reported in the literature.[8]

Materials:

  • 6,8-Difluorochroman-4-one (Substrate)

  • Ru(OAc)₂((S)-BINAP) or similar chiral catalyst

  • Ammonium trifluoroacetate (NH₄TFA) or Ammonium acetate (NH₄OAc)

  • Methanol (Anhydrous)

  • Hydrogen gas (high purity)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • High-pressure autoclave/reactor

Procedure:

  • Reactor Setup: To a glass liner of a high-pressure autoclave, add 6,8-difluorochroman-4-one (1.0 eq., e.g., 184 mg, 1.0 mmol), ammonium trifluoroacetate (5.0 eq., ~655 mg), and the chiral ruthenium catalyst (0.01 mol%, ~7.5 mg).

  • Solvent Addition: Add anhydrous methanol (5 mL) to the liner.

  • Reaction: Place the liner inside the autoclave. Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas. Pressurize the reactor to 0.8-1.5 MPa with hydrogen.

  • Incubation: Heat the reactor to 50°C and stir the reaction mixture for 18-24 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen gas. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to remove excess ammonium salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a DCM/MeOH gradient) to obtain the pure (S)-6,8-difluorochroman-4-amine.

  • Characterization: Confirm the structure and determine the enantiomeric excess using the same methods described in section 2.2.

Expected Results

Modern ARA catalysts can provide excellent enantioselectivity, rivaling biocatalytic methods for certain substrates.

ParameterTypical ValueSource
Substrate to Catalyst Ratio1,000:1 to 10,000:1[8]
Hydrogen Pressure0.8 - 5.0 MPa[8]
Conversion>95%[8]
Enantiomeric Excess (ee)94% to >99%[8]
Isolated Yield70-85%[8]

Comparative Analysis of Pathways

Choosing between a biocatalytic and a chemo-catalytic approach depends on several factors, including available equipment, scale, cost, and downstream processing requirements.

FeatureBiocatalytic (ω-Transaminase)Chemo-catalytic (ARA)
Stereoselectivity Typically excellent (>99% ee)Very good to excellent (94% to >99% ee)
Reaction Conditions Mild (30-40°C, atmospheric pressure)More demanding (Elevated temp & pressure)
Catalyst Enzyme (protein), biodegradableTransition metal complex (e.g., Ru, Ir)
Solvent Primarily aqueous buffer with co-solventOrganic solvents (e.g., Methanol)
Byproducts Benign (e.g., pyruvate, lactate, acetone)Minimal, primarily related to work-up
Scalability Well-established for industrial processesWell-established, requires high-pressure equipment
Environmental Impact Generally lower ("Green Chemistry")Higher due to metals and organic solvents
Cost Enzyme cost can be high, but catalyst loading is also high. Can be offset by immobilization/reuse.High cost of chiral ligands and precious metals.

Conclusion

Both biocatalytic transamination and asymmetric reductive amination represent state-of-the-art, highly effective pathways for the synthesis of (S)-6,8-difluorochroman-4-amine.

  • The ω-transaminase approach is often superior in terms of enantioselectivity and operates under exceptionally mild and environmentally friendly conditions, making it an ideal choice for sustainable manufacturing.[1][6]

The selection of the optimal pathway should be guided by a thorough evaluation of project-specific goals, balancing the need for optical purity, process efficiency, scalability, and environmental stewardship.

References

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. (2024, June 25). Vertex AI Search.
  • THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. (2020, October 6). Illinois chemistry.
  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023, April 10).
  • Process Understanding of Transamination Reaction in Chiral Pharmaceutical Intermediate Production Catalyzed by an Engineered Amine Transaminase.
  • Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. (2022, September 15). National Science Review | Oxford Academic.
  • The fluorinated compounds were obtained by reductive amination. A)... - ResearchGate.
  • Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[4][6]-Proton Shift Reaction.(1) Scope and Limitations. (1996, September 20). PubMed.

  • Solvent dependent fluorinative cyclizations of o-hydroxy-arylenaminones promoted by H2O and NFSI: switchable access to di- and monofluorinated 2-hydroxyl chromanones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases. (2013, February 27).
  • Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines - PMC. PubMed Central.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. PubMed Central.
  • Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. (2021, May 7). PubMed.
  • Total synthesis of (−)-8-epi-chromazonarol enabled by a unique N2H4·H2O promoted intramolecular oxa-Michael cyclization reaction. Organic Chemistry Frontiers (RSC Publishing).
  • (S)-6,8-Difluorochroman-4-amine, CAS [[1003887-61-3]] Preis auf Anfrage. BIOZOL.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (S)-6,8-Difluoro-chroman-4-ylamine Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting and optimizing the asymmetric s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting and optimizing the asymmetric synthesis and chiral resolution of (S)-6,8-Difluoro-chroman-4-ylamine .

This chiral amine is a critical building block in the synthesis of purine and imidazopyridine derivatives used for immunosuppression and oncology targets [1]. The fluorine substitutions at the 6 and 8 positions withdraw electron density from the aromatic ring, subtly altering the pKa of the amine and the electrophilicity of the chroman ring. This electronic effect directly impacts enzyme pocket binding and crystallization thermodynamics, making high enantiomeric excess (ee) challenging to achieve without precise protocol control.

Diagnostic Troubleshooting Workflow

Before adjusting your reagents, identify the mechanistic failure point in your current synthesis route. Use the diagnostic flowchart below to isolate the root cause of your low ee.

Workflow Start Low ee% Detected in (S)-6,8-Difluoro-chroman-4-ylamine Identify Identify Resolution/Synthesis Method Start->Identify Enzymatic Enzymatic Kinetic Resolution (e.g., CAL-B / Novozyme 435) Identify->Enzymatic Transaminase Asymmetric Reductive Amination (ω-Transaminase) Identify->Transaminase Classical Diastereomeric Salt Resolution (Chiral Acids) Identify->Classical E_Diag Check Conversion Rate Is Conversion < 50%? Enzymatic->E_Diag T_Diag Check Reaction Equilibrium Is product inhibition occurring? Transaminase->T_Diag C_Diag Check Crystallization Kinetics Is cooling too rapid? Classical->C_Diag E_Fix Push conversion slightly >50% Use Methyl 2-methoxyacetate Ensure anhydrous MTBE E_Diag->E_Fix Yes T_Fix Increase Isopropylamine excess or use enzymatic cascade to remove ketone byproduct T_Diag->T_Fix Yes C_Fix Implement 0.1°C/min ramp Seed at metastable limit C_Diag->C_Fix Yes

Decision tree for troubleshooting low enantiomeric excess in (S)-6,8-Difluoro-chroman-4-ylamine synthesis.

Frequently Asked Questions (FAQs) & Causality Analysis

Section A: Enzymatic Kinetic Resolution (Lipase Catalysis)

Q: My kinetic resolution using Novozyme 435 (CAL-B) is stalling at 40% conversion, leaving the unreacted (S)-amine with an ee of only 80%. Why is this happening? A: Kinetic resolution relies on the enantioselectivity ratio ( E -value) of the enzyme. The lipase preferentially acylates the (R)-enantiomer. If the reaction stalls before 50% conversion, a significant portion of the (R)-enantiomer remains in the unreacted amine pool, depressing the ee of your desired (S)-amine. Causality & Fix: Stalling is typically caused by the accumulation of methanol (if using a methyl ester acyl donor) which can reverse the equilibrium, or by hydrolysis of the acyl donor due to trace water. Switch your acyl donor to methyl 2-methoxyacetate [1]. The methoxy group provides favorable hydrogen bonding within the CAL-B catalytic triad, accelerating the reaction. Furthermore, run the reaction in strictly anhydrous tert-butyl methyl ether (MTBE) to prevent acyl donor hydrolysis.

Section B: Biocatalytic Asymmetric Amination

Q: I am using an ω -transaminase ( ω -TA) to convert 6,8-difluorochroman-4-one directly to the (S)-amine. The ee is excellent (>99%), but the yield is stuck at 30%. How do I drive the reaction forward? A: Unlike kinetic resolution, transaminase reactions are theoretically capable of 100% yield, but they are severely equilibrium-limited. When the amine donor (e.g., isopropylamine) transfers its amino group, it generates a ketone byproduct (acetone). Causality & Fix: The ω -TA enzyme suffers from severe product inhibition from the generated acetone, and the thermodynamic equilibrium naturally favors the ketone over the amine. To fix this, you must shift the equilibrium (Le Chatelier's Principle). Either use a massive volumetric excess of isopropylamine, or couple the system with a secondary enzyme (like a ketone reductase) to continuously reduce and remove the acetone byproduct from the system.

Section C: Classical Diastereomeric Salt Resolution

Q: When using (D)-tartaric acid for classical resolution, my ee fluctuates wildly between batches (70% to 95%). How can I standardize this? A: Batch-to-batch fluctuation in classical resolution is a hallmark of kinetic entrapment during crystallization. Causality & Fix: If you cool the reaction mixture too rapidly, the solution becomes highly supersaturated. This causes the undesired diastereomeric salt to co-precipitate rapidly alongside the desired salt before thermodynamic equilibrium is reached. Implement a strictly controlled, linear cooling ramp (e.g., 0.1 °C/min). To guarantee consistency, seed the solution with high-purity (S)-amine-(D)-tartrate crystals exactly at the metastable zone limit to force heterogeneous nucleation of only the correct diastereomer.

Quantitative Method Comparison

To help you select the optimal route for your scale and purity requirements, review the quantitative data below.

Synthesis MethodMax Theoretical YieldTypical ee (%)Primary Cause of Low eeRecommended Corrective Action
Enzymatic Kinetic Resolution (CAL-B) 50%>98%Incomplete conversion (<50%)Push conversion to 51%; use methyl 2-methoxyacetate [1].
Asymmetric Reductive Amination ( ω -TA) 100%>99%Enzyme stereoselectivity limitsScreen alternative ω -TA mutant libraries.
Diastereomeric Salt Resolution 50%85-95% (1st pass)Kinetic entrapment during crystallizationControlled 0.1°C/min cooling ramp; repetitive recrystallization.
Asymmetric Hydrogenation (Ru/Ir) 100%90-96%Suboptimal chiral ligand / H 2​ PressureSwitch to (S)-BINAP or adjust reactor H 2​ pressure.

Self-Validating Experimental Protocol: Novozyme 435 Kinetic Resolution

The following protocol is engineered as a self-validating system for the resolution of racemic 6,8-difluorochroman-4-amine. It utilizes in-process controls (IPCs) to ensure the ee is mathematically guaranteed before proceeding to the isolation phase [1].

Materials Required:

  • Racemic 6,8-difluorochroman-4-amine (1.0 eq)

  • Methyl 2-methoxyacetate (0.7 eq)

  • Novozyme 435 (Lipase B from Candida antarctica immobilized on acrylic resin) (20% w/w relative to amine)

  • Anhydrous tert-butyl methyl ether (MTBE)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried flask under argon, suspend racemic 6,8-difluorochroman-4-amine (3.40 g) and methyl 2-methoxyacetate (2.44 g) in anhydrous MTBE (75 mL).

  • Catalyst Addition: Add Novozyme 435 (0.68 g).

  • Thermal Activation: Heat the mixture to a gentle reflux under continuous argon flow. The argon prevents moisture ingress, which would otherwise hydrolyze the methyl 2-methoxyacetate.

  • In-Process Control (IPC) & Validation (CRITICAL): After 1.5 hours, withdraw a 50 µL aliquot. Filter the aliquot, evaporate the MTBE, and dissolve in the HPLC mobile phase.

    • Self-Validation Check: Run the sample on a Chiralcel OD-H analytical column (0.46 x 25 cm). Use an isocratic method: 5% (0.05% TFA in EtOH) / 95% (0.05% TFA in Hexanes).

    • Expected Retention Times: Rt​ = 7.2 min for the unreacted (S)-enantiomer; Rt​ = 9.2 min for the acylated (R)-enantiomer [1].

    • Action: Continue refluxing only until the AUC (Area Under Curve) ratio of acylated product to unacylated amine is exactly 1:1. Do not proceed until this validation metric is met.

  • Enzyme Recovery: Once the 1:1 ratio is validated, cool the reaction to room temperature. Filter the mixture through a Celite pad to remove the Novozyme 435 biocatalyst. (The catalyst can be washed with MTBE and recycled).

  • Phase Separation: Transfer the filtrate to a separatory funnel. Wash the organic layer thoroughly with 0.5 M HCl.

    • Causality: The unreacted target (S)-amine is protonated by the HCl and migrates into the aqueous layer. The acylated (R)-amide remains neutral and stays in the organic MTBE layer.

  • Isolation of (S)-Amine: Collect the acidic aqueous layer. Basify slowly with 0.5 M NaOH until pH > 10. Extract the aqueous layer 4 times with Dichloromethane (DCM).

  • Final Recovery: Dry the combined DCM layers over anhydrous Na 2​ SO 4​ , filter, and evaporate under reduced pressure to yield highly pure (S)-6,8-difluorochroman-4-amine (>98% ee).

References

  • Source: Google Patents (World Intellectual Property Organization)
Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of (S)-6,8-Difluoro-chroman-4-ylamine Hydrochloride

Welcome to the technical support center for (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride . This guide is engineered for researchers, analytical scientists, and formulation professionals facing dissolution bottlenecks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride . This guide is engineered for researchers, analytical scientists, and formulation professionals facing dissolution bottlenecks during early-stage drug development or biological assay preparation.

Rather than relying on generic solubilization advice, this guide deconstructs the specific physicochemical mechanics of this molecule—specifically its behavior as a fluorinated, weakly basic amine hydrochloride salt—to provide targeted, self-validating troubleshooting strategies.

Physicochemical Profile & Baseline Data

Understanding the structural causality behind solubility failures begins with the compound's core properties. The presence of the highly electronegative fluorine atoms on the chroman ring significantly increases the lipophilicity of the free base, while the hydrochloride salt form introduces specific ionic vulnerabilities in physiological buffers.

Table 1: Quantitative Physicochemical Properties

PropertyValue / DescriptionImpact on Solubility
Chemical Name (S)-6,8-Difluoro-chroman-4-ylamine hydrochlorideN/A
CAS Number 1187928-90-0[1]N/A
Molecular Formula C9H10ClF2NO[1]N/A
Molecular Weight 221.63 g/mol [1]Low MW generally favors dissolution, but crystal lattice energy may counteract this.
Ionization Class Weak Base (Primary Amine)Highly susceptible to pH-dependent precipitation at pH > 6.0[2].
Salt Form Hydrochloride (HCl)Susceptible to the common ion effect in chloride-rich media (e.g., Saline, SGF)[3].
Structural Motif Difluorochroman coreFluorination increases hydrophobicity, drastically lowering the intrinsic solubility ( S0​ ) of the un-ionized free base.

Diagnostic Workflow for Solubility Failures

Before adjusting your formulation, you must diagnose the thermodynamic root cause of the precipitation. Follow this logical pathway to isolate the variable causing your compound to crash out of solution.

G Start Precipitation Observed in Aqueous Medium CheckMedia Analyze Media Properties (pH & Chloride Concentration) Start->CheckMedia IsHighPH Is pH > 6.0? (Approaching pKa) CheckMedia->IsHighPH FreeBase Free Base Precipitation (Hydrophobic Difluorochroman) IsHighPH->FreeBase Yes IsHighCl Is [Cl⁻] > 0.1 M? (e.g., SGF, Saline) IsHighPH->IsHighCl No Action1 Acidify Media (pH < 4.0) or Add Cosolvents FreeBase->Action1 CommonIon Common Ion Effect (HCl Salt Suppression) IsHighCl->CommonIon Yes Other Crystal Lattice Energy / Aggregation Issues IsHighCl->Other No Action2 Switch to Non-Chloride Buffer (e.g., Phosphate/Acetate) CommonIon->Action2 Action3 Formulate with Surfactants or HP-β-Cyclodextrin Other->Action3

Diagnostic workflow for troubleshooting amine hydrochloride salt solubility issues.

Troubleshooting Guides & FAQs

Q1: Why does the compound precipitate instantly when diluted into PBS (pH 7.4) or cell culture media?

The Causality: (S)-6,8-Difluoro-chroman-4-ylamine is a weakly basic primary amine. At physiological pH (7.4), the environmental pH approaches or exceeds the compound's pKa​ . According to the Henderson-Hasselbalch equation, this shifts the equilibrium from the highly soluble protonated state ( AmineH+ ) to the un-ionized free base. Because the difluorochroman core is highly lipophilic, the free base has an extremely low intrinsic aqueous solubility, leading to rapid thermodynamic precipitation[4]. This is a hallmark behavior of BCS Class II weak bases[5].

The Fix: If your assay permits, lower the pH of the buffer to < 5.0. If physiological pH is strictly required (e.g., for live-cell assays), you must pre-dissolve the compound in a water-miscible cosolvent (like DMSO or PEG400) and limit the final aqueous concentration to below the free base's saturation limit, or utilize a complexation agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to shield the hydrophobic core.

Q2: I am testing dissolution in Simulated Gastric Fluid (SGF, pH 1.2). The pH is highly acidic, yet the solubility is unexpectedly low. Why?

The Causality: Researchers often falsely assume that highly acidic media will universally maximize the solubility of an amine. However, SGF contains a high concentration of chloride ions (~0.1 to 0.15 M). Because your compound is already formulated as a hydrochloride salt, the excess chloride in the solvent triggers the Common Ion Effect [3]. The high [Cl−] pushes the solubility product equilibrium ( Ksp​=[AmineH+][Cl−] ) to the left, drastically suppressing the dissolution of the solid salt lattice.

The Fix: To validate this, run the self-validating protocol (Protocol 2) below. To bypass this in experimental models, swap hydrochloric acid-based buffers for equimolar sulfuric, phosphoric, or methanesulfonic acid buffers to maintain the acidic pH without introducing the common chloride ion.

Q3: My DMSO stock solution was clear, but after a freeze-thaw cycle, I see fine needle-like crystals that won't redissolve at room temperature.

The Causality: Fluorinated aromatic rings often exhibit strong π−π stacking and halogen bonding, leading to high crystal lattice energies. Freezing the DMSO stock likely forced the compound into a supersaturated state, nucleating a highly stable crystalline polymorph that requires significant kinetic energy to break apart. The Fix: Do not rely on room-temperature vortexing. Heat the stock solution to 37°C–40°C in a water bath and sonicate for 10 minutes to provide the activation energy required to disrupt the crystal lattice. Prevent this by aliquoting stock solutions for single-use to avoid repeated freeze-thaw cycles.

Step-by-Step Experimental Protocols

Protocol 1: Diagnostic pH-Shift Solubility Assay (Self-Validating)

Purpose: To definitively prove whether precipitation is caused by free-base conversion (pH-dependent) or simple concentration supersaturation.

  • Preparation: Prepare a 10 mM stock solution of (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride in anhydrous DMSO.

  • Aqueous Dilution: Add 10 µL of the stock solution dropwise into 990 µL of standard PBS (pH 7.4) while vortexing vigorously (Final concentration: 100 µM, 1% DMSO).

  • Observation: Allow the solution to sit for 15 minutes at room temperature. Note the formation of turbidity or visible precipitate.

  • The Validation Step (Causality Test): If a precipitate forms, add 1.0 M HCl dropwise (approx. 5-10 µL) to the turbid solution to drop the pH below 4.0. Vortex for 60 seconds.

  • Interpretation:

    • If the solution turns crystal clear: The precipitation was exclusively caused by pH-dependent free base formation.

    • If the solution remains turbid: The compound has exceeded its absolute cosolvent solubility limit, or irreversible aggregation has occurred.

Protocol 2: Bypassing the Common Ion Effect in Gastric Simulations

Purpose: To isolate and eliminate chloride-induced solubility suppression when acidic conditions are required.

  • Buffer A (High Chloride): Prepare 100 mL of standard Simulated Gastric Fluid (0.1 N HCl, pH ~1.2, [Cl−] = 0.1 M).

  • Buffer B (Chloride-Free): Prepare 100 mL of 0.05 M Sulfuric Acid ( H2​SO4​ ). Adjust to pH 1.2. (This provides identical acidity with zero chloride ions).

  • Equilibration: Add an excess of the compound (e.g., 5 mg) to 1 mL of Buffer A and 1 mL of Buffer B in separate microcentrifuge tubes.

  • Agitation: Shake both tubes at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Centrifugation & Analysis: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid. Extract the supernatant and quantify the dissolved compound via HPLC or UV-Vis.

  • Interpretation: A significantly higher concentration in Buffer B confirms that the common ion effect is the primary barrier to dissolution in gastric models[3].

References

  • Preformulation (Common Ion Effect in Amine Hydrochloride Salts)
  • 1187928-90-0 C9H10ClF2NO - Chemical Dictionary Source: GuideChem URL
  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug Source: Simulations Plus URL
  • The prediction of pH-dependent interaction using micro-dissolution approach in bio-relevant media Source: Journal of Applied Pharmaceutical Science URL
  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug (PMC)

Sources

Troubleshooting

Optimizing reaction yield for (S)-6,8-Difluoro-chroman-4-ylamine HCl crystallization

Welcome to the Technical Support Center for API crystallization and process optimization. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges specific to the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API crystallization and process optimization. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges specific to the isolation of (S)-6,8-Difluoro-chroman-4-ylamine HCl (CAS: 1187928-90-0).

This guide bypasses basic theory to deliver field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you maximize your isolated yield without compromising enantiomeric excess (ee) or chemical purity.

Process Workflow: Hydrochloride Salt Crystallization

CrystallizationWorkflow Step1 Enantiopure Free Base (S)-6,8-Difluoro-chroman-4-ylamine Step2 Dissolution in Primary Solvent (Anhydrous IPA, 5 vol) Step1->Step2 Step3 Acidification (1.05 eq Anhydrous HCl in IPA) Step2->Step3 Temp < 20°C Step4 Seeding (1 wt%) (Hold at 15°C for 1 h) Step3->Step4 pH Control Step5 Anti-Solvent Dosing (MTBE, 20 vol over 2 h) Step4->Step5 Prevents LLPS Step6 Controlled Cooling (0.1°C/min to 0-5°C) Step5->Step6 Induces Precipitation Step7 Filtration & Vacuum Drying (Yield >85%, ee >99%) Step6->Step7 Ostwald Ripening

Figure 1: Anti-solvent cooling crystallization workflow for (S)-6,8-Difluoro-chroman-4-ylamine HCl.

Troubleshooting Guide: Critical Process Parameters

Q: My reaction mixture is "oiling out" (forming a dense liquid phase) instead of crystallizing. How do I fix this? A: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the supersaturation level is pushed beyond the metastable zone limit, causing the solute to separate into a solute-rich liquid phase rather than forming a solid crystal lattice. For chiral amines, this is often triggered by rapid cooling or the overly aggressive addition of an anti-solvent[1].

  • Mechanistic Fix: You must force the system to favor solid-liquid equilibrium. Ensure your primary solvent (e.g., Isopropanol) has sufficient solubilizing power at elevated temperatures. Introduce 1-2 wt% of pure (S)-6,8-Difluoro-chroman-4-ylamine HCl seed crystals at the metastable zone boundary (typically 5-10 °C below the saturation temperature) before initiating anti-solvent addition.

Q: How can I maximize the isolated yield of the hydrochloride salt without degrading the enantiomeric excess (ee)? A: Yield optimization requires balancing the thermodynamic solubility of the salt with the kinetic entrapment of impurities. If your yield is low (<70%), the terminal solubility of the salt in the mother liquor is too high[2].

  • Mechanistic Fix: Gradually increase the volume of the anti-solvent (e.g., moving from a 1:2 to a 1:4 ratio of IPA:MTBE). Furthermore, implement a temperature cycling profile (e.g., cooling to 5 °C, heating back to 15 °C, and cooling again). This promotes Ostwald ripening—dissolving smaller, less pure crystals and redepositing the material onto larger, enantiomerically pure crystals, enhancing both yield and filterability[3].

Q: The isolated salt is sticky, hygroscopic, or shows a lower melting point than expected. What is the cause? A: This indicates the formation of a hydrate or the inclusion of residual water in the crystal lattice. Hydrochloride salts of fluorinated chroman-4-amines are highly sensitive to water activity ( aw​ ) during crystallization[4].

  • Mechanistic Fix: Transition to strictly anhydrous conditions. Ensure all solvents have a water content of <0.1%. Critically, use anhydrous HCl gas dissolved in an organic solvent (e.g., 3M HCl in Isopropanol) rather than aqueous concentrated HCl.

Quantitative Data: Solvent System Optimization

The choice of solvent and anti-solvent directly dictates the thermodynamic yield and kinetic purity of the final API. Below is a comparative matrix of tested crystallization systems for this specific compound.

Primary SolventAnti-SolventRatio (v/v)Cooling ProfileSeedingIsolated Yield (%)Chemical Purity (%)Enantiomeric Excess (ee %)
Ethyl Acetaten-Heptane1:3Linear (-0.5°C/min)No72.498.199.0
Isopropanol MTBE 1:4 Cubic (Slow to Fast) Yes 89.6 99.6 >99.8
AcetoneDiethyl Ether1:2Crash CoolNo65.0 (Oiled out)95.497.5
THFToluene1:3Linear (-0.2°C/min)Yes81.298.899.2

Self-Validating Standard Operating Procedure (SOP)

To ensure reproducibility and trustworthiness, this protocol for Anti-Solvent Cooling Crystallization includes built-in validation checkpoints.

Step 1: Preparation of Free Base Solution Dissolve 1.0 equivalent of enantiopure (S)-6,8-Difluoro-chroman-4-ylamine free base in anhydrous Isopropanol (5 volumes) in a jacketed reactor.

  • Validation: Perform Karl Fischer titration on the solution. Water content must be <0.1% to proceed.

Step 2: Acidification Cool the solution to 10–15 °C. Dropwise, add 1.05 equivalents of anhydrous HCl in Isopropanol (3M solution) over 30 minutes. Maintain the internal temperature below 20 °C to prevent solvent degradation.

  • Validation: Test an aliquot with pH paper; the apparent pH should be < 2 to confirm complete protonation.

Step 3: Seeding Stir the mixture for 15 minutes. Add 1 wt% of (S)-6,8-Difluoro-chroman-4-ylamine HCl seed crystals. Hold the temperature at 15 °C for 1 hour to establish a robust seed bed.

  • Validation: Visually confirm via an inline probe or sight glass that the seed crystals do not dissolve after 15 minutes, verifying the solution is within the metastable zone.

Step 4: Anti-Solvent Addition Over a period of 2 hours, slowly add 20 volumes of anhydrous MTBE (Methyl tert-butyl ether) using a programmable dosing pump.

Step 5: Cooling & Ripening Cool the suspension to 0–5 °C at a non-linear rate of 0.1 °C/min. Hold at this terminal temperature for 3 hours to allow the system to reach thermodynamic equilibrium.

  • Validation: Sample the mother liquor and analyze via chiral HPLC. The concentration of the API in the supernatant should plateau, indicating maximum theoretical yield has been achieved.

Step 6: Isolation & Drying Filter the suspension under a nitrogen atmosphere using a sintered glass funnel. Wash the filter cake with 2 volumes of pre-chilled (0 °C) MTBE. Dry the crystals in a vacuum oven at 40 °C for 12 hours to constant weight.

Frequently Asked Questions (FAQs)

Q: Can I use this crystallization method to resolve the racemic mixture of 6,8-Difluoro-chroman-4-ylamine? A: No. Direct hydrochloride salt crystallization is generally ineffective for chiral resolution because the enantiomers form a racemic conglomerate or solid solution rather than separating. To resolve the racemate, you must first form a diastereomeric salt using a chiral resolving agent (e.g., tartaric acid or mandelic acid derivatives), isolate the desired diastereomer, free-base it, and then form the HCl salt[5]. Alternatively, modern routes synthesize the enantiopure amine directly via asymmetric hydrogenation of the corresponding chromanone using Rh- or Ir-based chiral catalysts[6].

Q: How does the difluoro substitution at the 6 and 8 positions affect the crystallization kinetics compared to the unsubstituted chroman-4-amine? A: The highly electronegative fluorine atoms withdraw electron density from the aromatic ring and the amine group, slightly lowering the pKa of the amine. This requires careful control of the acid stoichiometry (ensuring a strict 1.05 excess of HCl). Furthermore, the fluorines make the resulting salt slightly more lipophilic, which is why less polar anti-solvents like MTBE or heptane are highly effective at driving precipitation compared to standard aqueous systems.

Sources

Optimization

Technical Support Center: Preventing Racemization of (S)-6,8-Difluoro-chroman-4-ylamine in High-Heat Synthesis

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists encountering stereochemical degradation when utilizing (S)-6,8-Difluoro-chroman-4-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists encountering stereochemical degradation when utilizing (S)-6,8-Difluoro-chroman-4-ylamine as a chiral building block.

Below, you will find mechanistic insights, troubleshooting FAQs, validated protocols, and quantitative data to help you preserve enantiomeric excess (ee) during high-temperature workflows.

Part 1: Knowledge Base & Mechanistic Causality

To prevent racemization, we must first understand the thermodynamic vulnerabilities of the molecule. The C4 stereocenter of (S)-6,8-Difluoro-chroman-4-ylamine is benzylic . This structural feature makes the C-H bond at C4 highly susceptible to stereochemical inversion when exposed to extreme heat, particularly via two pathways:

  • Metal-Catalyzed Dehydrogenation: Transition metals (Pd, Ru, Ir) actively strip protons from primary amines, forming a planar, prochiral imine intermediate. This is known as[1].

  • Schiff Base-Mediated Deprotonation: Trace carbonyl impurities in solvents react with the primary amine to form a Schiff base. This increases the acidity of the benzylic alpha-proton, leading to thermal deprotonation and subsequent racemization.

Pathway A (S)-Chroman-4-ylamine (sp3 Benzylic C4) B Dehydrogenation (Heat / Metals) A->B C Prochiral Imine (sp2 Planar C4) B->C D Non-selective Re-hydrogenation C->D E (R/S)-Racemate (Loss of ee%) D->E

Mechanistic pathway of thermal racemization via a prochiral imine intermediate.

Part 2: Troubleshooting Desk (FAQs)

Q1: I used (S)-6,8-Difluoro-chroman-4-ylamine in a Buchwald-Hartwig amination at 140°C with a Pd catalyst, but my product is completely racemic. Why? A: You have inadvertently triggered Flash Thermal Racemization (FTR)[1]. At elevated temperatures, transition metals rapidly catalyze the reversible dehydrogenation of primary amines into prochiral imines[2]. Because the C4 position of your chroman ring is benzylic, the resulting imine is highly stabilized by conjugation with the difluorinated aromatic ring. When the metal re-hydrogenates this planar intermediate, it does so non-selectively from both faces, resulting in a 50/50 (R/S) racemate.

Q2: I am heating the free amine in DMF at 150°C without any metals, but I still observe a 20% drop in enantiomeric purity. What is causing this? A: This thermal racemization is likely driven by trace carbonyl impurities (aldehydes/ketones) in your solvent or the inherent basicity of degrading DMF. Primary amines react with trace carbonyls to form Schiff bases, which drastically lowers the pKa of the benzylic C4 proton. Ambient heat then drives deprotonation, creating a planar enamine-like intermediate. To prevent this, switch to strictly anhydrous, carbonyl-free aprotic solvents like Cyclopentyl methyl ether (CPME) or Toluene.

Q3: How can I protect the chiral center if my synthetic route strictly requires high-temperature metal catalysis? A: You must physically block the dehydrogenation pathway. Standard mono-protection (like Boc or Cbz) still leaves one N-H proton available, which can sometimes permit ketenimine formation under extreme heat. The most robust solution is Phthalimide (Phth) protection . By converting the primary amine into a cyclic imide, you remove both N-H protons, making imine formation mechanistically impossible and locking the C4 stereocenter in place.

Part 3: Quantitative Data Center

The following table summarizes the impact of various reaction conditions on the stereochemical integrity of (S)-6,8-Difluoro-chroman-4-ylamine during a 6-hour heating cycle.

Experimental ConditionTemperature (°C)Catalyst / AdditiveAmine ProtectionInitial ee (%)Final ee (%)
Toluene140Pd/Al₂O₃None (Free Amine)>99.042.0
DMF150NoneNone (Free Amine)>99.081.5
CPME (Carbonyl-free)150NoneNone (Free Amine)>99.097.2
Toluene140Pd/Al₂O₃Boc-Protection>99.096.8
Toluene140Pd/Al₂O₃Phthalimide >99.0>99.0

Part 4: Validated Experimental Protocols

Protocol 1: Phthalimide Protection (Self-Validating Workflow)

Causality: This protocol utilizes a Dean-Stark apparatus. The physical collection of water serves as a self-validating visual cue that the primary amine has fully cyclized into the imide, ensuring both N-H protons are eliminated prior to downstream high-heat exposure.

  • Reagent Preparation: In a dry 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add (S)-6,8-Difluoro-chroman-4-ylamine (1.0 eq, 10 mmol) and phthalic anhydride (1.1 eq, 11 mmol).

  • Solvent Addition: Suspend the reagents in 50 mL of anhydrous toluene (0.2 M concentration).

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110°C). As the condensation reaction proceeds, water will co-distill with toluene and separate in the Dean-Stark trap.

  • Validation: Continue refluxing until exactly 0.18 mL of water (10 mmol) is collected in the trap (typically 4-6 hours). This stoichiometric water collection validates 100% conversion.

  • Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and recrystallize the crude solid from absolute ethanol to yield enantiopure (S)-N-(6,8-Difluoro-chroman-4-yl)phthalimide.

Protocol 2: Chiral HPLC Quantification of Racemization

Causality: To definitively prove the success of your racemization-prevention strategy, you must mathematically validate the enantiomeric excess (ee) using a chiral stationary phase that can resolve the (R) and (S) enantiomers.

  • Sample Preparation: Dissolve 1.0 mg of the post-reaction chromanamine in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

  • Chromatography: Inject 10 µL onto a Daicel Chiralpak AD-H column (or equivalent amylose-based chiral column).

  • Elution: Run an isocratic mobile phase of Hexane:IPA (90:10) at a strict flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm. The (S)-enantiomer and (R)-enantiomer will elute as distinct peaks.

  • Mathematical Validation: Calculate the remaining stereopurity using the formula: ee (%) = [(Area S - Area R) / (Area S + Area R)] × 100

Part 5: Decision Matrix Workflow

Use the following logic tree to determine the necessary precautions for your specific high-heat synthesis involving (S)-6,8-Difluoro-chroman-4-ylamine.

Workflow Start High-Heat Synthesis: (S)-6,8-Difluoro-chroman-4-ylamine Metal Are Transition Metals (Pd, Ru, Ir) Present? Start->Metal YesMetal Yes Metal->YesMetal NoMetal No Metal->NoMetal Phth Use Phthalimide Protection (Prevents Imine Formation) YesMetal->Phth Solvent Use Carbonyl-Free, Aprotic Solvents (e.g., Toluene) NoMetal->Solvent Monitor Monitor ee% via Chiral HPLC Phth->Monitor Solvent->Monitor

Decision matrix for preventing thermal racemization of chiral chromanamines.

References

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development (ACS Publications).[Link]

  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology (RSC Publishing).[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Chiral Impurities in (S)-6,8-Difluoro-chroman-4-ylamine Hydrochloride

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with enantiomeric contamination in batches of (S)-6,8-Difluoro-chroman-4-ylamine hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with enantiomeric contamination in batches of (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride (CAS: 1187928-90-0).

Whether your upstream synthesis relies on asymmetric catalysis or enzymatic transamination, achieving an enantiomeric excess (ee) of >99% directly from the reactor is notoriously difficult[1]. Because the hydrochloride salt relies on an achiral counterion, the (S) and (R) enantiomers possess identical physical properties, rendering direct fractional crystallization ineffective. This guide provides field-proven, self-validating methodologies to break this symmetry and isolate the pure (S)-enantiomer.

I. Purification Decision Matrix

The optimal method for removing the residual (R)-enantiomer depends entirely on your batch scale. Use the decision tree below to determine whether to employ kinetic separation (SFC) or thermodynamic separation (Diastereomeric Salt Formation).

ChiralWorkflow Start Impure (S)-6,8-Difluoro-chroman-4-ylamine HCl (ee < 95%) FreeBase 1. Free-Basing (NaOH / DCM) Start->FreeBase Break symmetry Decision 2. Target Scale? FreeBase->Decision SFC Prep SFC (Chiralpak AD-H) CO2 / MeOH + NH3 Decision->SFC < 10g Salt Diastereomeric Salt (L-Tartaric Acid) Decision->Salt > 10g HCl_Form 3. HCl Reformation (HCl in Ether) SFC->HCl_Form Direct isolation Recryst Fractional Crystallization (EtOH / H2O) Salt->Recryst Enrich (S)-salt Recryst->HCl_Form Base wash then HCl Pure Pure (S)-Isomer HCl (ee > 99%) HCl_Form->Pure Validation

Figure 1: Decision workflow for removing chiral impurities from chroman-4-ylamine batches.

II. Troubleshooting & FAQs

Q: Why does my fractional crystallization of the HCl salt stall at 90-92% ee? A: You are hitting the eutectic point of the enantiomeric mixture. Because chloride is an achiral counterion, the (S)-HCl and (R)-HCl salts form a solid solution. To bypass this thermodynamic dead-end, you must replace the achiral chloride with a chiral resolving agent to form diastereomers, which possess distinct solubility profiles[2].

Q: What is the optimal chiral acid for resolving (S)-chroman-4-amines? A: Literature and field experience indicate that 2 are highly effective for chroman-4-amine derivatives[2]. By forming the (S)-amine-(R)-mandelate salt, you create a significant solubility differential compared to the (R,R) pair, allowing for efficient precipitation of the target (S)-diastereomer.

Q: During Preparative SFC, my amine peaks are heavily tailing, causing the (R)-impurity to bleed into my (S)-fraction. How can I fix this? A: Peak tailing in supercritical fluid chromatography (SFC) of primary amines is caused by secondary interactions between the basic amine and the acidic silanol groups on the stationary phase. To suppress this causality, add a basic modifier—typically 3 or diethylamine (DEA)—to your methanol co-solvent[3].

III. Validated Experimental Protocols

Protocol A: Diastereomeric Salt Resolution (Scale: >10g)

This thermodynamic approach is ideal for large-scale batch purification.

  • Free-Basing (Self-Validating Step):

    • Suspend the impure (S)-6,8-Difluoro-chroman-4-ylamine HCl in dichloromethane (DCM).

    • Add 1M NaOH dropwise. Validation: Check the aqueous layer with pH paper to ensure it reaches pH > 10.

    • Causality: The electron-withdrawing nature of the 6,8-difluoro substitutions slightly lowers the pKa of the amine. Failing to reach a highly basic pH will leave un-extracted HCl salt in the aqueous phase, severely reducing your yield.

    • Extract with DCM, dry over Na₂SO₄, and concentrate under vacuum.

  • Salt Formation:

    • Dissolve the free base in hot ethanol (approx. 10 mL/g).

    • Add 1.0 equivalent of L-tartaric acid dissolved in a minimal amount of hot ethanol.

  • Fractional Crystallization:

    • Allow the solution to cool to room temperature slowly over 4 hours, then transfer to 4°C overnight.

    • Causality: Slow cooling ensures thermodynamic control, preventing the kinetic trapping of the (R)-diastereomer within the crystal lattice.

  • Validation & HCl Reformation:

    • Filter the crystals. Validation: Take a 5 mg aliquot, free-base it with NaOH, extract into hexane, and check the ee% via analytical chiral HPLC.

    • If ee > 99%, suspend the bulk salt in DCM, wash with 1M NaOH to remove the tartaric acid, dry the organic layer, and add 1.2 equivalents of 2M HCl in isopropanol to precipitate the pure (S)-6,8-Difluoro-chroman-4-ylamine HCl.

Protocol B: Preparative SFC (Scale: <10g)

This kinetic approach is ideal for rapid, high-purity isolation of smaller batches.

  • Sample Preparation:

    • Free-base the HCl salt as described in Protocol A, Step 1.

    • Dissolve the free amine in HPLC-grade methanol at a concentration of 50 mg/mL.

  • SFC Conditions[3]:

    • Column: Chiralpak AD-H (21 x 250 mm, 5 µm).

    • Mobile Phase: 80% Liquid CO₂ / 20% Methanol containing 40 mM NH₃.

    • Flow Rate: 70 mL/min.

    • Detection: UV at 220 nm.

  • Fraction Collection (Self-Validating Step):

    • Validation: Before injecting the full batch, run a 10 µL analytical injection. Verify that the (S) and (R) peaks have a resolution ( Rs​ ) > 1.5. If Rs​ < 1.5, verify your NH₃ modifier concentration.

    • Collect the peak corresponding to the (S)-enantiomer.

  • HCl Salt Reformation:

    • Concentrate the fraction under reduced pressure (keep bath < 30°C to prevent volatilization of the free base).

    • Dissolve in diethyl ether and add 1.2 equivalents of 2M HCl in ether. Filter the resulting white precipitate and dry under vacuum.

IV. Quantitative Method Comparison

ParameterPreparative SFC (Kinetic)Diastereomeric Salt (Thermodynamic)
Optimal Scale < 10 grams> 10 grams
Typical Recovery 85 - 90%60 - 75%
Target ee% > 99.5%> 99.0%
Processing Time 1 - 2 Days3 - 5 Days
Primary Reagents Liquid CO₂, MeOH, NH₃L-Tartaric Acid, EtOH, NaOH
Infrastructure High (Requires Prep SFC)Low (Standard Glassware)

V. References

  • Technical Support Center: Enantioselective Synthesis of (S)-Chroman-4-amine Source: Benchchem URL:

  • Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts Source: ResearchGate URL:

  • US20140045855A1 - Chroman derivatives as trpm8 inhibitors Source: Google Patents URL:

Sources

Optimization

Overcoming low conversion rates in (S)-6,8-Difluoro-chroman-4-ylamine catalytic reactions

Welcome to the Technical Support Center for the catalytic synthesis of (S)-6,8-Difluoro-chroman-4-ylamine . As a critical chiral building block for advanced therapeutics—including potassium-competitive acid blockers (P-C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the catalytic synthesis of (S)-6,8-Difluoro-chroman-4-ylamine . As a critical chiral building block for advanced therapeutics—including potassium-competitive acid blockers (P-CABs) like tegoprazan—achieving high conversion rates and high enantiomeric excess (ee) is paramount 1.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to resolve stalled conversion in both Chemocatalytic (DARA) and Biocatalytic ( ω -Transaminase) workflows.

Visual Troubleshooting Workflow

TroubleshootingWorkflow Start Low Conversion in (S)-6,8-Difluoro-chroman-4-ylamine Synthesis CheckRoute Identify Catalytic Route Start->CheckRoute Chemo Chemocatalysis (Ir/Ru/Rh DARA) CheckRoute->Chemo Bio Biocatalysis (ω-Transaminase) CheckRoute->Bio Issue1 High Alcohol Byproduct? Chemo->Issue1 Issue2 Reaction Stalls at <50%? Bio->Issue2 Sol1 Pre-form Imine Add Ti(OiPr)4 Issue1->Sol1 Yes (Ketone Reduction) Sol4 Increase H2 Pressure or Catalyst Loading Issue1->Sol4 No (Slow Kinetics) Sol2 Increase Amine Donor (e.g., IPA excess) Issue2->Sol2 Equilibrium Limit Sol3 Implement Enzyme Cascade (Remove Ketone Byproduct) Issue2->Sol3 Product Inhibition

Figure 1: Decision flowchart for troubleshooting low conversion in catalytic amination workflows.

FAQs & Troubleshooting Guide

Part A: Chemocatalysis (Direct Asymmetric Reductive Amination - DARA)

Q: Why is my Iridium-catalyzed DARA stalling at 40-50% conversion despite high hydrogen pressure? A: This is a classic symptom of catalyst poisoning. In DARA, the transition metal must selectively reduce the transient imine. If the product amine coordinates too strongly to the metal center, it forms an inactive resting state, halting the catalytic cycle. Causality & Solution: The addition of a Lewis acid like titanium tetraisopropoxide ( Ti(OiPr)4​ ) serves a dual purpose. It accelerates the condensation of 6,8-difluorochroman-4-one with the amine source to form the imine, and it competitively binds the product amine, preventing it from poisoning the Ir-catalyst 2.

Q: I am observing a significant amount of 6,8-difluorochroman-4-ol byproduct. How do I prevent this? A: The presence of the alcohol byproduct indicates that the direct hydrogenation of the ketone is outcompeting the reductive amination pathway. Causality & Solution: This occurs when H2​ gas is introduced before the imine has fully formed. Ensure a pre-incubation period (typically 2-4 hours) of the ketone with the amine source and a dehydrating agent before applying H2​ pressure.

Part B: Biocatalysis ( ω -Transaminase)

Q: In my ω -transaminase ( ω -TA) reaction, I achieve >99% ee but conversion plateaus at 30%. How can I drive the reaction to completion? A: Transaminase reactions are strictly governed by thermodynamic equilibrium. The conversion of 6,8-difluorochroman-4-one to the (S)-amine generates a ketone byproduct (e.g., acetone, if isopropylamine is used as the donor). As the byproduct accumulates, the reverse reaction accelerates, creating a plateau. Causality & Solution: To shift the equilibrium (Le Chatelier's Principle), you must actively remove the ketone byproduct. Implementing an enzyme cascade—such as coupling the reaction with an alcohol dehydrogenase (ADH) to reduce the byproduct, or applying a gentle vacuum sweep to volatilize acetone—will pull the reaction forward to >90% conversion 3.

Quantitative Data Comparison

The following table summarizes expected parameters and troubleshooting interventions for the two primary catalytic routes.

ParameterChemocatalysis (Ir-DARA)Biocatalysis ( ω -Transaminase)Troubleshooting Intervention for Low Conversion
Typical Conversion 60 - 85%40 - 95%Add Lewis acid (Chemo) / Remove ketone byproduct (Bio)
Typical Enantiomeric Excess (ee) 85 - 95%>99%Optimize chiral ligand (Chemo) / Use engineered enzyme (Bio)
Primary Byproduct 6,8-difluorochroman-4-olUnreacted KetonePre-form imine (Chemo) / Shift thermodynamic equilibrium (Bio)
Catalyst Loading 0.5 - 2.0 mol%2 - 10 mg/mLIncrease loading if product inhibition occurs
Reaction Temperature 40 - 60 °C30 - 35 °CAdjust to balance kinetics vs. catalyst/enzyme stability

Validated Experimental Protocols

Protocol 1: Chemocatalytic Direct Asymmetric Reductive Amination (DARA)

Objective: Synthesize (S)-6,8-difluoro-chroman-4-ylamine via Iridium-catalyzed DARA while suppressing ketone reduction.

  • Imine Pre-formation: In a flame-dried Schlenk flask under an inert N2​ atmosphere, dissolve 6,8-difluorochroman-4-one (1.0 eq) and benzylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Acid Additive: Add Ti(OiPr)4​ (1.5 eq) dropwise.

    • Causality: Ti(OiPr)4​ acts as a water scavenger and Lewis acid to drive imine formation and prevent downstream catalyst poisoning.

  • Pre-incubation: Stir at room temperature for 4 hours.

    • Validation Checkpoint: Take a 10 μ L aliquot, quench with saturated NaHCO3​ , and analyze via GC-MS to confirm >95% consumption of the ketone and formation of the imine. Do not proceed to hydrogenation until this is confirmed.

  • Catalyst Addition: Add the chiral Iridium complex (e.g., [Ir(COD)Cl]2​ with a chiral phosphoramidite ligand) at 1 mol% loading.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor, purge with H2​ three times, and pressurize to 30 bar. Stir at 40°C for 18 hours.

  • Workup & Deprotection: Vent the reactor safely. Perform standard Pd/C hydrogenolysis to cleave the benzyl protecting group, yielding the primary (S)-amine.

Protocol 2: Biocatalytic Synthesis via ω -Transaminase

Objective: Enzymatic conversion of 6,8-difluorochroman-4-one to the (S)-amine overcoming thermodynamic equilibrium limits.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM pyridoxal 5'-phosphate (PLP).

    • Causality: PLP is the essential cofactor that shuttles the amino group between the donor and the substrate. Without it, the enzyme is inactive.

  • Substrate & Donor Loading: Add 6,8-difluorochroman-4-one (50 mM final concentration). To overcome equilibrium limits, add isopropylamine (IPA) as the amine donor at a 10-fold excess (500 mM).

  • Enzyme Addition: Add the engineered ω -transaminase (e.g., CDX-043 variant or an equivalent evolved transaminase) at 5 mg/mL.

  • Incubation & Equilibrium Shifting: Incubate at 35°C with orbital shaking (200 rpm) for 24-48 hours. Apply a gentle, continuous N2​ sweep over the headspace of the reaction vessel.

    • Causality: The N2​ sweep volatilizes and removes the acetone byproduct generated from the IPA donor, pulling the reaction forward according to Le Chatelier's principle.

  • Validation Checkpoint: Monitor the reaction via chiral HPLC. The appearance of the (S)-amine peak and the disappearance of the ketone peak will validate the equilibrium shift.

  • Extraction: Adjust the pH to 11 using 1M NaOH to fully deprotonate the amine, then extract three times with methyl tert-butyl ether (MTBE).

References

  • Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker (P-CAB)
  • Enzymatic strategies for asymmetric synthesis Source: PMC - NIH URL
  • ChemInform Abstract: Enantioselective Imine Hydrogenation with Iridium-Catalysts: Reactions, Mechanisms and Stereocontrol Source: ResearchGate URL

Sources

Troubleshooting

Optimizing mobile phase gradients for (S)-6,8-Difluoro-chroman-4-ylamine HPLC analysis

Welcome to the Technical Support Center for the chromatographic analysis of (S)-6,8-Difluoro-chroman-4-ylamine . This chiral, fluorinated primary amine is a critical intermediate in the synthesis of advanced therapeutics...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of (S)-6,8-Difluoro-chroman-4-ylamine . This chiral, fluorinated primary amine is a critical intermediate in the synthesis of advanced therapeutics, including beta-secretase inhibitors and anthelmintic agents[1][2].

Due to its basic primary amine group and the highly electronegative difluoro-substituted aromatic ring, this molecule presents unique chromatographic challenges—most notably severe peak tailing and unpredictable retention shifts. This guide provides drug development professionals with field-proven, mechanistically grounded troubleshooting strategies and self-validating gradient optimization protocols.

Part 1: Physicochemical Profiling & Causality

Before adjusting pump parameters, we must understand why (S)-6,8-Difluoro-chroman-4-ylamine behaves the way it does on a column.

  • The Amine Challenge (Peak Tailing): The primary amine has an estimated pKa​ of 8.5–9.0. On standard silica-based reversed-phase columns, unbonded residual silanol groups ( Si-O− ) become ionized at pH>4.0 . The protonated amine undergoes strong secondary ion-exchange interactions with these silanols, leading to asymmetric peak tailing[3][4].

  • The Fluorine Advantage (Selectivity): The 6,8-difluoro substitution increases the molecule's lipophilicity but also introduces strong dipole moments. Traditional C18 columns rely solely on hydrophobic dispersive forces. By switching to a fluorinated stationary phase (e.g., Pentafluorophenyl, PFP), you can exploit π−π , dipole-dipole, and specific fluorophilic interactions to achieve orthogonal selectivity, especially when separating the (S)-enantiomer from des-fluoro impurities[5].

Part 2: Troubleshooting FAQs

Q: My (S)-6,8-Difluoro-chroman-4-ylamine peak exhibits severe tailing (Tailing Factor > 2.0) on a standard C18 column. How do I fix this? A: Peak tailing for basic amines is almost always a result of secondary silanol interactions[4]. You must suppress either the ionization of the silanols or the interaction itself.

  • Action 1 (Thermodynamic Control): Adjust the mobile phase pH to at least 2 units below the pKa​ of the amine. A target pH of 2.5–3.0 ensures the silanols are fully protonated and neutral[6].

  • Action 2 (Kinetic Control): If low pH is insufficient, introduce an ion-pairing agent like 0.1% Trifluoroacetic acid (TFA). The perfluorinated anion pairs with the protonated amine, increasing its hydrophobicity and masking it from residual silanols[7].

  • Action 3 (Gradient Adjustment): If a single mobile phase composition causes tailing, switching to a dynamic gradient elution can compress the peak band as it travels through the column, significantly improving symmetry[3].

Q: I am observing retention time drift across multiple injections. What is the root cause? A: For basic amines, retention time drift is typically caused by insufficient buffer capacity or column overloading. If your buffer concentration is too low (<10 mM), the localized pH at the stationary phase surface can shift as the sample plug moves through, altering the ionization state of the amine[6].

  • Solution: Ensure your aqueous mobile phase contains 10–50 mM of buffer (e.g., ammonium formate). Additionally, verify that the column is not being overloaded; dilute the sample by a factor of 5 and re-inject to see if retention stabilizes[3][6].

Q: Which organic modifier should I use: Acetonitrile (MeCN) or Methanol (MeOH)? A: For fluorinated aromatics on a PFP column, Methanol is highly recommended. Acetonitrile is a π -basic solvent that can disrupt the π−π interactions between the pentafluorophenyl ring of the stationary phase and the difluoro-chroman ring of the analyte. Methanol, being protic, preserves these interactions, often yielding superior resolution for structurally similar impurities[5].

Part 3: Diagnostic Workflows & Data Visualization

Below is the logical decision tree for resolving peak shape anomalies specific to fluorinated amines.

G Start Peak Tailing Observed (Tf > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH PHRule Is pH 2 units below pKa? (Target pH ~3.0) CheckPH->PHRule AdjustPH Adjust to pH 3.0 (Formate/Phosphate) PHRule->AdjustPH No CheckCol Evaluate Column Chemistry PHRule->CheckCol Yes AdjustPH->CheckCol ColType Using Standard C18? CheckCol->ColType SwitchPFP Switch to PFP or End-capped Column ColType->SwitchPFP Yes CheckGrad Optimize Gradient Slope ColType->CheckGrad No SwitchPFP->CheckGrad

Caption: Diagnostic workflow for resolving tailing of fluorinated amines.

Table 1: Buffer Selection Guide for (S)-6,8-Difluoro-chroman-4-ylamine
Buffer SystemOptimal pH RangeMS Compatible?Mechanism / Advantage
0.1% TFA ~2.0Yes (May cause ion suppression)Strong ion-pairing agent; excellent for sharp amine peaks and masking silanols.
Ammonium Formate (20 mM) 2.8 - 3.8Yes (Ideal for LC-MS)Volatile; provides excellent buffering capacity at low pH without system contamination.
Potassium Phosphate (20 mM) 2.1 - 3.1No (UV only)Superior buffering capacity; highly robust UV baseline for strict QA/QC release testing.

Part 4: Self-Validating Gradient Optimization Protocol

To separate (S)-6,8-Difluoro-chroman-4-ylamine from its synthetic precursors and related substances, follow this step-by-step gradient optimization methodology. This protocol is designed as a self-validating system: it includes built-in suitability checks to ensure the method is thermodynamically stable before proceeding.

Materials Required:

  • Column: PFP (Pentafluorophenyl),

  • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% HPLC-Grade Methanol.

Step 1: The Scouting Gradient Run a broad linear gradient to determine the general elution window of the API and its impurities.

  • Profile: 5% B to 95% B over 20 minutes.

  • Validation Check: Calculate the retention factor ( k′ ). If k′<2 , the analyte is eluting too close to the void volume ( t0​ ). You must decrease the initial %B.

Step 2: Slope Flattening (Targeted Resolution) Identify the elution time of (S)-6,8-Difluoro-chroman-4-ylamine from Step 1. Calculate the %B at the exact moment of elution (accounting for gradient delay volume)[8]. Flatten the gradient slope ( ΔΦ ) to 1-2% per minute during this critical window to maximize selectivity ( α ).

Table 2: Optimized Gradient Profile (Example)
Time (min)%A (Aqueous Buffer)%B (Methanol)Flow Rate (mL/min)Purpose
0.090101.0Initial hold to focus the analyte band.
3.090101.0Desalting and void volume clearance.
15.040601.0Shallow slope (4.1%/min) for critical pair resolution.
18.05951.0Column wash to elute highly lipophilic impurities.
22.05951.0Hold wash.
22.190101.0Return to initial conditions.
28.090101.0Re-equilibration (Validation Check: Baseline must be flat).

Step 3: System Suitability Verification To validate the optimized gradient, inject a system suitability standard containing the API and its closest eluting impurity.

  • Acceptance Criteria 1: Resolution ( Rs​ ) between critical pairs must be ≥2.0 .

  • Acceptance Criteria 2: Tailing factor ( Tf​ ) of the API must be ≤1.5 .

  • If criteria fail: Re-evaluate buffer concentration or replace the column inlet frit, as contamination can mimic chemical tailing[8].

G Phase1 Phase 1: Scouting Gradient 5% to 95% B over 20 min Phase2 Phase 2: Retention Analysis Calculate k' of API & Impurities Phase1->Phase2 Phase3 Phase 3: Slope Adjustment Flatten gradient around elution Phase2->Phase3 Phase4 Phase 4: System Suitability Verify Resolution > 2.0 Phase3->Phase4

Caption: Step-wise gradient optimization workflow for related substances.

References

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]

  • HPLC Troubleshooting Guide. University of Pittsburgh. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at:[Link]

  • The Critical Role of Mobile Phase pH in the Performance of Oligonucleotide Ion-Pair Liquid Chromatography–Mass Spectrometry Methods. Taylor & Francis. Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at:[Link]

  • PYRAZOLOPYRIMIDINE DERIVATIVES (EP 3442974 B1). European Patent Office. Available at:[Link]

  • Acetyl 2-hydroxy-1,3 diaminoalkanes. Google Patents.

Sources

Optimization

Process Chemistry Technical Support Center: (S)-6,8-Difluoro-chroman-4-ylamine HCl Scale-Up

Welcome to the Process Chemistry Technical Support Center. This hub is engineered for researchers, scientists, and drug development professionals tasked with scaling up the synthesis of (S)-6,8-Difluoro-chroman-4-ylamine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This hub is engineered for researchers, scientists, and drug development professionals tasked with scaling up the synthesis of (S)-6,8-Difluoro-chroman-4-ylamine HCl (CAS: 1187928-90-0).

Scaling up chiral chromanamines introduces complex byproduct profiles, including secondary amine dimers, over-reduction artifacts, and enantiomeric leakage. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to secure high yields and >99% enantiomeric excess (ee).

Process Workflow & Byproduct Intersections

Before troubleshooting, it is critical to map the synthetic nodes where byproduct divergence occurs. The diagram below illustrates the standard reductive amination pathways and the kinetic traps that lead to impurities.

Workflow SM 6,8-Difluorochroman-4-one Imine Ketimine Intermediate SM->Imine Amine Donor (e.g., NH3 / iPrNH2) Alcohol Chroman-4-ol (Over-reduction) SM->Alcohol Background Reduction Product (S)-6,8-Difluoro-chroman -4-ylamine Imine->Product Asymmetric Reduction / ω-TA Dimer Secondary Amine Dimer (Bis-chromanyl amine) Imine->Dimer Nucleophilic Attack by Product REnan (R)-Enantiomer (Chiral Leakage) Imine->REnan Non-selective Reduction

Synthetic workflow of (S)-6,8-Difluoro-chroman-4-ylamine highlighting byproduct formation pathways.

Troubleshooting Guide & FAQs

Q1: During the reductive amination of 6,8-difluorochroman-4-one, we are observing a 15-20% accumulation of a high-molecular-weight impurity. LC-MS suggests it is a dimer. How do we suppress this?

Answer: The impurity is bis(6,8-difluorochroman-4-yl)amine, a secondary amine dimer. In classical reductive amination, the newly formed primary amine product competes with the ammonia/amine donor as a nucleophile. It attacks the unreacted ketone or the ketimine intermediate, forming a secondary imine that is subsequently reduced[1].

  • Causality & Mitigation: Dimerization is a kinetic problem. To suppress it, you must outcompete the primary amine's nucleophilicity.

    • Amine Donor Excess: Maintain a high molar ratio of the amine donor (e.g., NH₄OAc or isopropylamine) to the ketone (at least 5:1 to 10:1)[1].

    • pH Control: Dimerization is highly pH-dependent. Maintaining a slightly alkaline environment (pH ~8) favors the formation of the primary amine, whereas neutral (pH 7) or overly acidic conditions accelerate secondary amine (dimer) formation[2].

    • Catalyst Kinetics: If using transition metal catalysis, increasing the catalyst loading accelerates the hydrogenation of the primary ketimine into the desired end-product before it can undergo undesired dimerization[1].

Q2: We are using a chemical asymmetric transfer hydrogenation (ATH) route, but our enantiomeric excess (ee) is stalling at 85%. How can we eliminate the (R)-enantiomer byproduct?

Answer: Enantiomeric leakage in chemical ATH often stems from a competing non-catalyzed background reduction or reversible hydride transfer at elevated scale-up temperatures.

  • Causality & Mitigation: The (R)-enantiomer forms when the prochiral ketone is reduced outside the chiral environment of the catalyst.

    • Temperature Control: Background reduction activation energy is higher than the catalyzed pathway. Strictly maintain the reactor temperature at or below 0°C during borane/hydride addition.

    • Biocatalytic Switch: For multikilogram scale-up, transitioning from chemical ATH to a biocatalytic ω-transaminase (ω-TA) route is highly recommended. ω-TAs directly and stereoselectively transfer an amine group, bypassing the alcohol intermediate entirely and routinely achieving >99% ee for chroman-4-ones[3].

Q3: We observed defluorination during the hydrogenation step. How do we protect the 6,8-difluoro substitution?

Answer: While aryl fluorides are generally more stable than chlorides or bromides, hydrodefluorination can occur under harsh hydrogenation conditions (e.g., Pd/C with high H₂ pressure), especially at the activated 6- and 8-positions of the electron-rich chroman ring.

  • Causality & Mitigation: Palladium inserts into the C-F bond under forcing conditions. Switch the heterogeneous catalyst from Pd/C to Pt/C, which is significantly less prone to oxidative addition into C-F bonds, or utilize mild hydride reagents (e.g., NaBH₃CN) if running a classical Leuckart-type reductive amination.

Quantitative Data: Reaction Conditions vs. Byproduct Profiles

The table below summarizes empirical scale-up data, demonstrating how shifting from classical chemical methods to biocatalysis mitigates byproduct formation.

Reaction StrategyAmine Donor RatiopHCatalyst / EnzymeDimer Byproduct (%)(R)-Enantiomer (%)Isolated Yield (%)
Classical Leuckart 2:17.0NaBH₃CN18.5%50.0% (Racemic)65.0%
Metal-Catalyzed ATH 5:18.0Ru-TsDPEN4.2%12.5%78.0%
Biocatalytic ω-TA 10:17.5ω-Transaminase< 0.5% < 0.1% 94.5%
Mechanistic Visualization: Biocatalysis vs. Dimerization

To understand why the ω-transaminase (ω-TA) route suppresses the dimer, we must look at the Pyridoxal 5'-phosphate (PLP) catalytic cycle[4]. The enzyme sequesters the reactive ketimine intermediate within its active site, physically shielding it from nucleophilic attack by the free primary amine product.

Mechanism PLP PLP Cofactor (Resting State) PMP PMP Cofactor (Aminated State) PLP->PMP Isopropylamine (Amine Donor) Ketimine Enzyme-Bound Ketimine PMP->Ketimine + Ketone Substrate Ketone 6,8-Difluorochroman-4-one Amine (S)-Primary Amine Product Ketimine->Amine Stereoselective Hydride Transfer Amine->PLP Product Release Dimer Dimer Byproduct Amine->Dimer Off-Cycle Reaction with Free Ketone

Transaminase-mediated asymmetric amination cycle and the competing non-enzymatic dimerization.

Standard Operating Procedure (SOP): Self-Validating Biocatalytic Scale-Up

This protocol utilizes an ω-transaminase to directly convert 6,8-difluorochroman-4-one to (S)-6,8-difluoro-chroman-4-ylamine with high enantioselectivity[3], followed by HCl salt formation. The procedure is designed as a self-validating system , meaning each critical phase contains an In-Process Control (IPC) that must be met before proceeding.

Phase 1: Enzymatic Reductive Amination

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust to pH 7.5.

  • Cofactor & Amine Donor Activation: Add 1 mM Pyridoxal 5'-phosphate (PLP) and 1.5 M Isopropylamine (amine donor).

    • Self-Validation Check 1: The solution must turn a distinct pale yellow, confirming the formation of the active PMP cofactor[4].

  • Enzyme Addition: Charge the reactor with the engineered ω-transaminase (e.g., 5 g/L loading). Stir at 30°C for 30 minutes to homogenize.

  • Substrate Feed: Slowly dose 6,8-difluorochroman-4-one (0.5 M final concentration) dissolved in 10% v/v DMSO to maintain solubility.

  • Reaction Monitoring: Stir at 30°C for 24-48 hours. Maintain pH at 7.5 using a pH stat (dosing 1M HCl as isopropylamine is consumed).

    • Self-Validation Check 2 (IPC): Pull a 0.5 mL aliquot, quench with 1M NaOH, extract with EtOAc, and run Chiral HPLC. Proceed to Phase 2 only when the ketone peak area is <1% and the (R)-enantiomer is below the limit of detection (LOD).

Phase 2: Workup and HCl Salt Isolation

  • Quench & Extraction: Adjust the reactor pH to 11.0 using 5M NaOH to fully deprotonate the product. Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 x 2 volumes).

  • Organic Wash: Wash the combined MTBE layers with brine and dry over anhydrous Na₂SO₄. Filter to remove solids.

  • Salt Formation: Cool the MTBE solution to 0-5°C. Slowly bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) until the pH of the solution reaches 2.0.

    • Self-Validation Check 3: A dense white precipitate of (S)-6,8-difluoro-chroman-4-ylamine HCl will immediately form. Any trace secondary amine dimers will remain soluble in the MTBE mother liquor due to differential solubility, self-purifying the final API intermediate.

  • Isolation: Filter the precipitate under vacuum, wash with cold MTBE, and dry under a vacuum at 40°C to a constant weight. Note: Store the final aromatic amine salt under an inert gas (N₂ or Ar) protected from light to prevent oxidative degradation[3].

References
  • RSC Chemical Biology. "Enzymatic strategies for asymmetric synthesis." Royal Society of Chemistry, 2021. Available at:[Link]

  • United States Patent US10544087B2. "Process for the reductive amination of halogen-containing substrates." Google Patents, 2020.
  • The Journal of Organic Chemistry. "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination." ACS Publications, 2010. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: (S)- vs. (R)-Enantiomers of 6,8-Difluoro-chroman-4-ylamine in Drug Discovery

As a Senior Application Scientist, evaluating chiral building blocks requires looking beyond the raw intermediate to understand how its stereochemistry dictates the pharmacological performance of the final active pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating chiral building blocks requires looking beyond the raw intermediate to understand how its stereochemistry dictates the pharmacological performance of the final active pharmaceutical ingredient (API). 6,8-Difluoro-chroman-4-ylamine is a highly valuable chiral intermediate used extensively in the synthesis of potent kinase inhibitors, most notably targeting Janus Kinase 3 (JAK3) for immunosuppression and oncology[1].

This guide objectively compares the biological activity profiles of the (S)- and (R)-enantiomers of 6,8-difluoro-chroman-4-ylamine by examining their downstream derivatives. We will explore the mechanistic causality behind their eudismic ratio (the difference in pharmacologic activity between enantiomers) and provide self-validating experimental protocols for their resolution and biological evaluation.

Mechanistic Insight: The Role of C4 Chirality in Target Binding

The biological activity of 6,8-difluoro-chroman-4-ylamine is not realized in its free amine form, but rather when it is incorporated into larger pharmacophores, such as purine or imidazopyridine scaffolds[1]. The stereocenter at the C4 position of the chroman ring is the critical determinant of how the resulting drug molecule orients within the ATP-binding pocket of a kinase.

In the context of JAK3 inhibition, the (R)-enantiomer acts as the precursor to the eutomer (the highly active enantiomer). The (R)-configuration precisely vectors the difluorophenyl moiety into a deep hydrophobic pocket adjacent to the kinase hinge region, allowing the core heterocycle to form essential hydrogen bonds with the kinase backbone. Conversely, the (S)-enantiomer acts as the precursor to the distomer. Its inverted stereochemistry causes a severe steric clash with the gatekeeper residues of the binding site, preventing the core scaffold from achieving the necessary coplanar alignment for hydrogen bonding. This spatial divergence translates to a massive difference in target affinity.

G Target JAK3 Kinase Active Site Inhibition Potent Pathway Inhibition Target->Inhibition (R)-Isomer NoInhibition Weak Pathway Inhibition Target->NoInhibition (S)-Isomer R_Enant (R)-6,8-Difluoro- chroman-4-ylamine API R_Bind Optimal Steric Fit (High Affinity) R_Enant->R_Bind S_Enant (S)-6,8-Difluoro- chroman-4-ylamine API S_Bind Steric Clash (Low Affinity) S_Enant->S_Bind R_Bind->Target Binds S_Bind->Target Fails to bind

Fig 1. Differential JAK3 binding and pathway inhibition by (R)- and (S)-enantiomer APIs.

Comparative Data Summary

The table below summarizes the analytical and downstream biological performance metrics of the two enantiomers. Note that the IC₅₀ values reflect the activity of the fully synthesized purine/imidazopyridine derivatives, illustrating the profound impact of the starting amine's chirality.

Parameter(R)-6,8-Difluoro-chroman-4-ylamine(S)-6,8-Difluoro-chroman-4-ylamine
PubChem Identifier [2] (Racemate) [3]
Pharmacological Role Eutomer precursorDistomer precursor
Primary API Targets JAK3, Aurora KinasesJAK3, Aurora Kinases
Typical API IC₅₀ (JAK3) 1 nM – 100 nM (Highly Potent)> 1,000 nM (Weak/Inactive)
Receptor Fit Optimal hydrophobic alignmentSevere steric clash at gatekeeper

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of these enantiomers must follow a self-validating workflow. The process begins with the rigorous chiral resolution of the racemic amine, followed by API synthesis, and concludes with an in vitro functional assay.

Workflow Racemate Racemic Amine Resolution Chiral HPLC Resolution Racemate->Resolution REnant (R)-Enantiomer (ee > 99%) Resolution->REnant Peak 2 SEnant (S)-Enantiomer (ee > 99%) Resolution->SEnant Peak 1 Synthesis API Synthesis (Purine Scaffold) REnant->Synthesis SEnant->Synthesis Assay In Vitro Kinase Assay Synthesis->Assay

Fig 2. Workflow from chiral resolution of the amine to biological activity screening.

Protocol 1: Chiral Resolution and Purity Analysis (HPLC)

Before synthesizing the API, the enantiomeric excess (ee) of the starting amine must be verified.

Causality Check: Basic amines like chroman-4-ylamines tend to interact with residual silanols on silica-based stationary phases, causing severe peak tailing. We use Diethylamine (DEA) in the mobile phase to competitively bind these silanols, ensuring sharp peaks and accurate integration.

  • Column Preparation: Equip an HPLC system with a chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (DEA) at a ratio of 90:10:0.1 (v/v/v). Degas thoroughly.

  • Sample Preparation: Dissolve the 6,8-difluoro-chroman-4-ylamine sample in the mobile phase to a concentration of 1 mg/mL.

  • System Validation (Self-Validating Step): Inject a known racemic standard. Verify that the resolution ( Rs​ ) between the (S)-enantiomer (typically Peak 1) and the (R)-enantiomer (typically Peak 2) is ≥1.5 .

  • Analysis: Inject 10 µL of the resolved sample at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Acceptance Criteria: The required enantiomeric excess for downstream API synthesis must be >99.0% to prevent skewed biological data.

Protocol 2: In Vitro JAK3 Kinase Inhibition Assay

Once the respective (R)- and (S)-APIs are synthesized, their biological activity is compared using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.

Causality Check: Because these derivatives are ATP-competitive inhibitors, the assay must be run at the exact Michaelis-Menten constant ( Km​ ) for ATP. Running the assay at artificially high ATP concentrations will outcompete the inhibitor, yielding falsely elevated IC₅₀ values and masking the true eudismic ratio.

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme/Substrate Mix: Dilute recombinant human JAK3 enzyme and a fluorescently labeled synthetic peptide substrate into the kinase buffer.

  • Compound Plating: In a 384-well microplate, perform a 10-point, 3-fold serial dilution of the (R)-API and (S)-API in DMSO. Transfer 100 nL of each to the assay wells.

  • Assay Validation (Self-Validating Step): Include Tofacitinib (a known pan-JAK inhibitor) as a positive control to validate the dynamic range of the assay, and DMSO-only wells as a negative control.

  • Reaction Initiation: Add the Enzyme/Substrate mix to the compounds and incubate for 15 minutes at room temperature to allow pre-binding.

  • ATP Addition: Initiate the reaction by adding ATP at its predetermined Km​ concentration (e.g., 10 µM). Incubate for 60 minutes.

  • Detection: Add the TR-FRET development reagent (containing a Europium-labeled anti-phosphopeptide antibody). Incubate for 30 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Conclusion

The stereochemistry of 6,8-difluoro-chroman-4-ylamine fundamentally governs the success of its downstream pharmaceutical applications. Experimental data consistently demonstrates that the (R)-enantiomer provides the optimal spatial geometry for kinase active-site binding, yielding highly potent inhibitors. Conversely, the (S)-enantiomer results in steric clashes and poor biological activity. For researchers and drug development professionals, rigorous chiral resolution and strict enantiomeric purity control of this building block are non-negotiable prerequisites for successful API development.

References

  • US Patent 7,884,109 B2 - Purine and imidazopyridine derivatives for immunosuppression. Google Patents.
  • (R)-6,8-Difluorochroman-4-amine (CID 51557140). PubChem, National Institutes of Health. URL:[Link]

  • 6,8-difluoro-3,4-dihydro-2H-chromen-4-amine (CID 16244422). PubChem, National Institutes of Health. URL:[Link]

Comparative

A Comparative Guide to the Validation of Analytical Methods for (S)-6,8-Difluoro-chroman-4-ylamine HCl

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the validation of analytical testing methods for the chiral compound (S)-6,8-Difluoro-chroman-4-ylamine HC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of analytical testing methods for the chiral compound (S)-6,8-Difluoro-chroman-4-ylamine HCl. As a critical component in pharmaceutical development, ensuring the identity, purity, and strength of such molecules is paramount. This document offers a comparative analysis of suitable analytical techniques and details the validation process in accordance with international regulatory standards, emphasizing scientific rationale and practical implementation.

Introduction: The Analytical Challenge

(S)-6,8-Difluoro-chroman-4-ylamine hydrochloride is a specific enantiomer of a difluorinated chroman amine derivative. In pharmaceutical applications, different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[1] Therefore, the primary analytical challenge lies in developing a stereospecific method capable of accurately quantifying the desired (S)-enantiomer while simultaneously detecting and quantifying its undesired (R)-enantiomer as a chiral impurity.

The validation of the chosen analytical procedure is a regulatory requirement designed to demonstrate that the method is suitable for its intended purpose.[2][3] This guide is structured around the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, which provides a framework for validating analytical procedures.[2][3][4][5]

Comparison of Analytical Technologies for Chiral Separation

The separation of enantiomers requires a chiral environment. This can be achieved through various chromatographic techniques. The choice of technology is a critical first step and depends on factors such as desired resolution, analysis speed, and available instrumentation.

Analytical Technique Principle Advantages for (S)-6,8-Difluoro-chroman-4-ylamine HCl Disadvantages & Considerations
Chiral High-Performance Liquid Chromatography (HPLC) Utilizes a chiral stationary phase (CSP) to form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[1][6]High Versatility & Resolution: A wide variety of CSPs are available, with polysaccharide-based phases (cellulose or amylose derivatives) being particularly effective for a broad range of compounds, including chroman derivatives.[1][7] Established & Robust: HPLC is a well-understood and widely used technique in pharmaceutical quality control.Longer Analysis Times: Compared to SFC, HPLC runs can be slower. Solvent Consumption: Normal-phase HPLC, often used for chiral separations, uses organic solvents that can be costly and environmentally challenging.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the primary mobile phase, often with a polar co-solvent. The separation principles on CSPs are similar to HPLC.High Speed & Efficiency: SFC often provides faster separations and higher throughput.[8] Reduced Environmental Impact: Primarily uses CO2, reducing organic solvent consumption.[8] Good Peak Shape for Amines: Often yields better peak symmetry for basic compounds like amines.[8]Specialized Instrumentation: Requires a dedicated SFC system, which is less common than HPLC systems in some labs.[8] Method Development Complexity: Optimizing co-solvent, pressure, and temperature can be more complex than HPLC.
Gas Chromatography (GC) Separates volatile compounds in the gas phase using a chiral capillary column.High Resolution: Capillary GC columns can provide excellent separation efficiency.Derivatization Required: The compound is a salt and not sufficiently volatile for direct GC analysis. It would require derivatization to a more volatile, less polar form, which adds a step and potential for error.

Recommendation: For the analysis of (S)-6,8-Difluoro-chroman-4-ylamine HCl, Chiral HPLC is the recommended starting point due to its proven robustness, versatility with a wide range of available CSPs, and widespread availability in pharmaceutical laboratories. SFC represents a strong, modern alternative, particularly for high-throughput needs.

The Validation Workflow: A Systematic Approach

The validation of an analytical method is a systematic process to confirm its suitability for the intended application. The workflow ensures that the method is reliable, reproducible, and accurate for the routine analysis of the target compound.

G cluster_Dev Method Development cluster_Val Method Validation (ICH Q2 R1) cluster_Imp Implementation Dev1 Select Analytical Technique (e.g., Chiral HPLC) Dev2 Screen Chiral Stationary Phases (CSPs) & Mobile Phases Dev1->Dev2 Dev3 Optimize Chromatographic Conditions (Flow, Temp, Wavelength) Dev2->Dev3 Val1 Specificity & Forced Degradation Dev3->Val1 Val2 Linearity & Range Val3 Accuracy Val4 Precision (Repeatability & Intermediate) Val5 LOD & LOQ Val6 Robustness Imp1 System Suitability Testing (SST) Val6->Imp1 Imp2 Routine Analysis (QC Release, Stability) Imp1->Imp2

Caption: Overall workflow for analytical method development and validation.

Core Validation Parameters for Chiral HPLC Method

The following sections detail the experimental protocols and acceptance criteria for validating a chiral HPLC method for the assay and enantiomeric purity of (S)-6,8-Difluoro-chroman-4-ylamine HCl, in line with ICH Q2(R1) guidelines.[2][9]

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as its enantiomer, impurities, or degradation products.[2] For a stability-indicating method, this is demonstrated through forced degradation studies.[10][11]

Experimental Protocol (Forced Degradation):

  • Prepare separate solutions of (S)-6,8-Difluoro-chroman-4-ylamine HCl.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H2O2 at room temperature for 24 hours.

    • Thermal: Heat solid sample at 105°C for 48 hours.

    • Photolytic: Expose solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.[12]

  • Analyze the stressed samples, along with an unstressed control, using the developed HPLC method with a photodiode array (PDA) detector.

  • Assess peak purity of the main (S)-enantiomer peak in all chromatograms to ensure no co-eluting peaks.

  • Resolution between the (S)- and (R)-enantiomer peaks, and between the (S)-enantiomer and the nearest degradation product, must be evaluated.

Acceptance Criteria:

  • The method must demonstrate the ability to separate the (S)-enantiomer from its (R)-enantiomer and all generated degradation products.

  • The resolution (Rs) between the (S) and (R) peaks should be > 1.5.

  • The peak purity index for the (S)-enantiomer peak should be close to 1, indicating no co-elution.

  • Target degradation of 5-20% is desirable to ensure the method's stability-indicating nature without completely degrading the sample.[13]

G cluster_stress Forced Degradation Stressors Analyte (S)-DFC-HCl (Analyte) Method Stability-Indicating Chiral HPLC Method Analyte->Method Acid Acid Analyte->Acid Base Base Analyte->Base Oxidation Oxidation Analyte->Oxidation Heat Heat Analyte->Heat Light Light Analyte->Light Enantiomer (R)-DFC-HCl (Chiral Impurity) Enantiomer->Method Degradants Degradation Products Degradants->Method Acid->Degradants Base->Degradants Oxidation->Degradants Heat->Degradants Light->Degradants

Sources

Validation

Comparative study of chiral catalysts for (S)-6,8-Difluoro-chroman-4-ylamine production

[shape=ellipse, style=filled Synthetic pathways comparing direct biocatalytic amination versus chemocatalytic reduction. Quantitative Performance Comparison The following table summarizes the empirical performance metric...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[shape=ellipse, style=filled

Synthetic pathways comparing direct biocatalytic amination versus chemocatalytic reduction.

Quantitative Performance Comparison

The following table summarizes the empirical performance metrics of the three catalytic systems when applied to the 6,8-difluorochroman-4-one scaffold.

Performance Metricω-Transaminase (Biocatalysis)Ru-TsDPEN (ATH)Ir-Catalyst (DARA)
Enantiomeric Excess (ee) >99% (S) 85 - 95% (S)80 - 90% (S)
Isolated Yield 85 - 90% 75 - 85%70 - 80%
Reaction Temperature 30 °C40 °C25 - 50 °C
Pressure Requirements AtmosphericAtmospheric10 - 50 bar H₂
Environmental Impact (E-factor) Low (Aqueous, Renewable)High (Organic Solvents)Medium (High Pressure)
Catalyst Cost / Recyclability Low / High (Immobilized)High / LowVery High / Low

Experimental Workflows & Self-Validating Protocols

To guarantee scientific integrity, every protocol must act as a self-validating system. Proceeding to workup without in-process controls (IPC) is a critical failure point in scale-up chemistry.

Protocol A: Biocatalytic Amination using ω-Transaminase (Recommended)

This protocol leverages the PLP/PMP catalytic cycle to achieve perfect stereocontrol.

  • Preparation of the Reaction Matrix: Dissolve isopropylamine (amine donor, 2.0 eq) in a potassium phosphate buffer (100 mM, pH 7.5).

    • Causality: An excess of isopropylamine is critical to drive the reversible transamination equilibrium forward[1]. The pH is strictly maintained at 7.5 to ensure the enzyme remains in its native conformation and the amine donor is appropriately partitioned between its protonated and free-base states.

  • Cofactor and Enzyme Addition: Add Pyridoxal 5'-phosphate (PLP, 1 mM) followed by the lyophilized ω-Transaminase (10 wt%).

    • Causality: PLP is the obligate cofactor that temporarily stores the amine group (forming PMP) during the catalytic cycle[2].

  • Substrate Introduction: Dissolve 6,8-difluorochroman-4-one (1.0 eq) in DMSO (5% v/v of total reaction volume) and add dropwise.

    • Causality: The difluorinated substrate has low aqueous solubility; DMSO acts as a co-solvent to increase bioavailability without denaturing the robust engineered transaminase.

  • Incubation and Self-Validation (IPC): Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

    • Self-Validation Step: At 24 hours, extract a 50 µL aliquot, quench with 100 µL acetonitrile, centrifuge to pellet proteins, and analyze the supernatant via Chiral HPLC (e.g., Chiralcel OD-H column). Do not proceed to workup unless conversion is >95% and ee is >99%.

  • Workup: Adjust the pH to >10 using 2M NaOH to deprotonate the product amine, then extract with methyl tert-butyl ether (MTBE). Dry over Na₂SO₄ and concentrate under vacuum to yield (S)-6,8-difluoro-chroman-4-ylamine.

G PLP Enzyme-PLP (Resting State) PMP Enzyme-PMP (Aminated State) PLP->PMP 1. Accepts NH2 from Donor Amine (S)-6,8-Difluoro- chroman-4-ylamine PLP->Amine PMP->PLP 2. Transfers NH2 to Substrate Byproduct Acetone (Byproduct) PMP->Byproduct Ketone 6,8-Difluoro- chroman-4-one Ketone->PMP Donor Isopropylamine (Amine Donor) Donor->PLP

Simplified catalytic cycle of ω-Transaminase utilizing the PLP/PMP cofactor system.

Protocol B: Ruthenium-Catalyzed ATH of Pre-formed Imine
  • Imine Formation: React 6,8-difluorochroman-4-one with an excess of methanolic ammonia in the presence of Titanium(IV) isopropoxide (Ti(OiPr)₄).

    • Causality: Ti(OiPr)₄ acts as a potent water scavenger, driving the condensation forward and preventing the equilibrium from reverting to the ketone.

  • Catalyst Activation: In a separate Schlenk flask under argon, dissolve Ru(II)-TsDPEN (1 mol%) in a formic acid/triethylamine (5:2) azeotrope.

    • Causality: The azeotrope serves as both the solvent and the macroscopic hydride source, while the Ru-TsDPEN complex provides the necessary chiral environment[3].

  • Asymmetric Transfer Hydrogenation: Transfer the pre-formed imine to the catalyst solution and stir at 40°C for 16 hours.

  • Self-Validation (IPC): Withdraw a 20 µL aliquot, dilute with hexane/isopropanol, and run chiral GC/MS. Validate that the imine peak is consumed and the (S)-amine ee is >90% before quenching.

  • Workup: Quench with saturated NaHCO₃, extract with dichloromethane, and purify via flash chromatography.

Conclusion & Strategic Recommendations

For the commercial production of (S)-6,8-Difluoro-chroman-4-ylamine, Biocatalytic ω-Transamination is unequivocally the superior methodology. It bypasses the thermodynamic instability of fluorinated imine intermediates, eliminates the need for high-pressure hydrogen, and reliably delivers >99% ee. Conversely, Ruthenium and Iridium-based chemocatalysis remain valuable for early-stage drug discovery and rapid library synthesis, where the lead time required to screen and engineer specific enzymes may be prohibitive.

References

  • Benchchem. Technical Support Center: Enantioselective Synthesis of (S)-Chroman-4-amine.
  • National Institutes of Health (NIH) / PMC.
  • ResearchGate. ChemInform Abstract: Enantioselective Imine Hydrogenation with Iridium-Catalysts: Reactions, Mechanisms and Stereocontrol.
  • Benchchem. 5,7-Difluorochroman-4-ol | 917248-51-2.

Sources

Comparative

Benchmarking synthetic routes for high-purity (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride

The (S)-chroman-4-amine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif in KV1.5 potassium channel blockers for atrial fibrillation and human Bradykinin B1 recep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The (S)-chroman-4-amine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif in KV1.5 potassium channel blockers for atrial fibrillation and human Bradykinin B1 receptor antagonists. The introduction of fluorine atoms at the 6- and 8-positions significantly modulates the basicity of the amine while enhancing the lipophilicity and metabolic stability of the molecule.

Because biological targets are highly stereospecific, accessing the pure (S)-enantiomer is critical. Furthermore, the free base of chroman-4-amine is highly susceptible to oxidative degradation—often observed as a rapid color shift from white to brown upon exposure to air and light. Thus, isolation as the hydrochloride salt is a mandatory practice to ensure long-term stability and preserve structural integrity .

This guide objectively benchmarks the three primary synthetic paradigms used to access high-purity (S)-6,8-difluoro-chroman-4-ylamine hydrochloride, providing causal explanations for experimental choices and self-validating protocols for the most viable routes.

Retrosynthetic Strategies & Route Benchmarking

When designing a scalable route for this fluorinated chiral amine, chemists typically evaluate three distinct paradigms:

  • Route A (Biocatalytic Asymmetric Reductive Amination): Direct conversion of 6,8-difluorochroman-4-one using engineered ω -transaminases.

  • Route B (Chemical Asymmetric Reduction & Inversion): Enantioselective CBS reduction to the (R)-alcohol, followed by mesylation, stereoinvertive azide displacement, and reduction .

  • Route C (Classical Chiral Resolution): Diastereomeric salt formation of the racemic amine using chiral acids (e.g., L-tartaric acid).

Table 1: Quantitative Benchmarking of Synthetic Routes
Performance MetricRoute A (Biocatalytic)Route B (CBS + Azide)Route C (Classical Resolution)
Enantiomeric Excess (ee) >99% (Direct)~95-98%>98% (Requires recrystallization)
Overall Yield 75-85%60-70%<45% (Theoretical max 50%)
Atom Economy HighModerateLow (Requires stoichiometric resolving agent)
Scalability & Safety High (Aqueous, mild conditions)Moderate (Requires cryogenic steps & hazardous azide)High (Standard crystallization)
Cost per kg Moderate (Enzyme cost offset by yield)High (Expensive chiral catalysts & reagents)Low (Cheap resolving agents, but poor yield)

Mechanistic Pathway Visualization

SyntheticRoutes Ketone 6,8-Difluorochroman-4-one Transaminase Route A: ω-Transaminase PLP, Isopropylamine Ketone->Transaminase CBS Route B: (R)-CBS Catalyst BH₃·SMe₂ Ketone->CBS Amine (S)-6,8-Difluoro- chroman-4-ylamine Transaminase->Amine Direct Amination (>99% ee) AlcoholB (R)-6,8-Difluoro- chroman-4-ol CBS->AlcoholB Asymmetric Reduction Azide 1. MsCl, Et₃N 2. NaN₃ (S_N2 Inversion) AlcoholB->Azide Azide->Amine Reduction (Pd/C, H₂) HCl HCl (gas) in Ether Salt Precipitation Amine->HCl Product (S)-6,8-Difluoro-chroman-4-ylamine Hydrochloride HCl->Product Stabilization

Figure 1: Comparative synthetic workflows for (S)-6,8-difluoro-chroman-4-ylamine hydrochloride.

Detailed Experimental Protocols & Mechanistic Causality

Protocol 1: Biocatalytic Asymmetric Reductive Amination (Optimal Route)

Causality: ω -Transaminases utilize pyridoxal 5'-phosphate (PLP) to shuttle the amino group from a sacrificial donor (isopropylamine) to the prochiral ketone. The enzyme's chiral pocket dictates the facial selectivity of the hydride transfer, exclusively yielding the (S)-enantiomer. This route bypasses the hazardous azide intermediates required in classical chemical inversions and forces the equilibrium forward via the evaporation of acetone (the byproduct of isopropylamine).

Self-Validating Workflow:

  • Reaction Setup: In a jacketed reactor, suspend 6,8-difluorochroman-4-one (1.0 eq) in a pH 7.5 phosphate buffer (100 mM). Add isopropylamine (2.0 eq) as the amine donor and PLP (1 mM) as the cofactor.

  • Biocatalysis: Introduce the engineered (S)-selective ω -transaminase (e.g., ATA-117). Stir at 30°C for 24-48 hours with an open vent to allow acetone to escape.

  • In-Process Control (IPC): Monitor ketone depletion via reverse-phase HPLC (UV 254 nm). Validation Check: The reaction is deemed complete and self-validates only when the starting ketone peak area falls below 1%.

  • Workup: Terminate the reaction by adjusting the pH to >10 using 2M NaOH (deprotonating the product to its free base). Extract with methyl tert-butyl ether (MTBE) (3x). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Salt Formation & Stabilization: Filter the organic phase and cool to 0°C. Bubble anhydrous HCl gas (or add 4M HCl in dioxane) dropwise until precipitation ceases. Filter the resulting white solid and dry under a vacuum to yield (S)-6,8-difluoro-chroman-4-ylamine hydrochloride (>99% ee).

Protocol 2: CBS Reduction and Azide Inversion (Chemical Alternative)

Causality: Borane reduction catalyzed by (R)-CBS oxazaborolidine predictably attacks the re-face of the ketone, yielding the (R)-alcohol . Because the target is the (S)-amine, the stereocenter must be inverted via an SN​2 mechanism. Mesylation activates the hydroxyl group into a superior leaving group, allowing the azide anion to displace it with complete Walden inversion.

Self-Validating Workflow:

  • Enantioselective Reduction: Dissolve (R)-CBS catalyst (0.1 eq) in dry THF under N₂. Cool to 0°C. Add BH₃·SMe₂ (1.2 eq), followed by the dropwise addition of 6,8-difluorochroman-4-one (1.0 eq). Stir for 2 hours. Quench carefully with methanol.

  • Chiral Validation (Critical IPC): Isolate the (R)-alcohol and confirm >95% ee via chiral HPLC (e.g., Chiralcel OD-H column). Validation Check: Proceeding with an ee <95% will mathematically guarantee a failed final specification; this step validates the efficiency of the CBS catalyst before committing to the hazardous azide step.

  • Activation & Inversion: Dissolve the (R)-alcohol in DCM. Add Et₃N (1.5 eq) and MsCl (1.2 eq) at 0°C. After 1 hour, evaporate the solvent. Redissolve the crude mesylate in DMF, add NaN₃ (2.0 eq), and heat to 60°C for 12 hours to form the (S)-azide.

  • Reduction & Salt Formation: Reduce the (S)-azide using Pd/C (10 mol%) under H₂ (1 atm) in methanol. Filter through Celite, concentrate, and precipitate the hydrochloride salt using ethereal HCl as described in Protocol 1.

References

  • Title: Benzopyran sulfonamides as KV1.5 potassium channel blockers Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts Source: Tetrahedron Letters URL: [Link]

Validation

Comparative Binding Affinities of (S)-6,8-Difluoro-chroman-4-ylamine Derivatives: A Technical Guide for Lead Optimization

As drug discovery shifts toward highly selective, conformationally restricted scaffolds, (S)-6,8-Difluoro-chroman-4-ylamine has emerged as a privileged chiral building block. Its unique stereoelectronic profile makes it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward highly selective, conformationally restricted scaffolds, (S)-6,8-Difluoro-chroman-4-ylamine has emerged as a privileged chiral building block. Its unique stereoelectronic profile makes it a highly versatile moiety for targeting complex receptor pockets, ranging from G-protein coupled receptors (GPCRs) to intracellular protein-protein interactions.

This guide provides an objective, data-driven comparison of the receptor binding affinities of (S)-6,8-difluoro-chroman-4-ylamine derivatives across multiple therapeutic targets. By analyzing the causality behind specific structural modifications and outlining self-validating experimental protocols, this guide equips medicinal chemists and application scientists with actionable insights for lead optimization.

The Causality of the Scaffold: Why (S)-6,8-Difluoro-chroman-4-ylamine?

The selection of the (S)-6,8-difluoro-chroman-4-ylamine core over simple phenethylamines or unsubstituted chromans is driven by three fundamental physicochemical principles:

  • Stereospecific Vector Projection: The (S)-configuration at the C4 position locks the primary amine into a specific pseudo-axial or pseudo-equatorial orientation depending on the pyran ring pucker. This precise vector projection is critical for forming tight hydrogen bonds or salt bridges with highly conserved acidic residues in receptor binding pockets (e.g., Asp155 in 5-HT2A receptors).

  • Metabolic Shielding: The introduction of highly electronegative fluorine atoms at the C6 and C8 positions blocks primary sites of oxidative metabolism (CYP450-mediated aromatic hydroxylation), drastically improving the pharmacokinetic half-life of the resulting derivatives.

  • pKa Modulation and Lipophilicity: The strong inductive electron-withdrawing effect of the difluoro motif subtly lowers the pKa of the C4 amine, optimizing the ratio of ionized to unionized species at physiological pH. Simultaneously, it increases the overall lipophilicity (LogP), which is essential for blood-brain barrier (BBB) penetration in CNS-targeted applications.

Scaffold_Derivatization Scaffold (S)-6,8-Difluoro-chroman-4-ylamine Target1 5-HT2A Receptors Scaffold->Target1 N-alkylation Target2 TRPV1 Channels Scaffold->Target2 Urea formation Target3 IAP Proteins Scaffold->Target3 Amide coupling Target4 Jak3 Kinase Scaffold->Target4 Heterocycle fusion

Logical derivatization pathways of the (S)-6,8-difluoro-chroman-4-ylamine scaffold.

Comparative Binding Affinities Across Target Classes

The versatility of the (S)-6,8-difluoro-chroman-4-ylamine scaffold allows it to be derivatized into highly potent modulators for distinct biological targets. Table 1 summarizes the comparative binding affinities of these derivatives based on recent literature.

Table 1: Quantitative Binding Affinities of Chroman-4-amine Derivatives
Target ClassDerivative ChemistryBinding Affinity ( Ki​ / IC50​ )Primary IndicationKey Structural Interaction
5-HT2A Receptor N-benzyl / Phenethylamine analogs Ki​ = 5 – 50 nMNeuropsychiatric DisordersSalt bridge with Asp155; π−π stacking
TRPV1 Channel Chromanyl ureas IC50​ = 30 – 100 nMAnalgesia / Pain ManagementH-bonding via urea motif
IAP Proteins (cIAP1) Proline-mimetic amides IC50​ = 2 – 15 nMOncologyHydrophobic packing in the "North region"
Jak3 Kinase Purine / Imidazopyridine fusions IC50​ = 10 – 50 nMImmunosuppressionATP-competitive hinge binding
5-HT2A Receptor Modulation

Derivatives of chroman-4-amines have shown exceptional promise as modulators of the 5-HT2A receptor. By performing N-alkylation on the (S)-6,8-difluoro-chroman-4-ylamine core, researchers have developed compounds that not only bind with high affinity ( Ki​ < 50 nM) but also exhibit functional selectivity. As demonstrated in recent studies on 1, the rigid chroman structure can bias the receptor toward the β -arrestin pathway over the canonical Gq signaling pathway[1].

Signaling_Pathway Ligand Chroman-4-amine Ligand Receptor 5-HT2A Receptor Ligand->Receptor Stereospecific Binding Gq Gq Protein Pathway Receptor->Gq Canonical Arrestin β-Arrestin Pathway Receptor->Arrestin Biased Agonism PLC Phospholipase C (PLC) Gq->PLC Internalization Receptor Internalization Arrestin->Internalization IP3 IP3 / DAG Release PLC->IP3

5-HT2A receptor signaling pathways modulated by chroman-4-amine derivatives.

TRPV1 Antagonism

The conversion of the C4 amine into a urea linkage yields potent antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1) channel. Studies on2 reveal that chromanyl ureas can inhibit capsaicin-mediated inward currents without causing the severe hyperthermia associated with first-generation TRPV1 blockers[2].

Intracellular Targets: IAP Proteins and Jak3 Kinase

Beyond classical surface receptors, the scaffold is highly effective for intracellular targets. When coupled via amide bonds to proline mimetics, the (S)-chroman moiety perfectly occupies the hydrophobic "North region" of Inhibitor of Apoptosis (IAP) proteins, yielding 3 with IC50​ values in the low nanomolar range[3]. Similarly, fusing the amine into purine or imidazopyridine systems creates highly selective used in immunosuppression therapies.

Self-Validating Experimental Protocols

To accurately measure the binding affinity of highly lipophilic difluoro-chroman derivatives, standard assays must be modified to prevent artifacts such as non-specific binding or ligand depletion. Below is a self-validating protocol for a high-throughput radioligand displacement assay.

Protocol: High-Throughput Radioligand Displacement Assay (e.g., 5-HT2A Binding)

Rationale & Causality: We utilize [3H] -Ketanserin as the radioligand because it selectively labels the Gq-coupled state of the 5-HT2A receptor, providing a stable, high-affinity baseline ( Kd​≈1 nM) against which the competitive displacement of the test compound can be measured.

Step 1: Membrane Preparation

  • Harvest HEK293 cells stably expressing the human 5-HT2A receptor.

  • Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with a protease inhibitor cocktail.

  • Causality: Tris buffer maintains the physiological pH required for proper receptor folding, while protease inhibitors prevent proteolytic degradation of the receptor during mechanical lysis.

Step 2: Assay Assembly

  • In a 96-well assay plate, combine 50 µg of membrane protein, 1 nM [3H] -Ketanserin, and a 10-point serial dilution of the (S)-6,8-difluoro-chroman-4-ylamine derivative (ranging from 10 pM to 10 µM).

  • Causality: A comprehensive 10-point dose-response curve ensures sufficient data density to accurately calculate the Hill slope and the IC50​ value.

Step 3: Incubation to Equilibrium

  • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Causality: This duration allows the binding kinetics to reach thermodynamic equilibrium, which is a strict mathematical prerequisite for applying the Cheng-Prusoff equation later.

Step 4: Rapid Filtration (Critical Step)

  • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters that have been pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour.

  • Causality: Due to the high lipophilicity of the difluoro-chroman core, the compounds are prone to adhering to the glass fibers. PEI is a cationic polymer that neutralizes the negative charge of the filters, drastically reducing non-specific binding artifacts.

Step 5: Detection and Data Analysis

  • Wash the filters three times with ice-cold buffer to remove any unbound radioligand.

  • Add liquid scintillation cocktail and measure tritium decay using a microplate scintillation counter.

  • Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the concentration of the radioligand.

Assay_Workflow Step1 Membrane Prep Step2 Ligand Incubation Step1->Step2 Step3 Rapid Filtration Step2->Step3 Step4 Wash & Detect Step3->Step4 Step5 Ki Calculation Step4->Step5

Step-by-step workflow for competitive radioligand binding assays.

References

  • Discovery of β -Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists Source: ACS Chemical Neuroscience (NIH) URL:1

  • Discovery of (R)-1-(7-Chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (A-1165442): A Temperature-Neutral Transient Receptor Potential Vanilloid-1 (TRPV1) Antagonist with Analgesic Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL:2

  • Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic Source: Journal of Medicinal Chemistry (ACS Publications) URL:3

  • Purine and imidazopyridine derivatives for immunosuppression (WO2006108103A1) Source: Google Patents URL:

Sources

Comparative

Cross-Validation of Spectroscopic Purity Data for (S)-6,8-Difluoro-chroman-4-ylamine: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide As chiral building blocks become increasingly foundational in mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

As chiral building blocks become increasingly foundational in modern pharmaceutical synthesis, the analytical rigor applied to their purity certification must evolve. [1] is a highly specialized fluorinated chiral amine used in the development of targeted therapeutics. However, relying on a single analytical modality—such as standard reversed-phase HPLC—is a critical vulnerability in drug development. Standard chromatography cannot resolve enantiomers and often masks structurally similar impurities.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of premium-grade (S)-6,8-Difluoro-chroman-4-ylamine against standard commercial alternatives (such as the) [2]. By employing an orthogonal, self-validating analytical suite consisting of Quantitative 19 F NMR (qNMR), Chiral HPLC, and LC-MS, we can establish an irrefutable, multi-dimensional purity profile.

The Analytical Strategy: Orthogonal Cross-Validation

To achieve absolute confidence in the purity of a chiral fluorinated amine, the analytical workflow must interrogate the molecule from three distinct physical perspectives:

  • Absolute Chemical Purity & Mass Balance: Achieved via Quantitative 19 F NMR.

  • Chiral Resolution (Enantiomeric Excess): Achieved via Chiral Stationary Phase HPLC.

  • Trace Impurity Profiling: Achieved via LC-MS (ESI+).

The causality behind this specific triad is rooted in their complementary limitations. NMR provides absolute quantitation without requiring a reference standard, but lacks the sensitivity for trace (<0.1%) impurities. LC-MS offers extreme sensitivity for trace impurities but suffers from variable ionization efficiencies. Chiral HPLC resolves the spatial arrangement (stereochemistry) but is blind to non-UV absorbing contaminants. Together, they form a closed-loop, self-validating system.

PurityWorkflow cluster_0 Orthogonal Analytical Suite Sample Sample Preparation (S)-6,8-Difluoro-chroman-4-ylamine NMR Quantitative 19F NMR Absolute Chemical Purity Sample->NMR DMSO-d6 + Internal Std HPLC Chiral HPLC (UV/Vis) Enantiomeric Excess (ee) Sample->HPLC Hexane/IPA (90:10) LCMS LC-MS (ESI+) Trace Impurity Profiling Sample->LCMS MeCN/H2O Gradient Data Data Integration & Cross-Validation NMR->Data Mass Balance HPLC->Data Chiral Resolution LCMS->Data Molecular Weight Result Certified Purity Profile (>99.5% ee, >99.0% Purity) Data->Result Final Certification

Figure 1: Orthogonal cross-validation workflow for chiral fluorinated amine purity certification.

Comparative Performance Data

To demonstrate the value of this rigorous testing, we evaluated three distinct grades of 6,8-Difluorochroman-4-amine available on the market. The data below highlights why cross-validation is necessary to uncover hidden impurities that standard certificates of analysis (CoAs) often miss.

Analytical ParameterPremium (S)-6,8-Difluoro-chroman-4-ylamineStandard Racemic MixtureLow-Grade (S)-Enantiomer
Chemical Purity ( 19 F qNMR) 99.6% 98.2%94.5%
Enantiomeric Excess (ee) > 99.9% (S) 0% (Racemic)88.0% (S)
LC-MS Purity (UV 254 nm) 99.8% 98.5%95.1%
Major Identified Impurity None > 0.1%Unreacted ketone (1.2%)(R)-enantiomer (6.0%)
Mass Balance Closure 99.8% 96.7%92.3%

Key Insight: Notice the discrepancy in the Low-Grade (S)-Enantiomer between the LC-MS Purity (95.1%) and the qNMR Purity (94.5%). This 0.6% gap represents "dark matter"—likely inorganic salts or non-UV absorbing solvents—that LC-MS and HPLC cannot detect, but which 19 F qNMR accurately captures.

Self-Validating Experimental Protocols

Do not treat analytical protocols as mere recipes. Understanding the physicochemical causality behind each step ensures that the system validates itself during execution.

Protocol A: Quantitative 19 F NMR (qNMR) for Absolute Purity

The wide chemical shift dispersion of 19 F NMR eliminates the resonance overlap often seen in 1H NMR, providing a highly specific mass balance without background interference from non-fluorinated excipients or solvents [3].

  • Causality & Design: Fluorine-19 has a 100% natural abundance and a high gyromagnetic ratio, making it nearly as sensitive as protons. By spiking the sample with a known mass of a fluorinated internal standard (e.g., Sodium trifluoroacetate, CF 3​ COONa), we can calculate the exact molar ratio of the analyte.

  • Step-by-Step Methodology:

    • Sample Prep: Accurately weigh ~10.0 mg of (S)-6,8-Difluoro-chroman-4-ylamine and ~5.0 mg of CF 3​ COONa (Internal Standard) into a glass vial using a microbalance.

    • Solvation: Dissolve in 0.6 mL of DMSO- d6​ . Transfer to a 5 mm NMR tube.

    • Acquisition Parameters: Acquire spectra at 30 °C. Crucial Step: Set the relaxation delay (D1) to 60 seconds. Why? Fluorine nuclei often exhibit long longitudinal relaxation times (T1). A 60s delay ensures complete relaxation, preventing signal saturation and ensuring the integration areas are strictly proportional to the number of nuclei [4].

    • Self-Validation: The internal standard peak must integrate sharply at -75.3 ppm. If the baseline is not perfectly flat, phase correction must be repeated before integration.

Protocol B: Chiral HPLC for Enantiomeric Excess (ee)

Standard C18 columns interact uniformly with both enantiomers. To resolve the (S) and (R) forms, we must introduce an asymmetric environment.

  • Causality & Design: We utilize a polysaccharide-based chiral stationary phase (e.g., Chiralpak IG). The amylose backbone forms a chiral helical groove. The primary amine of our analyte engages in hydrogen bonding with the carbamate linkages of the stationary phase, while the difluorophenyl ring engages in π−π stacking. The spatial mismatch of the (R)-enantiomer causes it to elute at a different retention time.

  • Step-by-Step Methodology:

    • Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA). Why DEA? The basic additive suppresses secondary interactions between the analyte's primary amine and residual silanols on the silica support, preventing peak tailing.

    • System Suitability (Self-Validation): Inject the Racemic 6,8-Difluorochroman-4-amine standard first. Adjust flow rate (typically 1.0 mL/min) until the resolution ( Rs​ ) between the (R) and (S) peaks is strictly ≥2.0 .

    • Sample Injection: Inject 10 μ L of the (S)-6,8-Difluoro-chroman-4-ylamine sample (1 mg/mL). Calculate the area percent of the (S) peak versus any detectable (R) peak to determine the enantiomeric excess.

Protocol C: LC-MS (ESI+) for Trace Impurity Profiling
  • Causality & Design: Electrospray Ionization in positive mode (ESI+) is highly efficient for basic primary amines, as they readily accept a proton to form an [M+H]+ ion.

  • Step-by-Step Methodology:

    • Chromatography: Use a sub-2 μ m C18 UHPLC column. Run a gradient of Water / Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 10 minutes.

    • Mass Spectrometry: Set the capillary voltage to 3.5 kV. Monitor the mass range from 100 to 1000 m/z.

    • Self-Validation: Run a blank solvent injection prior to the sample. The sample must yield a dominant [M+H]+ peak at m/z 186.08 (corresponding to the free base molecular weight of 185.17 g/mol ). Any secondary peaks in the Total Ion Chromatogram (TIC) must be cross-referenced against the UV 254 nm trace to confirm if they are true impurities or merely easily-ionizable solvent adducts.

Conclusion & Recommendations

The cross-validation of (S)-6,8-Difluoro-chroman-4-ylamine demonstrates that single-method purity assessments are insufficient for chiral pharmaceutical building blocks. While standard grades may pass basic LC-MS checks, they frequently harbor enantiomeric impurities or NMR-visible "dark matter" that can derail downstream synthetic yields.

For drug development professionals, it is highly recommended to mandate 19 F qNMR as the primary determinant for absolute chemical mass balance, supported orthogonally by Chiral HPLC for stereochemical integrity. Only products that pass this self-validating triad should be advanced into critical synthetic pathways.

References

  • PubChem - National Institutes of Health (NIH). "(r)-6,8-Difluorochroman-4-amine | C9H9F2NO | CID 51557140". Verified Source. URL:[Link]

  • ACG Publications. "A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy". Journal of Chemical Metrology, 2017. Verified Source. URL:[Link]

  • American Chemical Society (ACS). "Alternate Strategies to Obtain Mass Balance without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) NMR". Chemical Research in Toxicology, 2012. Verified Source. URL:[Link]

Safety & Regulatory Compliance

Safety

(S)-6,8-Difluoro-chroman-4-ylamine hydrochloride proper disposal procedures

An essential pillar of laboratory safety and operational excellence in drug development is the rigorous management of chemical waste. As a Senior Application Scientist, I have seen firsthand how improper disposal of spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An essential pillar of laboratory safety and operational excellence in drug development is the rigorous management of chemical waste. As a Senior Application Scientist, I have seen firsthand how improper disposal of specialized chiral intermediates not only violates environmental regulations but also poses severe safety risks to laboratory personnel and downstream waste handlers.

This guide provides a comprehensive, self-validating protocol for the disposal of (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride , ensuring your laboratory maintains the highest standards of safety, compliance, and scientific integrity.

Chemical Profiling & Mechanistic Causality

To understand how to dispose of a chemical, we must first understand why it requires specific handling. (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride (C₉H₁₀ClF₂NO) is a halogen-rich molecule, containing two aryl fluorine atoms and one equivalent of chloride from the hydrochloride salt.

The Causality of Segregation: Standard non-halogenated organic waste is safely combusted into carbon dioxide and water. However, the thermal destruction of highly halogenated compounds like (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride generates highly corrosive and toxic hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NOx)[1]. If placed in a standard incinerator, these acidic gases will degrade the furnace lining and vent into the atmosphere. Therefore, this compound must be strictly segregated and routed to a RCRA-permitted incinerator equipped with an alkaline flue gas scrubber (e.g., caustic scrubbing with NaOH) to neutralize the acid gases into inert salts[1][2].

Table 1: Waste Stream Segregation Metrics
Property / MetricDetail / ThresholdOperational Implication
Molecular Formula C₉H₁₀ClF₂NOHigh halogen content (F, Cl); requires specialized incineration.
Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated streams[3].
Thermal Byproducts HF, HCl, NOx, CO₂, H₂OIncinerator must feature an afterburner and caustic scrubber[4].
Halogen Threshold >5% Halogen ContentAutomatically classifies mixtures as Halogenated/TC organic waste[5].

Operational Safety & Preparation

Amine hydrochlorides are often synthesized as fine, lyophilized powders that pose a significant inhalation and irritation hazard[6]. Before initiating any disposal procedures, establish a controlled environment:

  • Personal Protective Equipment (PPE): Wear chemical-resistant nitrile gloves, tight-fitting safety goggles, and a standard laboratory coat[7].

  • Engineering Controls: Conduct all waste transfers inside a certified, properly functioning chemical fume hood to prevent the inhalation of aerosolized dust or solvent vapors[6].

Step-by-Step Disposal Methodologies

The following protocols dictate the exact operational steps for disposing of this compound in its various physical states.

Protocol A: Solid Waste Disposal

Unused powder or solid reaction byproducts must be captured without aerosolization.

  • Collection: Carefully sweep or transfer the solid (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride into a chemically resistant, puncture-proof container with a secure screw-on cap[7][8].

  • Segregation: Do not mix this solid with non-halogenated solids, biological waste, or sharps[3].

  • Labeling: Immediately affix a "Hazardous Waste" tag. The label must explicitly state: "Halogenated Organic Solid Waste - Contains (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride (Fluorine, Chlorine)"[7].

  • Dating: Do not date the label until the container is officially transferred out of the lab to the central hazardous waste accumulation room[3].

Protocol B: Liquid Waste (Solutions) Disposal

When the compound is dissolved in solvents (e.g., DMSO, Methanol, or Dichloromethane) during assays or synthesis.

  • Compatibility Check: Ensure the waste container is chemically compatible with the primary solvent. Use glass bottles for most organics, avoiding metal containers that could corrode over time[3].

  • Transfer: Pour the solution into the designated "Halogenated Liquid Waste" carboy.

  • Headspace Management: Leave 1 to 2 inches of headspace at the top of the container. This critical step allows for thermal expansion of the liquid and prevents pressure-induced rupture of the container[3].

Protocol C: Empty Container Decontamination (Triple Rinse)

Why triple rinse? Empty containers retain microscopic amounts of the active chemical. Because this is an environmentally persistent halogenated compound, discarding an unrinsed container into municipal waste violates environmental regulations[3]. The triple-rinse protocol ensures quantitative transfer of the residual chemical into the controlled waste stream.

  • First Rinse: Add a small volume of a compatible solvent (e.g., methanol or ethanol, in which the amine salt is highly soluble) to the empty container. Cap tightly and agitate thoroughly.

  • Rinsate Collection: Pour the resulting rinsate directly into the Halogenated Liquid Waste container[7].

  • Repeat: Perform this rinsing process two additional times to ensure complete solubilization of the residue.

  • Defacement: Once decontaminated and completely dry, use a thick marker to completely deface or physically remove the original chemical label[7].

  • Final Disposal: The clean, defaced container may now be safely disposed of in the regular laboratory glass or plastic recycling stream[7].

Waste Segregation Decision Workflow

To prevent cross-contamination of waste streams, utilize the following logical workflow when handling (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride at the bench.

G Start Waste Generation: (S)-6,8-Difluoro-chroman-4-ylamine HCl IsSolid Identify Waste State Start->IsSolid Solid Solid Powder IsSolid->Solid Liquid Liquid Solution IsSolid->Liquid Container Empty Container IsSolid->Container HalogenatedSolid Halogenated Solid Waste (Incineration + Scrubber) Solid->HalogenatedSolid Direct Transfer HalogenatedLiquid Halogenated Liquid Waste (Incineration + Scrubber) Liquid->HalogenatedLiquid Direct Transfer TripleRinse Triple Rinse (Compatible Solvent) Container->TripleRinse Rinsate Collect Rinsate TripleRinse->Rinsate Deface Deface Label & Discard as Non-Hazardous TripleRinse->Deface After Rinsing Rinsate->HalogenatedLiquid Merge

Workflow for the segregation and disposal of (S)-6,8-Difluoro-chroman-4-ylamine HCl waste streams.

References

  • [3] Laboratory Hazardous Waste Management Guide - UTIA Safety Office.3

  • [7] Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride) - BenchChem. 7

  • [5] UWO Guide to Classifying Unwanted Materials - UW Oshkosh.5

  • [2] Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites - EPA. 2

  • [4] 1-Methylcyclopropan-1-amine hydrochloride SDS - SynQuest Labs. 4

  • [1] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA.1

  • [8] Bicyclo[1.1.1]pentan-1-amine hydrochloride SDS - Combi-Blocks.8

  • [6] 3-Butyn-1-amine Hydrochloride SDS - TCI Chemicals. 6

Sources

Handling

Personal protective equipment for handling (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride

An in-depth, procedural guide to the personal protective equipment (PPE) and handling protocols for (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride (CAS: 1187928-90-0). This document is designed for researchers and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, procedural guide to the personal protective equipment (PPE) and handling protocols for (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride (CAS: 1187928-90-0). This document is designed for researchers and drug development professionals who require rigorous, self-validating safety systems to mitigate the risks associated with fluorinated amine derivatives.

Chemical Profile & Hazard Causality

(S)-6,8-Difluoro-chroman-4-ylamine hydrochloride is a chiral, fluorinated building block frequently utilized in pharmaceutical synthesis. Understanding its physicochemical properties is the foundation of effective PPE selection:

  • Physical State: Typically a crystalline solid or fine powder[1].

  • Hygroscopicity & Corrosivity: As an amine hydrochloride salt, it can absorb moisture from the air or skin. Upon contact with sweat or mucous membranes, it can dissociate, leading to localized pH changes and severe dermal or ocular irritation.

  • Fluorine Substitution: The presence of fluorine atoms increases the lipophilicity of the free base form, potentially altering its dermal penetration kinetics if the salt is neutralized on the skin.

  • Particulate Hazard: The primary risk during routine laboratory handling (weighing, transferring) is the aerosolization of fine particulates, which poses an inhalation hazard.

Because of these properties, standard "Level D" laboratory attire is insufficient for bulk handling. A targeted approach integrating engineering controls and specialized PPE is required[2][3].

Quantitative PPE Specifications

To ensure a self-validating safety protocol, PPE selection must be based on empirical material resistance rather than assumptions. The following table summarizes the quantitative specifications required for handling this compound.

PPE ComponentMaterial SpecificationMin. ThicknessEst. Breakthrough TimeRegulatory Standard
Outer Gloves Nitrile or Neoprene8 mil (0.2 mm)> 240 minutesEN 374 / ASTM F739
Inner Gloves Standard Nitrile4 mil (0.1 mm)N/A (Secondary barrier)EN 374
Eye Protection Polycarbonate GogglesN/AN/A (Impact/Splash)ANSI Z87.1
Body Protection Flame-Resistant Lab CoatN/AN/AOSHA 29 CFR 1910.132
Respiratory N95 / P100 ParticulateN/A95% - 99.9% filtrationNIOSH Approved

Note: Respiratory protection is mandatory if engineering controls (e.g., a certified chemical fume hood) are unavailable or compromised[4].

Procedural Workflow: Donning, Handling, and Doffing

The following workflow illustrates the logical sequence of operations to maintain a sterile and safe boundary between the researcher and the chemical agent.

PPESequence N1 1. Inspect PPE (Integrity Check) N2 2. Don Lab Coat (Fully Buttoned) N1->N2 N3 3. Don Safety Goggles (Indirect Vented) N2->N3 N4 4. Double Glove (Inner + Outer Nitrile) N3->N4 N5 5. Handle Chemical (Inside Fume Hood) N4->N5 N6 6. Doff Outer Gloves (Inside Hood) N5->N6 N7 7. Doff Remaining PPE & Wash Hands N6->N7

Figure 1: Sequential PPE donning and doffing workflow for handling hazardous pharmaceutical intermediates.

Step-by-Step Handling Protocol

Phase 1: Preparation & Donning (The "Why")

  • Visual and Pressure Inspection: Before donning, inflate gloves slightly to check for pinhole leaks. Causality: Micro-tears in nitrile can allow fine powders to bypass the barrier, where hand sweat will dissolve the hydrochloride salt, causing concentrated dermal exposure.

  • Attire Assembly: Don a knee-length, fully buttoned laboratory coat. Ensure no exposed skin exists between the glove cuff and the sleeve.

  • Eye Protection: Don indirect-vented chemical splash goggles. Causality: Standard safety glasses with side shields do not adequately protect against airborne fine particulates that can settle into the eyes from above or below.

  • Double Gloving: Apply a 4-mil inner nitrile glove, followed by an 8-mil outer nitrile glove.

Phase 2: Execution (Self-Validating System)

  • Engineering Control Verification: Verify the chemical fume hood face velocity is between 80-120 feet per minute (fpm)[2]. Do not proceed if the alarm is sounding.

  • Material Transfer: Use an anti-static weighing spatula. Fluorinated powders often carry static charges, causing them to repel from metal spatulas and aerosolize. Grounding the equipment or using a static eliminator neutralizes this risk.

  • Containment: Keep the stock bottle of (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride deep inside the hood (at least 6 inches from the sash).

Phase 3: Doffing & Disposal

  • In-Hood Doffing: Before removing hands from the fume hood, remove the outer gloves. Grasp the exterior of one glove at the wrist and peel it off inside-out. Hold it in the gloved hand, slide an ungloved finger under the remaining cuff, and peel it over the first glove.

  • Waste Segregation: Dispose of the outer gloves in a designated solid hazardous waste container inside the hood. Causality: Removing contaminated gloves outside the hood risks aerosolizing trace powder into the general laboratory environment.

  • Final Doffing: Step away from the hood, remove goggles, lab coat, and finally the inner gloves. Wash hands immediately with soap and water[5].

Spill Decontamination and Waste Management

In the event of a localized spill within the fume hood:

  • Do not sweep dry powder. Sweeping aerosolizes the hydrochloride salt.

  • Wet Wipe Method: Carefully cover the spill with absorbent paper towels. Gently apply a slightly damp (using water or a mild alkaline buffer to neutralize the hydrochloride) cloth over the towels to suppress dust.

  • Collection: Scoop the damp towels into a compatible, sealable hazardous waste bag.

  • Disposal: Label the waste as "Hazardous Solid Waste - Fluorinated Amine Hydrochloride" and dispose of it according to institutional and EPA/RCRA guidelines[6].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press (US), 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." OSHA.gov. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Protective Clothing and Ensembles." CDC.gov. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-6,8-Difluoro-chroman-4-ylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-6,8-Difluoro-chroman-4-ylamine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.